molecular formula C19H21N5O2 B046924 Pirenzepine CAS No. 28797-61-7

Pirenzepine

Katalognummer: B046924
CAS-Nummer: 28797-61-7
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: RMHMFHUVIITRHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pirenzepine is a potent and selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), belonging to the tricyclic class of compounds. Its primary research value lies in its ability to selectively block M1 receptor-mediated signaling without significantly affecting other muscarinic receptor subtypes (M2-M5) at lower concentrations. This selectivity makes this compound an invaluable pharmacological tool for dissecting the specific roles of M1 receptors in complex biological systems. Researchers utilize this compound to investigate cholinergic neurotransmission in the central nervous system, particularly in processes related to learning, memory, and cognitive function. Its mechanism involves competitive inhibition of acetylcholine at the M1 receptor, thereby modulating downstream signaling pathways such as phospholipase C activation and inositol trisphosphate (IP3) production. Beyond neuroscience, this compound is widely used in gastroenterological research to study the regulation of gastric acid secretion, as M1 receptors are present on gastric parietal cells. It serves as a critical compound for exploring the pathophysiology of conditions like Alzheimer's disease, schizophrenia, and peptic ulcers, providing foundational insights for the development of targeted therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

11-[2-(4-methylpiperazin-1-yl)acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24/h2-8H,9-13H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHMFHUVIITRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023487
Record name Pirenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.82e-01 g/L
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28797-61-7
Record name Pirenzepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28797-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirenzepine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028797617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirenzepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirenzepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pirenzepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G0285N20N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirenzepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014808
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Pirenzepine's Mechanism of Action on M1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pirenzepine is a tricyclic antimuscarinic agent recognized for its selective antagonist activity at the M1 muscarinic acetylcholine receptor (mAChR). This property distinguishes it from non-selective antagonists like atropine, affording a more targeted pharmacological profile.[1] Initially developed for the treatment of peptic ulcers due to its ability to reduce gastric acid secretion with fewer systemic anticholinergic side effects, its mechanism of action has been a subject of extensive research.[1][2] This document provides an in-depth examination of the molecular interactions, signaling pathways, and quantitative pharmacology of this compound at the M1 receptor, incorporating detailed experimental methodologies and data representations.

Core Mechanism of Antagonism

This compound functions as a selective antagonist of the M1 muscarinic receptor, a G-protein coupled receptor (GPCR) predominantly located in the central nervous system, sympathetic ganglia, and gastric parietal cells.[1][2] It exerts its effect by binding to the M1 receptor and inhibiting the action of the endogenous agonist, acetylcholine (ACh).[2] This blockade prevents the receptor from adopting its active conformation, thereby inhibiting the initiation of downstream intracellular signaling cascades.[2]

While often classified as a competitive antagonist, studies have revealed a more complex interaction. The antagonism by this compound can be time- and concentration-dependent, appearing noncompetitive under non-equilibrium conditions, such as those in rapid functional assays.[3] This "pseudo-noncompetitive" behavior may be attributed to a slow dissociation rate or a multi-step binding process, suggesting that simple competitive models may not fully capture its kinetic profile.[3]

M1 Receptor Signaling Pathway Inhibition

The M1 receptor canonically couples to the Gαq/11 family of G proteins. Agonist binding triggers a conformational change, leading to the activation of phospholipase C (PLC).[4] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4] DAG, along with the elevated Ca2+, activates protein kinase C (PKC). This compound blocks these M1 receptor-mediated events, including PIP2 breakdown and subsequent calcium-dependent depolarization in neurons.[5][6]

In certain neuronal contexts, M1 receptor activity has also been shown to modulate the AMP-activated protein kinase (AMPK) and PGC-1α signaling axis, which is involved in cellular energy homeostasis and mitochondrial function.[7] Antagonism of the M1 receptor by this compound can activate this pathway, leading to neuroprotective effects.[7]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq/11 Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Cellular Response PKC->Response ACh Acetylcholine (ACh) ACh->M1 Binds & Activates This compound This compound This compound->M1 Binds & Blocks

Caption: this compound antagonizes the M1 receptor, blocking Gq/PLC signaling.

Advanced Binding Kinetics and Receptor Dimerization

Recent evidence suggests that this compound's interaction with the M1 receptor is more intricate than simple competitive antagonism. Using fluorescence-based approaches, it has been demonstrated that M1 receptors exist predominantly as monomers in the absence of a ligand.[8][9] The binding of this compound promotes receptor dimerization.[8][9] This process is described by a three-step mechanism:

  • Initial Binding: this compound rapidly binds to a peripheral, low-affinity site on the M1 receptor.

  • Conformational Change: This initial binding induces a series of conformational changes, allowing the ligand to move deeper into the receptor's binding pocket.

  • Dimerization and High-Affinity State: The receptor-ligand complex transitions to a high-affinity dimeric state.[8][9]

This model reconciles complex kinetic data and highlights that ligand binding can be a dynamic process that actively reorganizes receptor complexes on the cell surface.[8]

Quantitative Pharmacology

This compound's selectivity for the M1 receptor is quantified by its significantly higher binding affinity (lower Ki or Kd value) and functional potency for M1 compared to other muscarinic subtypes (M2-M5). The table below summarizes key quantitative data from various studies.

ParameterM1M2M3M4M5Tissue/Cell LineReference
Ki (nM) 18.6588---Rabbit Sympathetic Ganglia[10]
Ki (nM) 21310 (AC Inh.)---Rat Brain[5]
Kd (nM) 12168---Rat Brain[5]
Ki (nM) 18.21148251100141Cloned Human Receptors (CHO-K1)[11]
pKi 8.747.358.198.328.32Cloned Human Receptors (CHO-K1)[11]
Kd (nM) 4.0----NG 108-15 Hybrid Cells[12]
Ki (nM) 18480-690---Bovine Cerebral Cortex & Trachea[13]
pA2 8.496.638.04--Rabbit Vas Deferens, Rat Atria/Ileum[11]
pA2 7.5----Rat Nucleus Accumbens[14]

AC Inh. refers to the functional assay measuring inhibition of adenylate cyclase, typically mediated by M2/M4 receptors.

Key Experimental Protocols

This technique is used to determine the affinity (Ki) of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: The tissue or cells expressing the M1 receptor (e.g., cerebral cortex, CHO cells with cloned receptors) are homogenized and centrifuged to isolate a membrane fraction rich in receptors.[13]

  • Incubation: A constant concentration of a high-affinity radioligand (e.g., [3H]-pirenzepine or a non-selective antagonist like [3H]-N-methylscopolamine) is incubated with the membrane preparation.[11][15]

  • Competition: The incubation is performed in the presence of varying concentrations of unlabeled this compound.

  • Separation: After reaching equilibrium, the reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Homogenize M1-expressing tissue/cells centrifuge Centrifuge to isolate membrane fraction start->centrifuge incubate Incubate membranes with: 1. Radioligand ([³H]-PZ) 2. Varying [this compound] centrifuge->incubate filter Rapid vacuum filtration to separate bound/unbound incubate->filter count Quantify bound radioligand (Scintillation Counting) filter->count plot Plot % specific binding vs. log[this compound] count->plot calc_ic50 Determine IC50 value plot->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation calc_ic50->calc_ki end Affinity (Ki) Determined calc_ki->end

Caption: Workflow for a competitive radioligand binding assay.

This functional assay measures the accumulation of inositol phosphates (IPs), the breakdown products of PIP2, to quantify M1 receptor activation. Antagonism is measured by the ability of this compound to block agonist-induced IP accumulation.

Methodology:

  • Cell Labeling: Cells expressing M1 receptors (e.g., N1E-115 neuroblastoma cells) are incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-phosphatidylinositols.[5]

  • Pre-incubation: Cells are washed and pre-incubated with lithium chloride (LiCl), which blocks the degradation of inositol phosphates, allowing them to accumulate.

  • Antagonist & Agonist Treatment: Cells are incubated with varying concentrations of this compound before the addition of a muscarinic agonist (e.g., carbachol) to stimulate PI hydrolysis.[5]

  • Extraction: The reaction is stopped, and soluble inositol phosphates are extracted from the cells.

  • Separation & Quantification: The [3H]-inositol phosphates are separated from other components using anion-exchange chromatography and quantified by scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of [3H]-IPs is used to determine its potency (IC50 or Ki).[5]

FCS is a powerful technique used to study the diffusion and concentration of fluorescently-labeled molecules in living cells, making it ideal for investigating receptor dimerization.

Methodology:

  • Cell Line Preparation: A cell line stably expressing M1 receptors fused to a fluorescent protein (e.g., EGFP-hM1) is used.[8]

  • Microscopy: A confocal microscope is used to focus a laser into a tiny, diffraction-limited observation volume within the membrane of a single living cell.

  • Data Acquisition: As fluorescently-tagged M1 receptors diffuse through the observation volume, they emit photons. The fluctuations in this fluorescence intensity over time are recorded.

  • Autocorrelation Analysis: The raw data is subjected to autocorrelation analysis, which yields information about the average transit time of the molecules through the volume (related to diffusion speed) and the average number of molecules in the volume.

  • Brightness Analysis: The molecular brightness (photons emitted per molecule) is calculated. A dimer, containing two fluorescent proteins, will be approximately twice as bright as a monomer. By analyzing the distribution of molecular brightness in the absence and presence of this compound, the proportion of monomeric versus dimeric receptors can be determined.[8]

Conclusion

The mechanism of action of this compound at the M1 receptor is multifaceted. While its primary function is selective antagonism of the canonical Gq/PLC signaling pathway, its pharmacological profile is enriched by complex binding kinetics, a pseudo-noncompetitive nature under certain conditions, and the ability to induce receptor dimerization. A thorough understanding of these properties, supported by quantitative binding data and sophisticated biophysical techniques, is crucial for its application as a pharmacological tool and for the development of next-generation M1-selective therapeutic agents.

References

The Genesis of a Selective Antagonist: A Technical Guide to the Discovery and Development of Pirenzepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical development of pirenzepine, a landmark drug in the field of gastroenterology and muscarinic receptor pharmacology. We will delve into its selective mechanism of action, the experimental methodologies that defined its characterization, and the key milestones that marked its journey from laboratory synthesis to clinical application.

Discovery and Historical Context

This compound (trade name Gastrozepin) emerged from the research and development efforts of Boehringer Ingelheim in the late 1970s.[1][2] At the time, the prevailing treatment for peptic ulcer disease involved non-selective antimuscarinic agents, which were fraught with undesirable side effects due to their widespread action on various bodily systems. The discovery of this compound marked a significant advancement, as it was the first M1-selective muscarinic receptor antagonist.[3] This selectivity for the M1 receptor subtype, predominantly found in gastric parietal cells, allowed for a targeted reduction in gastric acid secretion without the broad anticholinergic side effects associated with its predecessors.[3]

Early clinical trials conducted in the late 1970s and early 1980s demonstrated this compound's efficacy in promoting the healing of duodenal and gastric ulcers, validating its therapeutic potential.[2] Its development paved the way for a more nuanced understanding of muscarinic receptor subtypes and their distinct physiological roles, influencing future drug design and discovery.

Mechanism of Action and Receptor Selectivity

This compound exerts its therapeutic effect by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). Its key innovation lies in its selectivity for the M1 receptor subtype over other muscarinic receptors (M2, M3, M4, and M5).

Receptor Binding Affinity

The selectivity of this compound is quantified by its binding affinity (Ki) for each muscarinic receptor subtype. A lower Ki value indicates a higher binding affinity. The data presented below, compiled from various radioligand binding studies, clearly illustrates this compound's preference for the M1 receptor.

Receptor SubtypeKi (nM)pKiReference(s)
M1 10.3 - 187.74 - 8.0[4][5]
M2 97.5 - 2736.56 - 7.01[4][6]
M3 ~273~6.56[6]
M4 ---
M5 ---

Note: The binding affinities can vary between studies depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition. The table provides a representative range of reported values.

Signaling Pathway

The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[7][8] Upon activation by acetylcholine, the M1 receptor initiates a signaling cascade that leads to increased intracellular calcium levels and the activation of protein kinase C (PKC). This compound, by blocking the binding of acetylcholine to the M1 receptor, inhibits this signaling pathway, thereby reducing gastric acid secretion.

M1_Signaling_Pathway M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M1R binds & activates This compound This compound This compound->M1R binds & blocks ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto releases Ca2_ER Ca2+ Ca2_cyto->PKC activates CellularResponse Cellular Response (e.g., Gastric Acid Secretion) PKC->CellularResponse phosphorylates targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Ligand_Prep Radioligand & this compound Dilutions Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

References

Pirenzepine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29868-97-1[1][2][3][4][5]

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental methodologies related to pirenzepine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound hydrochloride is a white to off-white crystalline solid.[3][6] It is the dihydrochloride salt of this compound.[1][2] Key quantitative data regarding its chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₉H₂₁N₅O₂ · 2HCl or C₁₉H₂₃Cl₂N₅O₂[1][2][4][5]
Molecular Weight 424.3 g/mol [1][2][5]
Melting Point 248-250 °C[3][7]
>238 °C (decomposition)[8]
257-259 °C (decomposition)[6]
Solubility Water: 50 mg/mL, 75 mg/mL (with sonication), Soluble to 100 mM[3][9][10]
PBS (pH 7.2): ~10 mg/mL[2][11]
DMSO: Soluble[8]
Appearance White to off-white crystalline powder/solid[3][4][6]
λmax 280 nm[2][11]

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1-mAChR).[2][12] Its selectivity for the M1 receptor subtype over M2, M3, and M4 receptors is a key feature of its pharmacological profile.[2][3] The M1 receptor is predominantly located in the central nervous system and on gastric parietal cells.[12]

By antagonizing the M1 receptor, this compound inhibits the action of acetylcholine.[12] In the gastrointestinal system, this blockade leads to a significant reduction in gastric acid secretion.[12] This action forms the basis of its therapeutic use in treating peptic ulcers.[3][12]

The M1 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. The binding of an agonist (like acetylcholine) to the M1 receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. This compound, as an antagonist, blocks the initiation of this signaling pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Response Cellular Response (e.g., Gastric Acid Secretion) PKC->Response Leads to ACh Acetylcholine (Agonist) ACh->M1R Activates This compound This compound (Antagonist) This compound->M1R Blocks

M1 Muscarinic Receptor Gq Signaling Pathway

Experimental Protocols

The following sections summarize the methodologies for key experiments involving this compound hydrochloride, as derived from the scientific literature. These are not exhaustive protocols but provide an overview of the experimental setups.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of this compound for muscarinic receptors.

  • Objective: To quantify the interaction between this compound and different muscarinic receptor subtypes.

  • General Methodology:

    • Membrane Preparation: Membranes from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells overexpressing human M1-M5 receptors) are prepared.

    • Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine) and varying concentrations of this compound.

    • Equilibrium: The incubation is carried out for a sufficient time and at a specific temperature (e.g., 2 hours at 21°C) to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

    • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated and then converted to the inhibition constant (Ki).

Workflow for Radioligand Binding Assay
Functional Assays

This in vivo assay measures the functional effect of this compound on gastric acid production.

  • Objective: To determine the potency of this compound in inhibiting gastric acid secretion.

  • Animal Model: Typically performed in rats.

  • General Methodology:

    • Animal Preparation: Rats are anesthetized, and the pylorus is ligated to allow for the collection of gastric juices.

    • Drug Administration: this compound or a vehicle control is administered, often intravenously.

    • Stimulation: Gastric acid secretion is stimulated using an agent like pentagastrin or by inducing a physiological stimulus.

    • Sample Collection: After a set period, the animal is euthanized, and the stomach contents are collected.

    • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH).

    • Data Analysis: The dose of this compound that causes a 50% inhibition of acid output (ID₅₀) is calculated.

This ex vivo assay assesses the effect of this compound on smooth muscle contraction mediated by muscarinic receptors.

  • Objective: To evaluate the antagonistic effect of this compound on acetylcholine-induced smooth muscle contraction.

  • Tissue Preparation: A segment of the ileum from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated.

  • Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

  • Procedure:

    • A cumulative concentration-response curve to an agonist like carbachol or acetylcholine is established.

    • The tissue is then incubated with a fixed concentration of this compound for a specific duration.

    • A second concentration-response curve to the agonist is generated in the presence of this compound.

  • Data Analysis: The dose-ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. This allows for the determination of the pA₂, a measure of the antagonist's affinity.

Biochemical Assays

This assay measures the effect of this compound on the M1 receptor-mediated production of inositol phosphates.

  • Objective: To determine if this compound blocks the Gq-mediated signaling pathway.

  • General Methodology:

    • Cell Culture and Labeling: Cells expressing M1 receptors are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.

    • Incubation: The labeled cells are pre-incubated with this compound or vehicle, followed by stimulation with a muscarinic agonist (e.g., carbachol).

    • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

    • Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anion-exchange chromatography.

    • Quantification: The radioactivity in each fraction is measured by liquid scintillation counting.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of inositol phosphates is quantified.

This assay is used to assess the effect of this compound on M2/M4 receptor-mediated signaling, often as a measure of its selectivity.

  • Objective: To determine the selectivity of this compound for M1 (Gq-coupled) versus M2/M4 (Gi-coupled) receptors.

  • General Methodology:

    • Membrane Preparation: Membranes from cells or tissues expressing Gi-coupled muscarinic receptors (e.g., heart) are used.

    • Assay Conditions: The assay mixture contains the membranes, ATP (the substrate for adenylate cyclase), and agents to stimulate adenylate cyclase (e.g., forskolin).

    • Incubation: The membranes are incubated with a muscarinic agonist (which will inhibit adenylate cyclase) in the presence of varying concentrations of this compound.

    • cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The potency of this compound in reversing the agonist-induced inhibition of adenylate cyclase is determined. Comparing this potency to its potency in the phosphoinositide breakdown assay reveals its selectivity.

References

Pirenzepine's Selectivity for Muscarinic Acetylcholine Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional selectivity of pirenzepine for the five muscarinic acetylcholine receptor (mAChR) subtypes (M1, M2, M3, M4, and M5). This compound, a tricyclic benzodiazepine derivative, is a well-established antagonist that has been instrumental in the pharmacological characterization of mAChR subtypes due to its notable selectivity, particularly for the M1 receptor.[1][2][3] This document compiles quantitative data from various studies, details the experimental methodologies used to determine these values, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound is demonstrated by the significant differences in its binding affinity (Ki) and functional potency (IC50/pA2) across the five muscarinic receptor subtypes. The data presented below, collated from multiple radioligand binding and functional studies, highlights this compound's approximately 10- to 50-fold higher affinity for the M1 receptor compared to the M2, M3, M4, and M5 subtypes.

Table 1: this compound Binding Affinities (Ki) for Muscarinic Receptor Subtypes
Receptor SubtypeKi (nM)Source Tissue/Cell LineRadioligandReference
M1 1.8 ± 1.4Bovine cerebral cortex[3H]-quinuclidinyl benzilate[1]
12Rat brainNot Specified
18Human cloned (CHO-K1 cells)[3H]-N-methylscopolamine[4]
21Rat brainNot Specified
M2 115 - 174Pig atrial sarcolemma[3H]-N-methylscopolamine / [3H]-Oxotremorine-M[5]
310Rat brainNot Specified
480 - 690Bovine tracheal mucosa & smooth muscle[3H]-quinuclidinyl benzilate[1]
480Human cloned (CHO-K1 cells)[3H]-N-methylscopolamine[4]
M3 300Human cloned (CHO-K1 cells)[3H]-N-methylscopolamine[4]
M4 100Human cloned (CHO-K1 cells)[3H]-N-methylscopolamine[4]
M5 230Human cloned (CHO-K1 cells)[3H]-N-methylscopolamine[4]
Table 2: this compound Functional Potency (IC50/pA2) at Muscarinic Receptor Subtypes
Receptor SubtypePotency ValueAssay TypeTissue/Cell LineReference
M1 pA2 = 7.5[14C]-dopamine releaseRat nucleus accumbens slices[6]
IC50 = 66 nM - 1 µM[3H]NMS displacementHuman brain[7]
M2 EC50 = 77.5 ± 10.3 µMGTP hydrolysis inhibitionPig atrial sarcolemma[5]
pA2 = 6.63Functional antagonismRat left atria[4]

Experimental Protocols

The determination of this compound's binding affinity and functional potency relies on established in vitro pharmacological assays. The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Competition Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of an unlabeled compound, such as this compound, for a receptor.[8] This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for each muscarinic receptor subtype.

Materials:

  • Membrane Preparations: Homogenates of tissues or cells expressing the muscarinic receptor subtype of interest (e.g., bovine cerebral cortex for M1, pig atrial sarcolemma for M2, or CHO-K1 cells stably expressing cloned human M1-M5 receptors).[1][4][5]

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).[1][4]

  • Unlabeled Ligand: this compound hydrochloride.

  • Assay Buffer: Typically a Tris-HCl buffer (e.g., 10 mM, pH 7.4) containing physiological concentrations of ions like NaCl and MgCl2.[5]

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Incubation: In a series of tubes or a 96-well plate, a fixed concentration of the radioligand and a fixed amount of the membrane preparation are incubated with increasing concentrations of this compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient duration (e.g., 60 minutes) to reach binding equilibrium.[5]

  • Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis Membrane Membrane Preparation (with muscarinic receptors) Incubation Incubation to Equilibrium (fixed radioligand, varying this compound) Membrane->Incubation Radioligand Radioligand (e.g., [3H]-NMS) Radioligand->Incubation This compound This compound (unlabeled competitor) This compound->Incubation Filtration Rapid Vacuum Filtration (separate bound from free) Incubation->Filtration Counting Scintillation Counting (measure bound radioactivity) Filtration->Counting IC50 Determine IC50 (concentration for 50% inhibition) Counting->IC50 Ki Calculate Ki (using Cheng-Prusoff equation) IC50->Ki

Fig 1. Experimental workflow for a radioligand competition binding assay.
Functional Assays

Functional assays measure the effect of a ligand on a cellular response mediated by the receptor. For an antagonist like this compound, its potency is typically determined by its ability to inhibit the response induced by a muscarinic agonist.

Example: Inhibition of GTP Hydrolysis (for M2 receptors)

Objective: To determine the functional potency (EC50) of this compound as an inverse agonist at the M2 receptor.[5]

Materials:

  • Membrane Preparation: Sarcolemma from tissues rich in M2 receptors, such as pig atria.[5]

  • [γ-32P]GTP: Radiolabeled GTP to measure GTPase activity.

  • This compound: The compound to be tested.

  • Assay Buffer: Tris-HCl buffer containing MgCl2, NaCl, and other components to support G-protein activity.[5]

Procedure:

  • Incubation: Atrial membranes are incubated with [γ-32P]GTP in the presence of varying concentrations of this compound.

  • Reaction: The GTPase reaction is allowed to proceed for a specific time at a controlled temperature.

  • Termination: The reaction is stopped, and the amount of hydrolyzed [32P]Pi is separated from the unhydrolyzed [γ-32P]GTP.

  • Quantification: The amount of [32P]Pi is measured to determine the rate of GTP hydrolysis.

  • Data Analysis: The concentration of this compound that produces 50% of the maximal inhibition of basal GTPase activity (EC50) is determined.

Signaling Pathways of Muscarinic Receptor Subtypes

The five muscarinic receptor subtypes couple to different heterotrimeric G proteins, leading to distinct intracellular signaling cascades. This differential coupling is the basis for the diverse physiological effects mediated by these receptors.

M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)

The M1, M3, and M5 receptors primarily couple to G proteins of the Gq/11 family.[9] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[10]

G cluster_0 M1/M3/M5 Signaling Cascade ACh Acetylcholine M1M3M5 M1, M3, M5 Receptor ACh->M1M3M5 binds Gq11 Gq/11 Protein M1M3M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 triggers release of PKC Protein Kinase C (PKC) Activation DAG->PKC activates

Fig 2. Gq/11 signaling pathway of M1, M3, and M5 muscarinic receptors.
M2 and M4 Receptor Signaling (Gi/o Pathway)

The M2 and M4 receptors couple to G proteins of the Gi/o family.[9] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[9]

G cluster_0 M2/M4 Signaling Cascade ACh Acetylcholine M2M4 M2, M4 Receptor ACh->M2M4 binds Gio Gi/o Protein M2M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits BetaGamma βγ subunits Gio->BetaGamma dissociates cAMP ↓ cAMP AC->cAMP decreased production of IonChannel Ion Channel Modulation (e.g., K+ channels) BetaGamma->IonChannel modulates

Fig 3. Gi/o signaling pathway of M2 and M4 muscarinic receptors.

This compound's Selectivity Profile: A Logical Relationship

The data presented in this guide can be summarized in a logical diagram that illustrates this compound's selectivity profile.

G cluster_0 High Affinity cluster_1 Low Affinity This compound This compound M1 M1 Receptor This compound->M1 Binds with high affinity M2 M2 Receptor This compound->M2 Binds with low affinity M3 M3 Receptor This compound->M3 Binds with low affinity M4 M4 Receptor This compound->M4 Binds with low affinity M5 M5 Receptor This compound->M5 Binds with low affinity

References

Pirenzepine Pharmacokinetics and Bioavailability in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine is a selective M1 muscarinic receptor antagonist, recognized for its ability to inhibit gastric acid secretion at doses that do not significantly affect gastrointestinal motility, the cardiovascular system, or other functions typically impacted by non-selective anticholinergic agents.[1][2] This selectivity has made it a subject of extensive research, not only in the context of peptic ulcer disease but also for novel applications such as the control of myopia.[1][3][4] Understanding the pharmacokinetic (PK) and bioavailability profile of this compound in various animal models is crucial for preclinical development, dose-response characterization, and the accurate extrapolation of data to human clinical trials.

This technical guide provides a consolidated overview of this compound's pharmacokinetics and bioavailability across key animal models, presenting quantitative data, detailed experimental protocols, and visual diagrams of workflows and mechanisms to support ongoing research and development efforts.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species, most notably in rats and dogs. The drug's absorption, distribution, metabolism, and excretion (ADME) properties vary depending on the route of administration and the animal model studied.

Pharmacokinetics in Rats

Studies in Sprague-Dawley rats have been fundamental in elucidating the basic pharmacokinetic parameters of this compound. Following intravenous administration, the drug exhibits a bi-phasic decrease in blood concentration.[5] Oral administration results in slower absorption.[5]

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Route of Admin. Dose Value Species/Strain Source
Elimination Half-life (t½) Intravenous (IV) 2 mg/kg Phase 1: 1 hrPhase 2: 8 hr SD-JCL Rats [5]

| Time to Max. Conc. (Tmax) | Oral (PO) | 20 mg/kg | 3 hr | SD-JCL Rats |[5] |

Pharmacokinetics in Other Animal Models

This compound has also been evaluated in dogs, where it has been shown to effectively reduce gastric acid secretion and gastrin release in response to food.[6] Studies in pigs have been designed to assess the pharmacokinetics of topical formulations for diabetic neuropathy.[7] While detailed quantitative PK parameters from these studies are limited in the publicly available literature, the experimental designs provide valuable context.

Bioavailability

The bioavailability of this compound is a critical factor, particularly given its primary administration via the oral route for systemic effects.

Oral Bioavailability in Rats

In rats, the bioavailability following oral administration is notably low. A study comparing intravenous and oral routes showed that after a single oral dose, urinary excretion was only 8%, whereas 91% was excreted in the feces, indicating limited absorption from the gastrointestinal tract.[5] In contrast, after intravenous injection, about 46% of the dose was excreted in urine and 53% in feces.[5]

Experimental Protocols & Methodologies

Detailed and reproducible methodologies are the cornerstone of pharmacokinetic research. Below are summaries of protocols derived from key studies.

Single-Dose Pharmacokinetic Study in Rats

This protocol outlines the methodology used to determine the absorption, distribution, and excretion of ¹⁴C-labeled this compound in rats.[5]

  • Animal Model: SD-JCL rats.

  • Drug Formulation: ¹⁴C-labelled 5,11-dihydro-11-[(4-methyl-1-piperazinyl) acetyl]-6H-pyrido[2,3-b][8][9]-benzodiazepin-6-one-dihydrochloride (this compound).

  • Administration Routes and Doses:

    • Intravenous (IV): A single 2 mg/kg dose.

    • Subcutaneous (SC): A single 2 mg/kg dose.

    • Oral (PO): A single 20 mg/kg dose.

  • Sampling:

    • Blood samples are collected at various time points post-administration.

    • Tissues are harvested to determine drug distribution.

    • Urine and feces are collected over 96 hours to measure excretion.

  • Analytical Method: Quantification of radioactivity in blood, tissues, urine, and feces to determine the concentration of this compound and its metabolites.

  • Pharmacokinetic Analysis: Blood concentration-time data is used to calculate key parameters such as elimination half-life. Tissue concentrations are assessed to understand distribution, and excretion data is used to estimate bioavailability.

Pharmacodynamic Study in Dogs

This protocol was designed to assess the long-term effects of this compound on gastric function.[6]

  • Animal Model: Four conscious gastric fistula dogs.

  • Drug Administration: this compound administered orally at a dose of 2 mg/kg for 24 weeks.

  • Pharmacodynamic Assessments:

    • Measurement of gastric acid and pepsin secretion in response to food and histamine infusion.

    • Determination of gastrin and histamine release in response to the same stimuli.

  • Sampling: Plasma concentrations of this compound were measured to confirm absorption.

  • Objective: To evaluate the long-term efficacy and potential for tolerance or rebound effects on gastric secretion.

Visualizations: Workflows and Mechanisms

Diagrams are provided to visually represent common experimental processes and the drug's mechanism of action.

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis cluster_results Results AnimalModel Select Animal Model (e.g., Rat, Dog) DosePrep Prepare this compound Dose (IV, Oral, SC) Admin Administer Drug DosePrep->Admin Sampling Collect Samples (Blood, Tissues, Excreta) Admin->Sampling Quant Quantify Drug Concentration (e.g., LC-MS/MS) Sampling->Quant PK_Model Pharmacokinetic Modeling Quant->PK_Model Params Determine Parameters (AUC, Cmax, t1/2, F%) PK_Model->Params

Caption: General workflow for a typical animal pharmacokinetic study.

G Vagal Vagal Nerve (Cholinergic Input) M1_Receptor Muscarinic M1 Receptor (Gastric Intramural Plexuses) Vagal->M1_Receptor Releases Acetylcholine This compound This compound This compound->M1_Receptor Selectively Blocks Gastric_Acid Gastric Acid Secretion M1_Receptor->Gastric_Acid Stimulates

Caption: this compound's mechanism of action on gastric acid secretion.

Metabolism

The metabolism of this compound involves the cytochrome P-450 enzyme system. Studies using liver microsomes from rats and pigs have shown that this compound interacts with the haem iron of cytochrome P-450.[10][11] This interaction, however, was not observed with human liver microsomes, suggesting potential species-specific differences in metabolism.[10] The interaction likely occurs through the tertiary amine group of the this compound molecule.[10]

Conclusion

The pharmacokinetic and bioavailability data from animal models, primarily rats, indicate that this compound has a complex absorption profile with low oral bioavailability. Intravenous administration leads to a more predictable, bi-phasic elimination pattern. The drug's selective antagonism of M1 receptors is the key to its pharmacodynamic effects on gastric secretion. The provided experimental protocols and workflows serve as a foundation for designing future preclinical studies. Further research, especially in species other than rodents, is necessary to fully delineate the metabolic pathways and to enhance the translation of preclinical findings to clinical outcomes.

References

Pirenzepine: A Technical Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of pirenzepine, a selective M1 muscarinic antagonist. The document focuses on quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering a comparative analysis of its performance in laboratory and clinical settings.

In Vitro Efficacy of this compound

This compound's in vitro efficacy is primarily characterized by its binding affinity and functional selectivity for muscarinic acetylcholine receptors (mAChRs). As a "selective" M1 antagonist, it exhibits a higher affinity for the M1 receptor subtype compared to other muscarinic receptors.[1][2][3][4][5] This selectivity is the foundation of its targeted therapeutic action.

Muscarinic Receptor Binding Affinity

Radioligand binding assays are fundamental in determining the affinity of this compound for different muscarinic receptor subtypes. These experiments typically involve the use of a radiolabeled ligand that binds to the receptors, and the displacement of this ligand by increasing concentrations of this compound is measured to calculate its binding affinity, often expressed as the inhibition constant (Ki), dissociation constant (Kd), or the negative logarithm of the antagonist's molar concentration producing 50% inhibition (pKi).

Receptor SubtypeTissue/Cell LineLigandThis compound Affinity ConstantReference
M1Human m1 (CHO-K1 cells)[3H]-N-methylscopolaminepKi = 8.74[6]
M1Rat Cerebral Cortex[3H]this compoundKd = 12 nM[7]
M1Rat Cerebral Cortex[3H]quinuclidinyl benzilateKi = 1.8 x 10⁻⁸ M[8]
M1Rabbit Vas DeferensFunctional AssaypA2 = 8.49[6]
M2Human m2 (CHO-K1 cells)[3H]-N-methylscopolaminepKi = 7.35[6]
M2Rat Heart[3H]quinuclidinyl benzilateKi = 310 nM[7]
M2Bovine Tracheal Smooth Muscle[3H]quinuclidinyl benzilateKi = 6.9 x 10⁻⁷ M[8]
M2Rat Left AtriaFunctional AssaypA2 = 6.63[6]
M3Human m3 (CHO-K1 cells)[3H]-N-methylscopolaminepKi (low affinity)[6]
M3Rat IleumFunctional AssayHigh Affinity (pA2=8.04 for derivative)[6]
M4Human m4 (CHO-K1 cells)[3H]-N-methylscopolaminepKi = 8.32[6]
M5Human m5 (CHO-K1 cells)[3H]-N-methylscopolaminepKi = 8.32[6]

Experimental Protocol: Radioligand Binding Assay

A common protocol for determining this compound's binding affinity involves the following steps:

  • Membrane Preparation: Tissues or cells expressing the target muscarinic receptors are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Incubation: The membrane preparations are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]quinuclidinyl benzilate) and varying concentrations of unlabeled this compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays assess the ability of this compound to antagonize the physiological effects mediated by muscarinic receptor activation. These assays provide insights into the drug's efficacy at a cellular or tissue level. This compound has been shown to selectively inhibit M1 receptor-mediated responses, such as the breakdown of phosphoinositides, with lower potency at inhibiting M2 receptor-mediated responses like the inhibition of adenylate cyclase.[7]

Assay TypeTissue/Cell LineAgonistThis compound EffectReference
Phosphoinositide BreakdownRat BrainMuscarinic AgonistsKi = 21 nM[7]
Adenylate Cyclase InhibitionRat BrainMuscarinic AgonistsKi = 310 nM[7]
Gastric Acid SecretionIsolated Mouse StomachBethanecholDose-dependent inhibition[9]
Smooth Muscle ContractionGuinea-pig IleumBethanecholDose-dependent inhibition[9]
Atrial ContractionGuinea-pig AtriumBethanecholDose-dependent inhibition[9]

Experimental Protocol: Phosphoinositide Breakdown Assay

This assay measures the accumulation of inositol phosphates, a downstream effect of M1 receptor activation.

  • Cell Culture and Labeling: Cells expressing M1 receptors are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with a muscarinic agonist in the presence or absence of varying concentrations of this compound.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Separation: The different inositol phosphate species are separated using anion-exchange chromatography.

  • Quantification: The radioactivity of the eluted fractions is measured to quantify the amount of inositol phosphate accumulation.

  • Data Analysis: The inhibitory effect of this compound is determined by comparing the agonist-stimulated inositol phosphate levels in the presence and absence of the antagonist.

Signaling Pathway of this compound's M1 Receptor Antagonism

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_antagonist M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC This compound This compound This compound->M1 Blocks

Caption: this compound blocks the M1 receptor, inhibiting the Gq/PLC signaling cascade.

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been extensively studied in two primary therapeutic areas: the inhibition of myopia progression and the reduction of gastric acid secretion for the treatment of peptic ulcers.

Efficacy in Myopia Control

Clinical trials and animal studies have demonstrated that this compound can effectively slow the progression of myopia, primarily by inhibiting the axial elongation of the eye.[10][11][12][13][14][15][16]

Clinical Trial Data in Children

Study DurationTreatment GroupPlacebo GroupOutcome MeasureReduction in Myopia ProgressionReference
1 Year2% this compound GelPlacebo GelMean Myopia Progression0.27 D (51%)[11][16]
2 Years2% this compound GelPlacebo GelMean Myopia Progression0.41 D (41%)[10][15]

Animal Model Data

Animal ModelAdministrationThis compound DoseControl GroupOutcomeReference
ChickIntravitreal Injection500 µgSalinePrevented induced myopia (+0.9 D vs -13.7 D)[12]
Tree ShrewSubconjunctival17.7 µmolSalineReduced axial myopia (-2.1 D vs -14.1 D)[13]
Guinea PigTopical10% this compoundSalinePrevented lens-induced myopia[17]

Experimental Protocol: Animal Model of Form-Deprivation Myopia

  • Animal Model Selection: A suitable animal model, such as chicks or tree shrews, is chosen.

  • Induction of Myopia: Monocular form deprivation is induced in one eye, typically by placing a translucent occluder over it. The contralateral eye serves as a control.

  • Drug Administration: this compound is administered to the form-deprived eye via a specified route (e.g., intravitreal injection, subconjunctival injection, or topical application) at predetermined doses and frequencies. A control group receives a vehicle (e.g., saline).

  • Biometric Measurements: At the end of the experimental period, various ocular parameters are measured, including refractive error (using retinoscopy or autorefraction) and axial length (using A-scan ultrasonography).

  • Data Analysis: The differences in refractive error and axial length between the treated and control eyes, as well as between the this compound and vehicle groups, are statistically analyzed to determine the efficacy of this compound in preventing myopia.

Experimental Workflow for Myopia Studies

G start Select Animal Model induce Induce Form-Deprivation Myopia (Monocular) start->induce randomize Randomize into Treatment & Control Groups induce->randomize treat Administer this compound (Treatment Group) randomize->treat vehicle Administer Vehicle (Control Group) randomize->vehicle measure Measure Refractive Error & Axial Length treat->measure vehicle->measure analyze Statistical Analysis measure->analyze end Determine Efficacy analyze->end

Caption: Workflow of a typical preclinical study on this compound for myopia.

Efficacy in Peptic Ulcer Disease

This compound was initially developed for the treatment of peptic ulcer disease due to its ability to reduce gastric acid secretion.[3][5] It achieves this by selectively blocking M1 receptors on gastric parietal cells.

Study TypeThis compound DoseEffect on Gastric AcidReference
Healthy Volunteers75 mg/day26% reduction in nocturnal hydrogen ion activity[18]
Healthy Volunteers150 mg/day36% reduction in nocturnal hydrogen ion activity[18]
Healthy Volunteers25 mg twice daily50-55% reduction in basal acid output[19]
Duodenal Ulcer Patients100-150 mg/daySuperior to placebo in promoting healing[5]

Logical Relationship: In Vitro Affinity to In Vivo Efficacy

G invitro In Vitro: High Affinity for M1 Receptors myopia_pathway M1 Receptors Implicated in Scleral Remodeling & Eye Growth invitro->myopia_pathway gastric_pathway M1 Receptors Mediate Gastric Acid Secretion invitro->gastric_pathway invivo_myopia In Vivo (Myopia): Inhibition of Axial Elongation myopia_pathway->invivo_myopia invivo_gastric In Vivo (Gastric): Reduction of Acid Secretion gastric_pathway->invivo_gastric

Caption: this compound's M1 selectivity in vitro translates to its in vivo effects.

Conclusion

This compound demonstrates a clear and consistent profile as a selective M1 muscarinic antagonist. Its high affinity for M1 receptors, as established through in vitro binding and functional assays, directly correlates with its observed in vivo efficacy in both slowing the progression of myopia and reducing gastric acid secretion. The detailed experimental protocols provided in this guide serve as a foundation for future research and development involving this compound and other selective muscarinic receptor modulators. The quantitative data presented in a structured format allows for a direct comparison of its effects across different experimental conditions, highlighting its therapeutic potential.

References

Pirenzepine for Myopia Progression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical overview of pirenzepine as a pharmacological agent for the control of myopia progression. It synthesizes findings from key preclinical and clinical studies, detailing the proposed mechanisms of action, clinical efficacy, safety profiles, and experimental protocols. The information is intended to serve as a core resource for professionals engaged in ophthalmic research and drug development.

Introduction: The Rationale for this compound in Myopia Control

Myopia, or nearsightedness, is a significant global health concern, with its prevalence rapidly increasing. The condition, characterized by excessive axial elongation of the eye, elevates the risk of severe ocular pathologies such as retinal detachment, glaucoma, and myopic maculopathy.[1][2] This has spurred research into effective interventions to slow its progression in children and adolescents. Pharmacological approaches, particularly the use of muscarinic receptor antagonists, have emerged as a promising strategy.[3][4]

This compound, a relatively selective M1 muscarinic antagonist, has been investigated as a potential treatment for myopia.[5][6] Unlike non-selective antagonists like atropine, this compound was hypothesized to offer a more favorable side-effect profile—specifically, causing less mydriasis (pupil dilation) and cycloplegia (loss of accommodation)—while retaining efficacy in slowing eye growth.[7][8] This guide consolidates the pivotal research that has defined its role in the field.

Mechanism of Action

This compound's primary mechanism in myopia control is believed to be the blockade of specific muscarinic acetylcholine receptors (mAChRs) located in the retina and sclera, which are involved in the signaling cascade that regulates scleral remodeling and axial growth.

  • Receptor Selectivity: this compound is considered a partially selective M1/M4 antagonist.[9][10] While initially thought to act primarily through M1 receptors, evidence from animal models suggests that both M1 and M4 receptor pathways are involved in the inhibition of myopia.[9][10] Studies in tree shrews, a mammalian model with both M1 and M4 receptors, demonstrated that highly selective antagonists for both M1 (MT7 toxin) and M4 (MT3 toxin) receptors could independently reduce the development of form-deprivation myopia.[9][10]

  • Site of Action: The precise ocular tissue where this compound exerts its effect is a subject of ongoing research. Evidence points to both the retina and the sclera. The presence of all five muscarinic receptor subtypes (m1 to m5) has been confirmed in human scleral fibroblasts, indicating that the sclera is a direct potential site of action for muscarinic antagonists to modulate scleral remodeling and prevent excessive elongation. Animal studies suggest this compound may prevent axial elongation by transiently modulating scleral glycosaminoglycan synthesis.[7][11]

Below is a diagram illustrating the proposed signaling pathway.

Pirenzepine_Mechanism_of_Action cluster_retina Retina / Scleral Fibroblast cluster_downstream Downstream Effects acetylcholine Acetylcholine m1_receptor M1 Receptor acetylcholine->m1_receptor Activates m4_receptor M4 Receptor acetylcholine->m4_receptor Activates growth_signaling Growth Signaling Cascade m1_receptor->growth_signaling Inhibits (?) m4_receptor->growth_signaling Inhibits (?) This compound This compound This compound->m1_receptor Blocks This compound->m4_receptor Blocks scleral_remodeling Scleral ECM Remodeling growth_signaling->scleral_remodeling axial_elongation Axial Elongation scleral_remodeling->axial_elongation myopia_progression Myopia Progression axial_elongation->myopia_progression

Proposed mechanism of this compound in myopia control.

Quantitative Data from Clinical Trials

Multiple multicenter, randomized, double-masked, placebo-controlled trials have evaluated the efficacy and safety of a 2% this compound ophthalmic gel formulation. The data consistently show a statistically significant reduction in the rate of myopia progression.

Table 1: Efficacy of 2% this compound Ophthalmic Gel in Human Clinical Trials

Study Duration Treatment Group (n) Placebo Group (n) Mean Myopia Progression (this compound) Mean Myopia Progression (Placebo) Reduction in Progression vs. Placebo p-value
Siatkowski et al., 2004[12] 1 Year 2% this compound b.i.d. (117) Vehicle b.i.d. (57) -0.26 D -0.53 D 51% <0.001
Tan et al., 2005[13] 1 Year 2% this compound b.i.d. (141) Vehicle b.i.d. (71) -0.47 D -0.84 D 44% <0.001
Tan et al., 2005[13] 1 Year 2% this compound q.d. (141) Vehicle b.i.d. (71) -0.70 D -0.84 D 17% 0.235

| Siatkowski et al., 2008[14] | 2 Years | 2% this compound b.i.d. (53) | Vehicle b.i.d. (31) | -0.58 D | -0.99 D | 41% | 0.008 |

D = Diopters; b.i.d. = twice daily; q.d. = once daily. Data represents mean change in spherical equivalent from baseline.

Table 2: Safety and Tolerability of 2% this compound Ophthalmic Gel (1-Year Data)

Adverse Event This compound Group (%) (n=117)[12] Placebo Group (%) (n=57)[12] This compound-Treated (%) (n=282)[13]
Withdrawal due to Adverse Event 11% 0% 11%
Gel Residue on Eyelids Common Common Not specified
Blurred Vision at Near Common Infrequent Not specified
Asymptomatic Conjunctival Reactions Common Infrequent Dosing-related follicles/papillae

| Accommodative Insufficiency | 4% (led to discontinuation) | 0% | Not specified |

Note: "Common" and "Infrequent" are qualitative descriptors from abstracts.[5][15] The most frequent adverse events leading to discontinuation were related to antimuscarinic effects like blurred vision.[12]

Preclinical Research in Animal Models

Animal studies were crucial in establishing the dose-dependent efficacy and mechanism of this compound.

Table 3: this compound Efficacy in Animal Models of Myopia

Species Myopia Model This compound Administration Key Findings Reference
Chick Form Deprivation Daily intravitreal injection Dose-dependent prevention of myopia and axial elongation (ED50 of 175 µg). [16]
Tree Shrew Form Deprivation Daily subconjunctival injection Reduces myopia and eye enlargement. [9]
Guinea Pig Form Deprivation Topical ophthalmic solution (1%, 2%, 4%) 2% and 4% solutions significantly prevented myopia by inhibiting axial elongation. [17]

| Rhesus Monkey | Form Deprivation | 5% topical solution (2 drops/day) | As effective as atropine at reducing myopia progression. |[7] |

Experimental Protocols: A Representative Clinical Trial

The methodologies employed in the pivotal human trials for this compound were rigorous and serve as a template for future studies in this class of drugs.

5.1 Study Design A typical protocol is a two-year, multicenter, randomized, double-masked, placebo-controlled, parallel-group study.[14]

  • Randomization: Patients are randomized, often in a 2:1 ratio, to receive either 2% this compound ophthalmic gel or a matching placebo (vehicle) gel.[12][14]

  • Masking: The identity of the treatment is masked from the patient, parents/guardians, investigators, and clinical site personnel.

5.2 Participant Profile

  • Inclusion Criteria:

    • Age: 8 to 12 years, inclusive.[5][14]

    • Refractive Error: Myopia with a spherical equivalent of -0.75 to -4.00 diopters (D).[5][14]

    • Astigmatism: ≤ 1.00 D in each eye.[5][14]

    • Visual Acuity: Best-corrected visual acuity of 20/25 or better.[5]

    • Health: Generally healthy with no clinically significant ocular or systemic disease.

5.3 Intervention

  • Investigational Product: 2% this compound ophthalmic gel.

  • Control: Placebo (vehicle) ophthalmic gel.

  • Dosage Regimen: One drop applied topically to each eye twice daily (b.i.d.).[14]

5.4 Outcome Measures

  • Primary Efficacy Outcome: The change from baseline in spherical equivalent refractive error as measured by cycloplegic autorefraction at the 12-month and 24-month follow-up visits.[5][14]

  • Secondary Efficacy Outcome: Change from baseline in axial length, measured by A-scan ultrasonography.[18]

  • Safety Outcomes: Monitoring of ocular and systemic signs and symptoms, adverse event reporting, visual acuity, slit-lamp biomicroscopy, and ophthalmoscopy.

5.5 Procedural Workflow The workflow for a participant in a this compound clinical trial is visualized below.

Clinical_Trial_Workflow start Patient Screening inclusion Inclusion/Exclusion Criteria Met? start->inclusion informed_consent Informed Consent inclusion->informed_consent Yes exit Screen Fail inclusion->exit No baseline Baseline Examination (Cycloplegic Refraction, Axial Length) informed_consent->baseline randomization Randomization (2:1) baseline->randomization group_pir Group A: 2% this compound Gel (b.i.d.) randomization->group_pir This compound group_plc Group B: Placebo Gel (b.i.d.) randomization->group_plc Placebo follow_up Follow-up Visits (e.g., 3, 6, 12, 18, 24 months) group_pir->follow_up group_plc->follow_up assessments Efficacy & Safety Assessments follow_up->assessments assessments->follow_up Continue Study end End of Study / Data Analysis assessments->end Final Visit

References

Pirenzepine: A Novel Therapeutic Avenue for Peripheral Neuropathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Peripheral neuropathy, a debilitating condition characterized by damage to the peripheral nerves, presents a significant unmet medical need. Current therapeutic strategies are often limited to symptomatic relief. Pirenzepine, a selective M1 muscarinic acetylcholine receptor (M1R) antagonist, has emerged as a promising disease-modifying agent, with a growing body of preclinical and clinical evidence supporting its potential in treating various forms of peripheral neuropathy, including diabetic, chemotherapy-induced, and HIV-associated neuropathy. This guide provides a comprehensive overview of the application of this compound in peripheral neuropathy studies, focusing on its mechanism of action, experimental validation, and clinical development.

Mechanism of Action: M1R Antagonism and Neurorestoration

This compound's therapeutic effect in peripheral neuropathy is primarily attributed to its role as a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2][3][4] In sensory neurons, M1R signaling is understood to exert a tonic suppression of axonal growth and mitochondrial function.[5] By blocking this receptor, this compound effectively removes this "brake," initiating a cascade of downstream events that promote nerve repair and regeneration.[2]

The proposed signaling pathway involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1][4][6] M1R antagonism by this compound leads to AMPK activation, which in turn stimulates peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1] This pathway enhances mitochondrial biogenesis and function, correcting the mitochondrial dysfunction often implicated in the pathogenesis of peripheral neuropathies.[1][5][7][8] The restoration of mitochondrial health provides the necessary energy for axonal regeneration and functional recovery.[5]

Below is a diagram illustrating the proposed signaling pathway of this compound in promoting nerve regeneration.

Pirenzepine_Signaling_Pathway cluster_cell Sensory Neuron This compound This compound M1R M1 Muscarinic Receptor (M1R) This compound->M1R Antagonizes Gq Gq protein M1R->Gq Activates AMPK AMP-activated protein kinase (AMPK) M1R->AMPK Inhibition Relieved AC Acetylcholine (ACh) AC->M1R Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG PGC1a PGC-1α AMPK->PGC1a Activates Mitochondria Mitochondrial Biogenesis & Function PGC1a->Mitochondria Promotes Nerve_Regeneration Nerve Regeneration & Neurite Outgrowth Mitochondria->Nerve_Regeneration Supports

This compound's mechanism of action in sensory neurons.

Preclinical Studies: Efficacy in Diverse Neuropathy Models

Extensive preclinical research has demonstrated the neuroprotective and restorative effects of this compound in various rodent models of peripheral neuropathy.

Diabetic Peripheral Neuropathy (DPN)

In streptozotocin (STZ)-induced diabetic rodent models, this compound has been shown to prevent and reverse multiple indices of neuropathy.[1][9] Topical and systemic administration of this compound prevented thermal hypoalgesia, tactile allodynia, and the loss of intraepidermal nerve fibers (IENF).[9][10] Furthermore, it preserved both large and small nerve fiber function, as evidenced by the prevention of slowing in motor and sensory nerve conduction velocities (MNCV and NCV).[1]

Parameter Animal Model This compound Treatment Outcome Reference
Thermal SensationSTZ-diabetic mice0.1-10 mg/kg/d s.c. for 4 weeksPrevention of heat hypoalgesia[11]
Intraepidermal Nerve Fiber Density (IENFD)STZ-diabetic mice0.1-10 mg/kg/d s.c. for 4 weeksPrevention of IENF loss[11]
Nerve Conduction Velocity (NCV)STZ-diabetic ratsSystemic administrationPrevention of reduced sensory NCV[1]
Motor Nerve Conduction Velocity (MNCV)STZ-diabetic ratsSystemic administrationPrevention of progressive MNCV slowing[1]
Tactile AllodyniaSTZ-diabetic mice0.1%-10.0% topical applicationDose-dependent prevention[9][10]
Neurite OutgrowthCultured rat DRG neurons3 to 100 nMDose-dependent increase[2]
Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This compound has also shown significant efficacy in models of CIPN.[12] In vitro studies demonstrated that this compound protected dorsal root ganglion (DRG) neurons from the neurotoxic effects of chemotherapeutic agents like paclitaxel and oxaliplatin, preventing the reduction in neurite outgrowth.[1] In vivo, subcutaneous this compound treatment prevented and reversed signs of neuropathy in mice treated with paclitaxel, oxaliplatin, and bortezomib.[12] This suggests a broad-spectrum protective effect against CIPN induced by different classes of chemotherapy drugs.[7]

Parameter Model This compound Treatment Outcome Reference
Neurite OutgrowthRat DRG neurons + Paclitaxel (0.3 µM)1 to 10 µMPrevention of reduced neurite outgrowth[1]
Neurite OutgrowthRat DRG neurons + Oxaliplatin (3.0 µM)1 to 10 µMPrevention of reduced neurite outgrowth[1]
Neuropathy IndicesMice + Paclitaxel, Oxaliplatin, or BortezomibSubcutaneous administrationPrevention and reversal of neuropathy[12]
HIV-Associated Neuropathy

The therapeutic potential of M1R antagonism extends to HIV-associated neuropathy. In vitro, this compound prevented the reduction in neurite outgrowth from DRG neurons exposed to the HIV envelope protein gp120.[1] Furthermore, in an in vivo model where gp120 was delivered to the eyes of mice, topical application of a specific M1R antagonist prevented and reversed the loss of corneal nerves.[1] These findings indicate that this compound could be a viable treatment for the peripheral neuropathy commonly experienced by individuals with HIV.

Clinical Development: Translation to Human Studies

The promising preclinical data has led to the clinical investigation of topical this compound (formulated as WST-057) for the treatment of diabetic peripheral neuropathy.[13] Phase 2 clinical trials have been conducted to evaluate the safety, tolerability, and efficacy of once-daily topical this compound.[13][14][15]

A 24-week, randomized, double-blind, placebo-controlled Phase 2b study enrolled patients with diabetes and painful peripheral neuropathy.[13][14] Participants applied either topical this compound 4% or a placebo to their feet and lower calves.[13] The primary outcome was often pain reduction, with secondary outcomes including changes in nerve fiber density and quality of life.[16] One such study showed a significant increase in intraepidermal nerve fiber density at the ankle in patients treated with this compound compared to placebo.[17]

Trial Identifier Phase Condition Intervention Key Outcomes Status
NCT04005287Phase 2Type 2 Diabetes with Peripheral NeuropathyTopical this compound (WST-057) 4%Safety, Tolerability, Efficacy (IENFD, Pain)Last update posted Dec 2022[18]
Not SpecifiedPhase 2bDiabetic Peripheral NeuropathyTopical this compound 4% (WST-057)Pain, Nerve Fiber Density, Activity/Sleep PatternsOngoing/Completed[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature.

Animal Models of Peripheral Neuropathy

A common workflow for inducing and assessing diabetic peripheral neuropathy in rodents is outlined below.

DPN_Workflow cluster_protocol Diabetic Peripheral Neuropathy Model Workflow cluster_assessment Assessment Methods Induction Induction of Diabetes (e.g., Streptozotocin injection) Hyperglycemia Confirmation of Hyperglycemia Induction->Hyperglycemia Treatment This compound or Vehicle Administration (Systemic/Topical) Hyperglycemia->Treatment Assessment Neuropathy Assessment Treatment->Assessment Analysis Data Analysis Assessment->Analysis NerveConduction Nerve Conduction Velocity (NCV/MNCV) Assessment->NerveConduction ThermalTest Thermal Sensitivity (Hot/Cold Plate) Assessment->ThermalTest MechanicalTest Mechanical Allodynia (von Frey Filaments) Assessment->MechanicalTest IENFD Intraepidermal Nerve Fiber Density (Skin Biopsy) Assessment->IENFD

Workflow for preclinical diabetic neuropathy studies.
  • Induction of Diabetes: Diabetes is typically induced in rodents (mice or rats) via intraperitoneal or intravenous injection of streptozotocin (STZ), a chemical toxic to pancreatic beta cells.

  • Confirmation of Hyperglycemia: Blood glucose levels are monitored to confirm the onset and persistence of diabetes.

  • This compound Administration: this compound is administered through various routes, including subcutaneous injection, oral gavage, or topical application in a hydrogel base.[10] Dosing regimens vary depending on the study design.[9][10]

  • Neuropathy Assessment: A battery of tests is used to assess different aspects of peripheral neuropathy:

    • Nerve Conduction Velocity (NCV/MNCV): Measures the speed of electrical impulse conduction along motor and sensory nerves.

    • Thermal Sensitivity: Assesses the response to hot or cold stimuli to evaluate small nerve fiber function.

    • Mechanical Allodynia: Uses von Frey filaments to measure sensitivity to touch.

    • Intraepidermal Nerve Fiber Density (IENFD): Involves taking a skin biopsy (typically from the paw) and counting the number of nerve fibers in the epidermis, providing a structural marker of small fiber neuropathy.

In Vitro Neurite Outgrowth Assay

This assay is fundamental for assessing the direct neuroprotective and regenerative effects of compounds on neurons.

Neurite_Outgrowth_Assay cluster_protocol In Vitro Neurite Outgrowth Assay Workflow Isolation Isolate Dorsal Root Ganglion (DRG) Neurons Culture Culture Neurons Isolation->Culture Treatment Add Neurotoxin (e.g., Paclitaxel) +/- this compound Culture->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Imaging Fix and Image Neurons Incubation->Imaging Quantification Quantify Neurite Outgrowth Imaging->Quantification

Workflow for in vitro neurite outgrowth experiments.
  • Neuron Isolation and Culture: Dorsal root ganglia (DRG) are dissected from rodents, and the sensory neurons are isolated and cultured in a suitable medium.

  • Treatment: The cultured neurons are exposed to a neurotoxic agent (e.g., a chemotherapeutic drug) with or without the co-administration of this compound at various concentrations.

  • Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for neurite growth.

  • Imaging and Quantification: The neurons are fixed and stained, and images are captured using microscopy. The total length or number of neurites per neuron is then quantified using image analysis software.

Conclusion and Future Directions

This compound represents a paradigm shift in the treatment of peripheral neuropathy, moving beyond symptom management to potentially reversing the underlying nerve damage. Its well-defined mechanism of action, centered on M1R antagonism and the subsequent enhancement of mitochondrial function, provides a strong rationale for its therapeutic use. The consistent and robust preclinical data across diverse neuropathy models, coupled with promising early clinical trial results, underscore the significant potential of this compound as a first-in-class, disease-modifying therapy.

Future research should continue to explore the full therapeutic window of this compound, including optimal dosing and formulation for different types of peripheral neuropathy. Long-term clinical studies are needed to confirm its efficacy and safety profile. Furthermore, investigating the potential of this compound in other neurodegenerative conditions characterized by mitochondrial dysfunction could open up new therapeutic avenues. For drug development professionals, this compound offers a compelling case study in drug repositioning and a promising lead for developing novel treatments for a range of debilitating neurological disorders.

References

Pirenzepine's Role in Gastroesophageal Reflux Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, leading to symptoms and potential complications. The pathophysiology of GERD is multifactorial, with transient lower esophageal sphincter relaxations (TLESRs) and gastric acid secretion being key contributors. Pirenzepine, a selective M1 muscarinic receptor antagonist, has been investigated for its therapeutic potential in GERD. This technical guide provides an in-depth overview of the research on this compound's role in GERD, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies. Quantitative data from key studies are summarized in structured tables, and signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: The Challenge of GERD and the Rationale for this compound

Gastroesophageal reflux disease (GERD) is a chronic disorder stemming from the backflow of gastroduodenal contents into the esophagus. The primary mechanisms underlying GERD include impaired lower esophageal sphincter (LES) function, particularly an increased frequency of transient lower esophageal sphincter relaxations (TLESRs), and the corrosive nature of the refluxate, primarily due to gastric acid.[1] TLESRs are spontaneous relaxations of the LES in the absence of swallowing and are considered a major mechanism for GERD.[1][2]

Traditional GERD therapies have largely focused on acid suppression, with proton pump inhibitors (PPIs) being the mainstay of treatment. However, a subset of patients remains refractory to PPI therapy, and concerns exist regarding the long-term effects of profound acid suppression, such as hypergastrinemia.[3][4] This has driven research into alternative therapeutic targets.

This compound, a tricyclic compound, emerged as a candidate for GERD treatment due to its selective antagonism of M1 muscarinic acetylcholine receptors.[5][6][7] These receptors are involved in the regulation of gastric acid secretion.[6][7] Unlike non-selective anticholinergics such as atropine, this compound was found to have a more targeted effect on gastric acid secretion with fewer systemic side effects, such as dry mouth and blurred vision.[8][9][10] Research has therefore explored its potential to not only reduce gastric acidity but also to modulate esophageal motor function, offering a dual mechanism of action for the management of GERD.[11]

Mechanism of Action of this compound in the Gastrointestinal Tract

This compound's primary mechanism of action is the selective blockade of M1 muscarinic receptors.[6][7] In the context of the gastrointestinal system, this selectivity is crucial.

Inhibition of Gastric Acid Secretion

M1 receptors are located on parasympathetic ganglia and in gastric parietal cells.[7][12] By antagonizing these receptors, this compound inhibits the action of acetylcholine, a key neurotransmitter in the vagal stimulation of gastric acid secretion.[7] This leads to a reduction in both basal and stimulated acid output.[13][14] The selectivity of this compound for M1 receptors minimizes the anticholinergic effects on smooth muscle and other organs that are mediated by M2 and M3 receptors.[12] this compound has also been shown to increase the secretion of gastric mucus, which may contribute to mucosal protection.[6]

Effects on Esophageal Motor Function

The impact of this compound on esophageal motility and lower esophageal sphincter (LES) pressure has been a significant area of investigation, with some conflicting results. Some studies have reported that intramuscular this compound can cause a significant decrease in LES pressure and the amplitude and duration of swallow-induced contractions.[15] Conversely, other studies using oral this compound found no significant effect on LES pressure or peristalsis in healthy volunteers.[8][16] This suggests that the route of administration and dosage may influence its effects on esophageal motor function. The potential for this compound to modulate TLESRs, the primary cause of reflux, remains an area of interest, though direct evidence is limited in the provided search results.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the quantitative findings from key studies investigating the effects of this compound in the context of GERD and related physiological parameters.

Table 1: Effect of this compound on Gastric Acid Secretion and Esophageal pH

Study PopulationThis compound DoseComparatorKey FindingsReference
10 Healthy Volunteers25 mg twice dailyPlaceboReduced basal acid output by 50-55%; inhibited pentagastrin-stimulated acid output by 26-31%.[14]
10 Healthy Volunteers50 mg thrice dailyPlaceboInsignificant additional effect on acid suppression compared to the lower dose.[14]
Healthy Male Volunteers100 mg at nightPlaceboInhibited mean nocturnal intragastric acidity by 54%.[17]
Healthy Male Volunteers150 mg at nightPlaceboInhibited mean nocturnal intragastric acidity by 53%; caused more side effects (dry mouth).[17]
10 Healthy Volunteers75 mg/dayPlaceboReduced mean nocturnal hydrogen ion activity by 26%.[18]
10 Healthy Volunteers150 mg/dayPlaceboReduced mean nocturnal hydrogen ion activity by 36%.[18]
13 GERD PatientsNot specifiedPlaceboTrend towards significance for reduction in total reflux time (p=0.055); significant reduction in reflux episodes > 5 min (p=0.023). Greater reduction in supine (58.9%) vs. upright (21.4%) reflux time.[19]
11 Healthy Volunteers75 mgVonoprazan 10 mgMedian pH 4 holding time ratio was 6.9% with this compound alone, compared to 88.4% with vonoprazan.[3][4]

Table 2: Effect of this compound on Lower Esophageal Sphincter (LES) Pressure and Esophageal Motility

Study PopulationThis compound DoseRoute of AdministrationKey Findings on LES PressureKey Findings on Esophageal MotilityReference
16 Healthy Volunteers0.2 mg/kgIntramuscularSignificantly lower LES pressure under fasting and non-fasting conditions compared to solvent.Significant decreases in number, amplitude, and duration of swallow-contractions.[15]
12 Healthy Volunteers25 mg and 50 mgOralNo significant change in LESP.No significant change in peristaltic pressures.[8]
6 Healthy Volunteers100 mg/day for 3 daysOralNo significant change.No significant change in amplitude and duration of contractions.[16]
8 VolunteersGraded dosesIntravenousInhibited basal LESP.Inhibited esophageal peristalsis.[13]
12 Healthy Controls50 mgOralIn response to bethanechol, a significant increase in LES pressure (44.2 +/- 16.4%) was observed.No significant changes in peristaltic amplitudes in response to bethanechol.[9]

Table 3: Clinical Efficacy of this compound in GERD

Study PopulationThis compound DoseComparator(s)DurationKey Efficacy EndpointsReference
47 Patients with Reflux Esophagitis50 mg twice dailyPlacebo12 weeksAfter 4 weeks, endoscopic healing or improvement in 54.5% of this compound group vs. 18.2% in placebo group (p < 0.05). Significant decrease in symptoms at 4 and 12 weeks.[20]
157 Patients with Reflux Esophagitis50 mg b.d. + Ranitidine 150 mg b.d.Ranitidine 150 mg b.d. + Placebo8 weeksNo difference in healing rates at 4 and 8 weeks. Significantly better relief of heartburn at 4 weeks in the combination group.[21]
10 Gastric Ulcer PatientsNot specifiedPlacebo6 weeksHealing in 90% of this compound group vs. 40% in placebo group (P < 0.05).[22]

Experimental Protocols in this compound Research

The following sections detail the methodologies employed in the key studies investigating this compound's effects.

Measurement of Esophageal Motility and LES Pressure

A common method for assessing esophageal motor function is esophageal manometry.

  • Subjects: Studies typically involve healthy volunteers or patients with a confirmed diagnosis of GERD.[8][15][19]

  • Procedure:

    • Subjects fast overnight prior to the study.

    • A manometry catheter (either water-perfused or solid-state high-resolution) is passed through the nares into the esophagus and stomach.[23][24][25]

    • The catheter is positioned to record pressures from the LES and at various points along the esophageal body.[26]

    • Baseline LES pressure and esophageal peristalsis in response to wet swallows (e.g., 5 mL of water) are recorded.[25]

    • The study drug (this compound or placebo) is administered (orally or intravenously).[8][13]

    • Post-administration measurements of LES pressure and esophageal motility are taken at specified time intervals.

  • Parameters Measured:

    • Basal LES pressure (mmHg).[16]

    • Amplitude and duration of peristaltic contractions (mmHg and seconds).[16][27]

    • Velocity of peristaltic wave propagation (cm/s).[27]

24-Hour Ambulatory Esophageal pH Monitoring

This technique is the gold standard for quantifying esophageal acid exposure.

  • Subjects: Patients with suspected or confirmed GERD.[19]

  • Procedure:

    • A pH probe is passed transnasally and positioned 5 cm above the manometrically determined upper border of the LES.

    • The probe is connected to a portable data logger that records esophageal pH over a 24-hour period.

    • Patients are instructed to maintain a diary of symptoms, meals, and sleep periods.

    • The study is often conducted in a crossover design, where patients receive both this compound and placebo in a randomized order with a washout period in between.[3][19]

  • Parameters Measured:

    • Percentage of total time esophageal pH is below 4.0.[19]

    • Percentage of time with esophageal pH < 4.0 in the upright and supine positions.[19]

    • Total number of reflux episodes.[19]

    • Number of reflux episodes lasting longer than 5 minutes.[19]

Assessment of Gastric Acid Secretion
  • Subjects: Typically healthy volunteers.[14]

  • Procedure:

    • A nasogastric tube is inserted to allow for the aspiration of gastric contents.

    • Basal acid output (BAO) is measured by collecting gastric juice over a specific period (e.g., one hour).

    • Maximal acid output (MAO) is stimulated using an agent like pentagastrin, and gastric secretions are collected.[14]

    • The study is often a crossover design where subjects receive this compound or placebo before the measurements.[14]

  • Parameters Measured:

    • Volume of gastric secretion (mL/h).

    • Acid concentration (mEq/L).

    • Total acid output (mEq/h).

Visualizing Pathways and Protocols

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in this compound research.

Signaling Pathway of this compound's Effect on Gastric Acid Secretion

pirenzepine_mechanism cluster_parietal_cell Parietal Cell Vagus_Nerve Vagus Nerve ACh Acetylcholine (ACh) Vagus_Nerve->ACh releases M1_Receptor M1 Muscarinic Receptor ACh->M1_Receptor binds to Parietal_Cell Parietal Cell H_K_ATPase H+/K+ ATPase (Proton Pump) M1_Receptor->H_K_ATPase activates H_ion H+ (Acid) H_K_ATPase->H_ion secretes This compound This compound This compound->M1_Receptor blocks

Caption: this compound's mechanism of action on gastric acid secretion.

Experimental Workflow for a Crossover Clinical Trial

clinical_trial_workflow cluster_A Group A cluster_B Group B Start Patient Recruitment (GERD Diagnosis) Randomization Randomization Start->Randomization Treatment_A1 Treatment Period 1: This compound Randomization->Treatment_A1 Treatment_B1 Treatment Period 1: Placebo Randomization->Treatment_B1 Endpoint_A1 Data Collection (e.g., pH monitoring) Treatment_A1->Endpoint_A1 Endpoint_B1 Data Collection (e.g., pH monitoring) Treatment_B1->Endpoint_B1 Washout Washout Period Treatment_A2 Treatment Period 2: Placebo Washout->Treatment_A2 Treatment_B2 Treatment Period 2: This compound Washout->Treatment_B2 Endpoint_A2 Data Collection (e.g., pH monitoring) Treatment_A2->Endpoint_A2 Endpoint_B2 Data Collection (e.g., pH monitoring) Treatment_B2->Endpoint_B2 Endpoint_A1->Washout Endpoint_B1->Washout Analysis Data Analysis Endpoint_A2->Analysis Endpoint_B2->Analysis

Caption: A typical crossover clinical trial design for this compound in GERD.

Discussion and Future Directions

The research into this compound for GERD highlights its potential as a therapeutic agent with a distinct mechanism of action compared to conventional acid suppressants. Its ability to reduce gastric acid secretion is well-documented.[13][14][17] Clinical studies have shown that this compound can improve symptoms and, in some cases, endoscopic findings in patients with reflux esophagitis.[20] The combination of this compound with an H2-receptor antagonist has been shown to provide superior symptom relief in the short term compared to the H2-receptor antagonist alone, although it did not enhance healing rates.[21]

However, the effect of this compound on esophageal motor function, particularly LES pressure, is less clear, with studies reporting conflicting results.[8][15][16] This discrepancy may be due to differences in dosage, route of administration, and patient populations. The oral bioavailability of this compound is relatively low (20-30%), which might explain the less pronounced effects on esophageal motility observed in studies using oral formulations.[28][29]

Future research should aim to:

  • Clarify the dose-dependent effects of oral this compound on LES pressure and TLESRs using high-resolution manometry.

  • Investigate the efficacy of this compound in specific GERD phenotypes , such as patients with nocturnal reflux or those refractory to PPIs.

  • Explore the long-term safety and efficacy of this compound in the management of GERD.

  • Develop novel M1-selective antagonists with improved pharmacokinetic profiles to enhance their therapeutic potential.

Conclusion

This compound has demonstrated a role in the research and potential treatment of gastroesophageal reflux disease through its selective M1 muscarinic receptor antagonism, leading to reduced gastric acid secretion. While its effects on esophageal motor function require further elucidation, the existing data suggest that this compound could be a valuable therapeutic option, particularly for certain patient populations or in combination with other agents. This guide provides a comprehensive overview of the current state of research, offering a foundation for further investigation and development in this area.

References

Pirenzepine: A Novel Anti-Inflammatory Approach for Experimental Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the potential of pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, as an anti-inflammatory agent in the context of experimental colitis. This document is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies for inflammatory bowel disease (IBD). Here, we consolidate findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and proposed signaling pathways to provide a comprehensive overview of this compound's anti-inflammatory effects.

Executive Summary

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. Current therapeutic strategies, while effective for many, are associated with limitations including loss of response and adverse side effects, highlighting the need for novel treatment modalities. This compound, traditionally used for peptic ulcer disease due to its antisecretory properties, has demonstrated significant anti-inflammatory effects in a preclinical model of colitis. This guide delves into the evidence supporting this compound's therapeutic potential, offering a foundation for further investigation and development.

Anti-Inflammatory Efficacy of this compound in Acetic Acid-Induced Colitis

To contextualize the potential anti-inflammatory effects, Table 1 provides a summary of parameters typically measured in the acetic acid-induced colitis model and the expected impact of an effective anti-inflammatory agent like this compound.

ParameterExpected Outcome with this compound TreatmentRationale
Macroscopic Score Reduction in scoreAmelioration of visible signs of inflammation such as ulceration, edema, and hyperemia.
Microscopic Score Reduction in scoreDecreased tissue damage, reduced inflammatory cell infiltration, and preservation of crypt architecture.
Myeloperoxidase (MPO) Activity Decrease in activityMPO is an enzyme abundant in neutrophils; its reduced activity indicates decreased neutrophil infiltration into the colonic tissue, a hallmark of acute inflammation.
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-1β, IL-6) Decrease in levelsSuppression of key signaling molecules that drive the inflammatory cascade.

Experimental Protocols

The following sections detail the methodologies for inducing experimental colitis and assessing the anti-inflammatory effects of this compound.

Acetic Acid-Induced Colitis Model in Rats

This widely used model mimics some of the key features of human ulcerative colitis.

Objective: To induce acute colitis in rats to evaluate the efficacy of anti-inflammatory agents.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220g)

  • Acetic acid solution (4% v/v in saline)

  • Polyethylene catheter

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Saline solution

Procedure:

  • Rats are fasted for 24 hours with free access to water.

  • Animals are anesthetized.

  • A polyethylene catheter is gently inserted intrarectally to a depth of 8 cm.

  • A volume of 1 ml of 4% acetic acid solution is instilled into the colon.

  • After 30 seconds, the colonic contents are withdrawn, and the colon is flushed with saline.

  • The animals are returned to their cages and monitored for signs of colitis.

This compound Administration

Dosage and Administration:

  • This compound is administered intraperitoneally or orally.

  • A typical effective dose in preclinical models has not been definitively established for colitis, but doses used in other indications, such as peptic ulcer, range from 25 to 50 mg twice or three times daily in humans, which can be adapted for animal studies based on body weight.[2]

Assessment of Colonic Inflammation

Macroscopic Scoring: The colon is excised, opened longitudinally, and scored based on the severity of visible damage. A common scoring system is as follows:

  • 0: No ulceration, no inflammation.

  • 1: Localized hyperemia, no ulceration.

  • 2: Ulceration without hyperemia.

  • 3: Ulceration at one site.

  • 4: Ulceration at two or more sites.

  • 5: Major ulceration extending >2 cm.

Microscopic Scoring: Colonic tissue samples are fixed, sectioned, and stained with hematoxylin and eosin (H&E). Histological damage is scored based on:

  • Severity of inflammation (0-3)

  • Depth of injury (0-3)

  • Crypt damage (0-4)

  • Percentage of area involved (0-4)

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colonic tissue homogenates. The assay is based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) by MPO in the presence of hydrogen peroxide, leading to a colorimetric change that can be quantified spectrophotometrically.

Proposed Mechanism of Action and Signaling Pathways

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor.[3][4] While the precise signaling cascade for its anti-inflammatory effect in the colon is not fully elucidated, a proposed pathway is presented below. Acetylcholine (ACh), through M1 receptors on immune cells or epithelial cells, may contribute to the inflammatory response. By blocking this interaction, this compound could attenuate downstream inflammatory signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Agonism This compound This compound This compound->M1R Antagonism Gq Gq protein activation M1R->Gq PLC Phospholipase C (PLC) activation Gq->PLC IP3_DAG IP3 and DAG production PLC->IP3_DAG Ca_PKC Increased intracellular Ca2+ and PKC activation IP3_DAG->Ca_PKC NFkB_MAPK Activation of NF-κB and MAPK pathways Ca_PKC->NFkB_MAPK Cytokines Transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) NFkB_MAPK->Cytokines

Caption: Proposed signaling pathway for the anti-inflammatory effect of this compound.

G start Start: Fasted Rats anesthesia Anesthesia start->anesthesia colitis_induction Intrarectal Instillation of 4% Acetic Acid anesthesia->colitis_induction treatment_groups Treatment Groups colitis_induction->treatment_groups pirenzepine_admin This compound Administration treatment_groups->pirenzepine_admin Test Group vehicle_admin Vehicle Administration treatment_groups->vehicle_admin Control Group monitoring Monitoring (e.g., 48-72h) pirenzepine_admin->monitoring vehicle_admin->monitoring euthanasia Euthanasia and Colon Excision monitoring->euthanasia assessment Assessment of Inflammation euthanasia->assessment macro_scoring Macroscopic Scoring assessment->macro_scoring micro_scoring Microscopic Scoring (H&E) assessment->micro_scoring mpo_assay Myeloperoxidase (MPO) Assay assessment->mpo_assay cytokine_analysis Cytokine Analysis (ELISA) assessment->cytokine_analysis end End: Data Analysis macro_scoring->end micro_scoring->end mpo_assay->end cytokine_analysis->end

Caption: Experimental workflow for evaluating this compound in experimental colitis.

Conclusion and Future Directions

The available evidence suggests that this compound, a selective M1 muscarinic antagonist, possesses anti-inflammatory properties that could be beneficial in the treatment of IBD. Its ability to mitigate the inflammatory response in a preclinical model of colitis warrants further investigation. Future studies should focus on:

  • Dose-response studies: To determine the optimal therapeutic dose of this compound for colitis.

  • Chronic models of colitis: To evaluate the efficacy of this compound in a setting that more closely mimics chronic IBD.

  • Elucidation of the precise molecular mechanism: To fully understand the signaling pathways involved in its anti-inflammatory effects in the colon.

  • Combination therapies: To explore potential synergistic effects with existing IBD treatments.

References

Pirenzepine and Cytochrome P-450: A Technical Overview of Interaction Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 17, 2025

This technical guide provides an in-depth analysis of the interaction between the M1 selective muscarinic antagonist, pirenzepine, and the cytochrome P-450 (CYP) enzyme system. This compound has been utilized in the treatment of peptic ulcers, and understanding its metabolic pathway and potential for drug-drug interactions is crucial for its safe and effective use. This document synthesizes findings from key in vitro studies, detailing experimental protocols, quantitative data, and the logical framework for assessing CYP-mediated interaction risks.

Executive Summary

This compound's interaction with the cytochrome P-450 system has been subject to investigation to determine its potential for metabolic drug-drug interactions. Early research using animal models indicated a weak interaction. A 1985 study by Rendić and Ruf demonstrated that this compound could interact with CYP enzymes in rat and pig liver microsomes, showing weak inhibitory effects on 7-ethoxycoumarin dealkylation in rats.[1] However, this study did not detect any binding to human liver microsomes.[1] More recent and comprehensive studies utilizing human liver microsomes have found that this compound does not exert an inhibitory effect on the major human CYP isoforms responsible for the majority of drug metabolism, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[2][3] Consequently, the current body of evidence suggests that this compound is unlikely to be involved in clinically significant drug-drug interactions mediated by the inhibition of major cytochrome P-450 enzymes.

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vitro studies investigating the interaction of this compound with cytochrome P-450 enzymes.

SpeciesEnzyme SystemSubstrateMethodThis compound IC50This compound KiFindingReference
RatLiver Microsomes7-EthoxycoumarinEnzyme Inhibition Assay~5 mM0.53 mM (competitive)Weak Inhibitor[1]
HumanLiver MicrosomesGeneral CYP ActivitySpectral Binding AssayNot ApplicableNot ApplicableNo Binding Detected[1]
HumanLiver MicrosomesPhenacetin O-deethylation (CYP1A2)Enzyme Inhibition Assay> 30 µMNot DeterminedNo significant inhibition[2][3]
HumanLiver MicrosomesTolbutamide methyl-hydroxylation (CYP2C9)Enzyme Inhibition Assay> 30 µMNot DeterminedNo significant inhibition[2]
HumanLiver MicrosomesS-mephenytoin 4'-hydroxylation (CYP2C19)Enzyme Inhibition Assay> 30 µMNot DeterminedNo significant inhibition[2]
HumanLiver MicrosomesDextromethorphan O-demethylation (CYP2D6)Enzyme Inhibition Assay> 30 µMNot DeterminedNo significant inhibition[2]
HumanLiver MicrosomesTestosterone 6β-hydroxylation (CYP3A4)Enzyme Inhibition Assay> 30 µMNot DeterminedNo significant inhibition[2]

Experimental Protocols

Study of this compound Interaction with Rat and Human Liver Microsomes (Rendić & Ruf, 1985)

This foundational study aimed to characterize the direct interaction of this compound with the CYP450 enzyme complex.

3.1.1 Microsome Preparation: Liver microsomes were prepared from male Wistar rats (pre-treated with phenobarbital to induce CYP enzymes), male pigs, and human liver samples obtained from kidney donors. The preparation involved liver homogenization, followed by differential centrifugation to isolate the microsomal fraction.

3.1.2 Spectral Binding Assay: The interaction of this compound with oxidized cytochrome P-450 was assessed by difference spectroscopy. This was performed by adding this compound in increasing concentrations to the microsomal suspension in one cuvette and an equal volume of solvent to the reference cuvette. The resulting spectral changes were recorded to identify binding.

3.1.3 Enzyme Inhibition Assay: The inhibitory effect of this compound was quantified by measuring the O-dealkylation of 7-ethoxycoumarin. The assay mixture contained rat liver microsomes, a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), 7-ethoxycoumarin, and varying concentrations of this compound. The reaction was incubated at 37°C and terminated by the addition of trichloroacetic acid. The formation of the fluorescent product, 7-hydroxycoumarin, was measured to determine the rate of enzyme activity.

In Vitro Inhibition Study of this compound on Major Human CYP Isoforms (Umehara et al., 2017)

This study investigated the inhibitory potential of several gastrointestinal drugs, including this compound, on five major human CYP enzymes using modern, specific substrates.

3.2.1 Materials: Pooled human liver microsomes from multiple donors were used. The specific probe substrates were phenacetin (for CYP1A2), tolbutamide (for CYP2C9), S-mephenytoin (for CYP2C19), dextromethorphan (for CYP2D6), and testosterone (for CYP3A4).

3.2.2 CYP Inhibition Assay: The incubation mixtures contained human liver microsomes, a specific probe substrate at a concentration close to its Km value, and this compound at concentrations up to 30 µM. The reaction was initiated by adding a NADPH-generating system and incubated at 37°C. The reactions were terminated by adding a stop solution (e.g., acetonitrile).

3.2.3 Analytical Method: Following the incubation and termination, the samples were centrifuged, and the supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of the specific metabolites for each CYP isoform. The percentage of remaining CYP activity in the presence of this compound was calculated relative to a vehicle control.

Visualizations: Workflows and Logical Relationships

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubate Incubate at 37°C HLM->Incubate Substrate CYP Isoform-Specific Probe Substrate Substrate->Incubate Inhibitor This compound (Test Inhibitor) Inhibitor->Incubate NADPH_System NADPH-Generating System NADPH_System->Incubate Initiates Reaction Stop_Rxn Stop Reaction Incubate->Stop_Rxn LCMS LC-MS/MS Analysis of Metabolite Stop_Rxn->LCMS Calc Calculate % Inhibition vs. Control LCMS->Calc

Caption: Experimental workflow for in vitro CYP inhibition assay.

Pirenzepine_CYP_Interaction_Conclusion cluster_animal Animal Model Data (Rat) cluster_human Human Data cluster_conclusion Conclusion This compound This compound Rat_CYP Rat Liver Microsomes This compound->Rat_CYP Human_CYP Human Liver Microsomes (CYP1A2, 2C9, 2C19, 2D6, 3A4) This compound->Human_CYP Weak_Inhibition Weak Competitive Inhibition (Ki = 0.53 mM) Rat_CYP->Weak_Inhibition Interaction Conclusion Low Likelihood of Clinically Significant CYP-Mediated Drug-Drug Interactions in Humans Weak_Inhibition->Conclusion No_Inhibition No Significant Inhibition (IC50 > 30 µM) Human_CYP->No_Inhibition Interaction No_Inhibition->Conclusion

Conclusion and Implications for Drug Development

The available evidence from in vitro studies strongly indicates that this compound is not a significant inhibitor of the major human cytochrome P-450 enzymes. While an early study in rat liver microsomes demonstrated weak, competitive inhibition, this finding was not replicated in human liver microsomes where no binding was detected.[1] A more recent and targeted investigation confirmed the lack of inhibitory activity of this compound against CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 at concentrations up to 30 µM.[2][3]

For drug development professionals, this profile suggests a low risk of this compound causing pharmacokinetic drug-drug interactions when co-administered with drugs that are substrates of these major CYP pathways. This is a favorable characteristic, simplifying the clinical development and use of this compound-containing therapies. However, it is always prudent to consider the complete pharmacokinetic and pharmacodynamic profile of a drug, and any potential for interactions through other mechanisms (e.g., transporters) should not be entirely disregarded without specific investigation. Based on the specific data regarding cytochrome P-450, this compound can be considered a compound with a clean profile concerning CYP-mediated metabolic interactions.

References

Pirenzepine's Influence on Lower Esophageal Sphincter Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the impact of pirenzepine, a selective M1 muscarinic receptor antagonist, on lower esophageal sphincter pressure (LESP). It synthesizes findings from key clinical studies, details the experimental methodologies employed, and elucidates the underlying physiological mechanisms.

Executive Summary

This compound's effect on the lower esophageal sphincter (LES) is nuanced and appears to be dependent on the route of administration and the physiological state of the subject. While oral administration of this compound at therapeutic doses for peptic ulcer disease has shown no significant direct impact on basal LESP, parenteral (intravenous and intramuscular) administration has been demonstrated to cause a significant reduction in LESP. This suggests a complex mechanism of action, primarily mediated through its selective antagonism of M1 muscarinic receptors within the neural pathways controlling LES function.

Quantitative Data Summary

The following tables summarize the quantitative findings from clinical trials investigating the effect of this compound on LESP.

Table 1: Effect of Oral this compound on Basal Lower Esophageal Sphincter Pressure in Healthy Volunteers

DosageNumber of SubjectsBaseline LESP (mean ± SD/SE)Change in LESPp-valueStudy
25 mg12Not specifiedNo significant change> 0.05Blackwell et al. (1986)[1]
50 mg12Not specifiedNo significant change> 0.05Blackwell et al. (1986)[1]

Table 2: Effect of Parenteral this compound on Basal Lower Esophageal Sphincter Pressure in Healthy Volunteers

Administration RouteDosageNumber of SubjectsOutcomeStudy
Intramuscular0.2 mg/kg16Significant decrease in LESP (fasting and non-fasting)Stacher et al. (1979)[2]
IntravenousGraded doses8Inhibition of basal LESPAggestrup & Jensen (1991)[3]

Table 3: Effect of Oral this compound on Bethanechol-Stimulated Lower Esophageal Sphincter Pressure in Healthy Controls

This compound DosageBethanechol DosageNumber of SubjectsOutcomeStudy
50 mg (background)40 µg/kg (subcutaneously)12Significant increase in LESP (44.2 ± 16.4% increase)Castell et al. (1987)[4]

Experimental Protocols

A detailed understanding of the methodologies used in the cited studies is crucial for the interpretation of the results.

Esophageal Manometry Protocol (General)

The measurement of LESP in these studies was primarily conducted using esophageal manometry. While specific details may vary between studies, a general protocol involves the following steps:

  • Subject Preparation: Subjects are typically required to fast for a specified period (e.g., overnight) before the procedure.

  • Catheter Placement: A manometry catheter, equipped with pressure sensors at spaced intervals, is passed through a nostril, down the esophagus, and positioned across the LES. The precise location of the LES is identified by a "station pull-through" technique, where the catheter is slowly withdrawn from the stomach into the esophagus, or by using high-resolution manometry (HRM) which provides a more detailed pressure topography of the entire esophagus and its sphincters.

  • Baseline Measurement: Once the catheter is correctly positioned, a period of baseline recording is undertaken to establish the resting LESP.

  • Drug Administration: this compound or a placebo is administered via the specified route (oral, intramuscular, or intravenous).

  • Post-administration Monitoring: LESP is continuously monitored for a defined period following drug administration to observe any changes from the baseline.

  • Data Analysis: The recorded pressure data is analyzed to determine the mean LESP, as well as other parameters such as the amplitude and duration of esophageal peristaltic contractions. Statistical analysis is then performed to assess the significance of any observed changes.

Specific Study Methodologies
  • Blackwell et al. (1986): This study utilized a double-blind, randomized crossover design. Twelve healthy volunteers were administered oral this compound (25 mg and 50 mg), propantheline (a non-selective muscarinic antagonist), and a placebo on separate days. Esophageal manometry was performed to measure LESP and peristaltic pressures.[1]

  • Stacher et al. (1979): In this double-blind study, 16 healthy volunteers received an intramuscular injection of this compound (0.2 mg/kg) or a solvent. The study was conducted under both fasting and postprandial conditions. Esophageal and LES contractile activity were measured using manometry.[2]

  • Aggestrup & Jensen (1991): This placebo-controlled, randomized study in eight volunteers compared the effects of graded intravenous doses of this compound and atropine on basal and pentagastrin-stimulated LESP. A double-dummy technique was employed.[3]

  • Castell et al. (1987): This study in 12 healthy controls investigated the effect of a background oral dose of this compound (50 mg) on the LESP response to the cholinergic agonist bethanechol.[4]

Mechanism of Action: Signaling Pathways

This compound's effect on LESP is rooted in its selective antagonism of M1 muscarinic acetylcholine receptors. The regulation of LES tone is a complex interplay between excitatory (cholinergic) and inhibitory (nitrergic) neural pathways.

  • Cholinergic Innervation: The LES is innervated by both preganglionic and postganglionic cholinergic neurons. Acetylcholine (ACh) released from these neurons can act on different subtypes of muscarinic receptors.

  • Muscarinic Receptor Subtypes in the LES:

    • M1 Receptors: These are thought to be located on inhibitory neurons in the myenteric plexus. Their stimulation is believed to enhance inhibitory neurotransmission (e.g., nitric oxide release), leading to LES relaxation.

    • M2 and M3 Receptors: These are predominantly found directly on the smooth muscle cells of the LES and mediate contraction upon stimulation by ACh.

This compound, as an M1-selective antagonist, is hypothesized to exert its effect by blocking the M1 receptors on inhibitory neurons. This would lead to a reduction in the inhibitory signals to the LES smooth muscle, potentially resulting in a net increase in muscle tone or, in the case of parenteral administration, a more complex, potentially centrally mediated, relaxation. The observed decrease in LESP with intravenous and intramuscular this compound may involve more complex interactions within the central and peripheral nervous systems that are not fully elucidated by its action at the LES alone.

Visualizations

Experimental Workflow for Esophageal Manometry

ExperimentalWorkflow cluster_prep Subject Preparation cluster_procedure Manometry Procedure cluster_intervention Intervention cluster_monitoring Data Acquisition & Analysis Fasting Overnight Fasting Catheter Catheter Placement (Nasal intubation) Fasting->Catheter Positioning LES Localization (Pull-through or HRM) Catheter->Positioning Baseline Baseline LESP Recording Positioning->Baseline Drug Drug Administration (Oral/IM/IV this compound or Placebo) Baseline->Drug Monitoring Continuous LESP Monitoring Drug->Monitoring Analysis Data Analysis (Mean LESP, Peristalsis) Monitoring->Analysis Stats Statistical Evaluation Analysis->Stats

Caption: Workflow for assessing this compound's effect on LESP.

This compound's Proposed Signaling Pathway at the LES

SignalingPathway cluster_neuron Myenteric Plexus cluster_muscle LES Smooth Muscle ACh_pre Acetylcholine (ACh) (from Preganglionic Neuron) M1 M1 Receptor ACh_pre->M1 binds InhibitoryNeuron Inhibitory Neuron NO Nitric Oxide (NO) InhibitoryNeuron->NO releases M1->InhibitoryNeuron activates This compound This compound This compound->M1 blocks Relaxation Relaxation NO->Relaxation induces

Caption: this compound's antagonism of M1 receptors on inhibitory neurons.

References

Methodological & Application

Pirenzepine in Mouse Models of Diabetic Neuropathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of pirenzepine, a selective M1 muscarinic receptor antagonist, in preclinical mouse models of diabetic neuropathy. The following sections summarize key quantitative data, outline detailed experimental protocols, and illustrate the underlying signaling pathway and experimental workflow.

Data Summary: this compound Dosage and Efficacy

The following tables summarize the dosages, administration routes, and observed effects of this compound in mouse models of diabetic neuropathy.

Table 1: Topical this compound Administration
Dose (% in hydrogel) Frequency Duration Key Outcomes Prevented/Reversed Effects on Contralateral Limb Reference
0.1% - 10.0%20 min/day, 5 days/wkNot SpecifiedDose-dependently prevented tactile allodynia, thermal hypoalgesia, and loss of intraepidermal nerve fibers (IENF) in the treated paw. Attenuated motor nerve conduction velocity (MNCV) slowing in the ipsilateral limb.[1][2][3]Efficacy against some neuropathy indices noted, suggesting systemic effects.[1][2][3][1][2][3]
1.0%20 min/day, 5 days/wk12 weeksPrevented paw thermal hypoalgesia.[1]Not specified[1]
2.0%20 min/day, 5 days/wk12 weeksPrevented paw thermal hypoalgesia and a trend towards loss of IENF. Did not significantly protect against MNCV slowing or paw tactile allodynia at this dose.[1]Systemic effects observed.[1][1]
10.0%20 min/day, 5 days/wkNot SpecifiedPrevented all measured indices of neuropathy, including MNCV slowing.[1]Systemic effects observed.[1][1]
2.0%20 min/day, 1, 3, or 5 days/wk10 weeksEfficacy was muted when treatment was reduced from 5 to 3 or 1 day/wk.[1][2][3]Not specified[1][2][3]
Table 2: Subcutaneous this compound Administration
Dose (mg/kg/day) Frequency Duration Key Outcomes Prevented/Reversed Reference
0.1 - 10Daily4 weeksPrevented thermal response latency and loss of paw skin IENF density.[4][4]
10DailyNot SpecifiedPrevented tactile allodynia and heat hypoalgesia in a TAT-induced neuropathy model, which has relevance to diabetic neuropathy mechanisms.

Experimental Protocols

Induction of Diabetic Neuropathy

A common method for inducing type 1 diabetes in mice is through the administration of streptozotocin (STZ).

  • Animals: C57BL/6 mice are frequently used.[4]

  • Induction Agent: Streptozotocin (STZ), dissolved in a suitable buffer (e.g., citrate buffer).

  • Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections of STZ. The exact dosing regimen can vary between studies.

  • Confirmation of Diabetes: Blood glucose levels are monitored regularly. Mice with blood glucose levels consistently above a specified threshold (e.g., >250 mg/dL) are considered diabetic and are used for the study.

This compound Formulation and Administration
  • Topical Formulation: this compound is typically formulated in a hydrogel for topical application.[1]

  • Topical Administration: A specified volume of the this compound hydrogel is applied to the plantar surface of the mouse's hind paw. The mouse is often restrained for a set period (e.g., 20 minutes) to allow for absorption.[1]

  • Subcutaneous Administration: this compound is dissolved in a sterile vehicle (e.g., saline) and administered via subcutaneous injection at the specified dosage.[4]

Assessment of Diabetic Neuropathy

Several well-established methods are used to assess the development and progression of diabetic neuropathy in mouse models.

  • Tactile Allodynia (Mechanical Sensitivity):

    • Apparatus: von Frey filaments of varying stiffness.

    • Procedure: Filaments are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined using a method such as the up-down method.[1] A lower withdrawal threshold indicates increased mechanical sensitivity (allodynia).

  • Thermal Hypoalgesia (Heat Sensitivity):

    • Apparatus: Hargreaves apparatus (plantar test).

    • Procedure: A radiant heat source is focused on the plantar surface of the hind paw. The latency to paw withdrawal is measured.[1] An increased withdrawal latency indicates reduced heat sensitivity (hypoalgesia).

  • Intraepidermal Nerve Fiber (IENF) Density:

    • Procedure: A skin biopsy is taken from the plantar surface of the paw. The tissue is sectioned and stained with a pan-axonal marker (e.g., PGP9.5). The number of nerve fibers crossing the dermal-epidermal junction is quantified per unit length of the epidermis. A decrease in IENF density is a hallmark of small fiber neuropathy.[1][4]

  • Motor Nerve Conduction Velocity (MNCV):

    • Procedure: This is an electrophysiological measurement to assess the function of large myelinated nerve fibers. Stimulating electrodes are placed along a nerve (e.g., the sciatic or tibial nerve), and the time it takes for the nerve impulse to travel between two points is measured. A slowing of MNCV is indicative of large fiber neuropathy.[1]

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound in diabetic neuropathy are linked to its role as a selective M1 muscarinic receptor antagonist. Blockade of the M1 receptor has been shown to activate an AMP-activated protein kinase (AMPK)-dependent signaling cascade, which in turn promotes mitochondrial function and neurite outgrowth.[1][4][5]

Pirenzepine_Signaling_Pathway This compound This compound M1R M1 Muscarinic Receptor This compound->M1R Inhibits AMPK AMPK (AMP-activated protein kinase) M1R->AMPK Inhibits (constitutively) Mitochondrial_Function Mitochondrial Function AMPK->Mitochondrial_Function Promotes Neurite_Outgrowth Neurite Outgrowth Mitochondrial_Function->Neurite_Outgrowth Supports Neuropathy_Reversal Reversal of Diabetic Neuropathy Neurite_Outgrowth->Neuropathy_Reversal Leads to

Caption: this compound's signaling pathway in diabetic neuropathy.

The following diagram illustrates a typical experimental workflow for evaluating this compound in a mouse model of diabetic neuropathy.

Experimental_Workflow Start Start Induction Induce Diabetes (e.g., with STZ) Start->Induction Grouping Group Mice: - Control - Diabetic + Vehicle - Diabetic + this compound Induction->Grouping Treatment Administer this compound (Topical or Subcutaneous) Grouping->Treatment Assessment Assess Neuropathy: - von Frey (Tactile) - Hargreaves (Thermal) - MNCV - IENF Density Treatment->Assessment Analysis Data Analysis and Interpretation Assessment->Analysis End End Analysis->End

Caption: Experimental workflow for this compound studies.

References

Pirenzepine Administration in Rhesus Monkey Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pirenzepine is a selective M1 muscarinic acetylcholine receptor antagonist. Its administration in rhesus monkeys has been pivotal in ophthalmological research, particularly in studies investigating myopia control. The protocols outlined below are intended to serve as a detailed guide for researchers designing similar preclinical studies.

Ophthalmic Administration:

Subconjunctival injections and topical eye drops are the most commonly documented methods for ocular delivery of this compound in rhesus monkeys. These routes are employed to achieve localized effects in the eye while minimizing systemic exposure. Anesthesia is typically required for subconjunctival injections to ensure the safety and comfort of the animal.

Systemic Administration (Generalized Protocol):

While specific studies detailing systemic this compound administration in rhesus monkeys are scarce, protocols for other muscarinic antagonists such as atropine and scopolamine can provide a framework. Intravenous, intramuscular, and oral routes may be considered for investigating the systemic effects of this compound, for instance, on cognitive function or gastrointestinal motility. Researchers should conduct preliminary dose-finding studies to determine the optimal dose and route for their specific research question, while carefully monitoring for any adverse effects.

Pharmacokinetics:

Detailed pharmacokinetic data for this compound in rhesus monkeys is not extensively published. This compound is a hydrophilic compound, and in humans, its oral absorption is limited. The terminal half-life in humans is approximately 11 hours.[1] Researchers should consider conducting pharmacokinetic profiling in rhesus monkeys to accurately correlate plasma concentrations with pharmacological effects.

Experimental Protocols

Protocol 1: Ophthalmic Administration of this compound

This protocol details the methods for subconjunctival injection and topical application of this compound in rhesus monkeys.

1.1. Animal Preparation and Anesthesia:

  • Fasting: Rhesus monkeys should be fasted for at least 8 hours prior to anesthesia.

  • Anesthesia: For procedures requiring immobilization, such as subconjunctival injections, anesthesia is induced and maintained. A common regimen includes:

    • Induction: Ketamine (10 mg/kg, IM).[2]

    • Maintenance: Propofol infusion or intermittent ketamine doses as needed.

  • Monitoring: Vital signs (heart rate, respiratory rate, oxygen saturation) should be monitored throughout the anesthetic period.

  • Ocular Preparation: Apply a sterile ophthalmic ointment to the contralateral eye to prevent corneal drying.

1.2. Subconjunctival Administration:

  • This compound Solution Preparation: Prepare this compound solutions at the desired concentrations (e.g., 0.002%, 0.02%, 0.2%, 2%) in a sterile vehicle.

  • Injection Procedure:

    • Gently retract the eyelid to expose the conjunctiva.

    • Using a 30-gauge needle, inject 0.2 mL of the this compound solution into the subconjunctival space.[2]

    • Apply gentle pressure to the injection site for a few seconds to prevent leakage.

1.3. Topical Administration:

  • This compound Solution/Gel Preparation: Prepare a this compound solution (e.g., 5%) or gel formulation.

  • Application Procedure:

    • Gently restrain the monkey's head.

    • Instill one to two drops of the this compound solution or a small ribbon of gel into the lower conjunctival sac.

    • Hold the eyelid closed for a few moments to allow for distribution.

Protocol 2: Generalized Systemic Administration of Muscarinic Antagonists (Extrapolated for this compound)

This generalized protocol is based on studies administering other muscarinic antagonists to rhesus monkeys and should be adapted and optimized for this compound.

2.1. Animal Preparation:

  • Health Status: Ensure animals are in good health before administration.

  • Fasting: For oral administration, fasting may be required depending on the study design.

2.2. Intravenous (IV) Administration:

  • Catheterization: For repeated IV administration, a vascular access port or a temporary indwelling catheter in a suitable vein (e.g., cephalic or saphenous) is recommended.

  • This compound Solution Preparation: Prepare a sterile, injectable solution of this compound. The vehicle should be appropriate for intravenous administration.

  • Dosage: Based on studies with atropine and scopolamine, a starting dose range of 0.01 - 0.70 mg/kg could be explored.[3][4][5]

  • Administration: Administer the dose as a slow bolus injection or a controlled infusion.

2.3. Intramuscular (IM) Administration:

  • Injection Site: Administer the injection into a large muscle mass, such as the quadriceps or gluteal muscles.

  • Dosage: A starting dose range similar to the IV route can be considered (0.01 - 0.70 mg/kg), adjusted based on observed effects.[4][6][7]

  • Volume: The injection volume should be appropriate for the muscle size to avoid discomfort.

2.4. Oral (PO) Administration:

  • Formulation: this compound can be administered in a palatable treat, fruit, or via nasogastric gavage. For chronic studies, a constant-rate gastric infusion system can be surgically implanted.[8]

  • Dosage: Oral doses may need to be higher than parenteral doses to account for incomplete absorption. Human therapeutic doses for peptic ulcer disease are in the range of 100-150 mg/day.[9] A starting point for rhesus monkeys could be extrapolated based on body weight, with subsequent adjustments based on pharmacokinetic and pharmacodynamic data.

Quantitative Data Summary

Table 1: Ophthalmic this compound Administration in Rhesus Monkeys

Administration RouteThis compound Concentration/DoseKey FindingsReference
Subconjunctival Injection0.002% (0.2 mL)No significant decrease in accommodation.[2]
Subconjunctival Injection0.02% (0.2 mL)Significant decrease in maximum centrally stimulated accommodation.[2]
Subconjunctival Injection0.2% (0.2 mL)Significant decrease in maximum centrally stimulated accommodation.[2]
Subconjunctival Injection2% (0.2 mL)Nearly complete cycloplegia; significant increase in pupil size and hyperopic shift in resting refraction.[2]
Topical Application5% solution (2 drops/day)Effective in reducing the progression of form-deprivation myopia.

Table 2: Systemic Muscarinic Antagonist Administration in Rhesus Monkeys (for Extrapolation)

DrugAdministration RouteDose RangeObserved EffectsReference
AtropineIntravenous (IV)0.01 - 0.56 mg/kgDose-dependent decreases in performance on operant tasks.[5]
AtropineIntramuscular (IM)14 - 140 mcg/kgReduced respiratory sinus arrhythmia.[4]
ScopolamineIntravenous (IV)0.70 mg/kgInhibition of female sexual behavior.[3]
ScopolamineIntramuscular (IM)3 - 24 mcg/kgImpaired performance on cognitive tasks.[7]
ScopolamineIntramuscular (IM)0.1 - 0.2 mg/kgImpairment of spatial delayed response performance.[6]

Visualizations

Signaling Pathway

Pirenzepine_M1_Signaling cluster_cell Cell Membrane This compound This compound M1R M1 Muscarinic Receptor This compound->M1R Antagonist (Blocks Acetylcholine Binding) Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: this compound M1 Muscarinic Receptor Antagonism Signaling Pathway.

Experimental Workflows

Ophthalmic_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration AnimalPrep Animal Preparation (Fasting, Health Check) Anesthesia Anesthesia Induction (e.g., Ketamine IM) AnimalPrep->Anesthesia Monitoring Physiological Monitoring Anesthesia->Monitoring Subconjunctival Subconjunctival Injection (0.2 mL) Monitoring->Subconjunctival Topical Topical Application (Eye Drops/Gel) Monitoring->Topical Recovery Anesthesia Recovery Subconjunctival->Recovery Topical->Recovery Observation Behavioral and Clinical Observation Recovery->Observation DataCollection Data Collection (e.g., Ocular Measurements) Observation->DataCollection

Caption: Experimental Workflow for Ophthalmic this compound Administration.

Systemic_Administration_Workflow cluster_prep Preparation cluster_admin Administration Route cluster_post Post-Administration AnimalPrep Animal Acclimatization and Health Check DosePrep This compound Formulation (Sterile Solution/Oral Mix) AnimalPrep->DosePrep IV Intravenous (IV) (Bolus or Infusion) DosePrep->IV IM Intramuscular (IM) DosePrep->IM PO Oral (PO) (Gavage or in Treat) DosePrep->PO Observation Monitoring for Pharmacological Effects and Adverse Events IV->Observation IM->Observation PO->Observation Sampling Blood/Tissue Sampling (for PK/PD Analysis) Observation->Sampling DataCollection Behavioral/Physiological Data Collection Sampling->DataCollection

Caption: Generalized Experimental Workflow for Systemic this compound Administration.

References

Application Notes and Protocols for the Preparation of 2% Pirenzepine Ophthalmic Gel for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine is a selective M1 muscarinic receptor antagonist that has garnered significant interest for its potential in slowing the progression of myopia (nearsightedness) in children.[1][2][3][4][5][6][7][8][9] Unlike non-selective muscarinic antagonists such as atropine, this compound's relative selectivity for the M1 receptor is thought to reduce common side effects like pupil dilation (mydriasis) and difficulty with near vision (cycloplegia).[10][11] For research purposes, a stable, well-characterized ophthalmic gel formulation is crucial for consistent and reliable delivery of the active pharmaceutical ingredient (API). A gel formulation is often preferred over eye drops due to its increased viscosity, which can prolong the contact time of the drug on the ocular surface, potentially enhancing its therapeutic effect.[12]

These application notes provide a comprehensive guide for the formulation, preparation, and quality control of a 2% this compound ophthalmic gel for research use. The protocols outlined below are based on established principles for sterile ophthalmic preparations and publicly available formulation information.

Materials and Equipment

Materials:

  • This compound Dihydrochloride (API)

  • Hydroxypropyl Methylcellulose (HPMC) (e.g., K100M or equivalent high viscosity grade)

  • Sodium Chloride (NaCl)

  • Dibasic Sodium Phosphate (Na₂HPO₄)

  • Monobasic Sodium Phosphate (NaH₂PO₄)

  • Benzalkonium Chloride (BAK) (50% solution)

  • Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment

  • Sterile Purified Water for Injection (WFI)

  • Sterile 0.22 µm membrane filters

  • Sterile ophthalmic dispensing containers (e.g., dropper bottles or tubes)

Equipment:

  • Analytical balance

  • pH meter

  • Magnetic stirrer with hot plate

  • Autoclave

  • Laminar airflow hood (ISO 5 / Class 100)

  • Viscometer (e.g., Brookfield RVDV or similar)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Filtration apparatus

  • Sterile glassware and utensils

Data Presentation: Formulation and Quality Control

Table 1: Example Formulation for 2% this compound Ophthalmic Gel
Component Function Concentration (% w/v) Amount per 100 mL
This compound DihydrochlorideActive Pharmaceutical Ingredient2.002.00 g
Hydroxypropyl Methylcellulose (HPMC K100M)Gelling Agent / Viscosity Enhancer1.501.50 g
Sodium Chloride (NaCl)Tonicity Adjusting Agent0.500.50 g
Phosphate Buffer (Sodium Phosphate Monobasic and Dibasic)Buffering Agentq.s. to pH 7.0 ± 0.2As required
Benzalkonium Chloride (BAK)Preservative0.010.02 mL of 50% solution
Sterile Purified Water (WFI)Vehicleq.s. to 100q.s. to 100 mL

q.s. = quantum sufficit (as much as is sufficient)

Table 2: Quality Control Specifications
Parameter Method Acceptance Criteria
Appearance Visual InspectionClear, colorless to slightly yellowish, homogenous, and free from visible particulate matter.
pH Potentiometry6.8 - 7.2
Viscosity Rotational Viscometry (e.g., Brookfield RVDV, appropriate spindle, 20°C, shear rate 1 s⁻¹)10,000 - 300,000 cps[10]
Assay (this compound Content) HPLC-UV90.0% - 110.0% of the label claim (2% w/v)
Sterility USP <71> Sterility Tests (e.g., Membrane Filtration)Must meet the requirements for sterile ophthalmic products (No microbial growth).
Isotonicity Osmolality Measurement280 - 320 mOsm/kg

Experimental Protocols

Protocol 1: Preparation of 2% this compound Ophthalmic Gel (Aseptic Process)

Note: this compound hydrochloride shows significant degradation at high temperatures, particularly in non-optimal pH conditions.[13] Therefore, terminal sterilization of the final product by autoclaving is not recommended. The following aseptic processing protocol should be followed. All aseptic manipulations must be performed in a laminar airflow hood (ISO 5 / Class A environment).

Part 1: Preparation of the Sterile Gel Base

  • Hydration of HPMC: In a suitable vessel, heat approximately 80% of the total required volume of Sterile Purified Water to 80-90°C.

  • While stirring, slowly and carefully add the required amount of HPMC to the hot water to ensure uniform dispersion and prevent clumping.[10]

  • Continue stirring until the HPMC is fully dispersed.

  • Cool the dispersion in an ice bath while continuing to stir. As the temperature decreases, the HPMC will hydrate and the solution will become viscous.

  • Autoclaving: Cover the vessel and sterilize the HPMC gel base by autoclaving at 121°C for 30-45 minutes.[10]

  • Allow the sterile gel base to cool to room temperature inside the laminar airflow hood.

Part 2: Preparation of the Sterile Additive Solution

  • In a separate sterile vessel, dissolve the Sodium Chloride, Sodium Phosphate Monobasic, and Sodium Phosphate Dibasic in the remaining 20% of Sterile Purified Water.

  • Add the required amount of Benzalkonium Chloride solution to this vessel.

  • Sterilize this additive solution by filtering it through a sterile 0.22 µm membrane filter into a sterile container.

Part 3: Aseptic Compounding

  • API Dissolution: Under aseptic conditions, add the required amount of this compound Dihydrochloride to the sterile additive solution and stir until completely dissolved.

  • Combining Solutions: Aseptically and slowly add the sterile, this compound-containing additive solution to the cooled, sterile HPMC gel base with continuous gentle stirring. Avoid introducing air bubbles.

  • pH Adjustment: Check the pH of the final gel. If necessary, adjust to the target pH (7.0 ± 0.2) using sterile solutions of 0.1N NaOH or 0.1N HCl.

  • Final Volume: Add sterile purified water to reach the final volume if necessary, and mix until a homogenous gel is formed.

  • Filling: Aseptically fill the final gel into pre-sterilized ophthalmic containers.

Protocol 2: Quality Control Testing

1. pH Measurement:

  • Calibrate a pH meter using standard buffers (pH 4.0, 7.0, and 10.0).

  • Allow a sample of the gel to equilibrate to room temperature.

  • Immerse the pH electrode directly into the gel sample.

  • Record the stable pH reading.

2. Viscosity Measurement:

  • Use a calibrated rotational viscometer (e.g., Brookfield RVDV).

  • Place an appropriate amount of the gel in the sample container.

  • Allow the sample to equilibrate to the test temperature (e.g., 20°C).

  • Select an appropriate spindle and rotational speed to obtain a torque reading within the recommended range (e.g., 20-80%).

  • Allow the reading to stabilize before recording the viscosity in centipoise (cps).

3. Assay (Drug Content) by HPLC:

  • Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of a phosphate buffer and an organic solvent like acetonitrile or methanol).

  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound Dihydrochloride reference standard to prepare a stock solution. Prepare working standards of known concentrations by diluting the stock solution.

  • Sample Preparation: Accurately weigh a quantity of the gel and dissolve it in a suitable solvent system to extract the this compound. Dilute to a final concentration within the range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at approximately 280 nm.[2][14]

    • Column Temperature: 35°C.

  • Analysis: Inject the standard and sample solutions. Calculate the concentration of this compound in the sample by comparing the peak area with the standard curve.

4. Sterility Testing:

  • Perform sterility testing according to USP <71> guidelines.

  • The membrane filtration method is typically used for ophthalmic products.

  • Aseptically transfer a specified quantity of the gel to the filtration apparatus and filter.

  • Rinse the filter with a sterile fluid.

  • Aseptically transfer the membrane to appropriate culture media (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium).

  • Incubate for the specified period (typically 14 days) and observe for any microbial growth.

Mandatory Visualizations

G cluster_base Part 1: Sterile Gel Base Preparation cluster_add Part 2: Sterile Additive Solution Preparation cluster_comp Part 3: Aseptic Compounding (in Laminar Airflow Hood) A Heat 80% of WFI (80-90°C) B Disperse HPMC with stirring A->B C Cool to hydrate HPMC B->C D Autoclave at 121°C for 30-45 min C->D E Cooled Sterile Gel Base D->E J Slowly add API solution to Sterile Gel Base E->J F Dissolve Excipients (Buffer, Tonicity Agent, Preservative) in remaining 20% WFI G Sterile Filter (0.22 µm) F->G H Sterile Additive Solution G->H I Dissolve this compound API in Sterile Additive Solution H->I I->J K Mix gently until homogenous J->K L pH adjustment (Target: 7.0 ± 0.2) K->L M q.s. to final volume L->M N Aseptic filling into sterile containers M->N

Caption: Experimental workflow for the aseptic preparation of 2% this compound ophthalmic gel.

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist of the M1 muscarinic acetylcholine receptor, with a lower affinity for M2, M3, and M4 receptors.[2] In the context of myopia control, research suggests that both M1 and M4 receptors, present on scleral fibroblasts, play a crucial role.[3][15] The sclera is the white, outer layer of the eyeball, and its remodeling is a key factor in the axial elongation that characterizes myopia progression.

By blocking the M1 and M4 receptors on scleral fibroblasts, this compound is thought to inhibit the downstream signaling cascades that lead to cell proliferation and extracellular matrix remodeling.[15][16] The M1 receptor typically couples to Gq/11 G-proteins, which activate Phospholipase C (PLC).[17][18] PLC then generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC), which can subsequently activate the MAPK/ERK pathway involved in cell growth. The M4 receptor, on the other hand, couples to Gi/o G-proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[19][20] The antagonistic action of this compound on these pathways is believed to modulate scleral metabolism, reducing the rate of axial elongation and thus slowing myopia progression.[16]

G cluster_membrane cluster_m1_pathway M1 Pathway (Gq-coupled) cluster_m4_pathway M4 Pathway (Gi-coupled) cluster_response This compound This compound M1R M1 Receptor This compound->M1R Antagonism M4R M4 Receptor This compound->M4R Antagonism Gq Gq/11 M1R->Gq Activates Gi Gi/o M4R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK MAPK/ERK Cascade PKC->MAPK Activates Proliferation Scleral Fibroblast Proliferation MAPK->Proliferation AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP cAMP->Proliferation (Reduced inhibition) Remodeling Extracellular Matrix Remodeling Proliferation->Remodeling

Caption: this compound's antagonism of M1 and M4 muscarinic receptor signaling pathways.

References

Pirenzepine in PBS: Application Notes on Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

--INVALID-LINK--, a selective M1 muscarinic acetylcholine receptor antagonist, is a valuable tool in pharmacological research. Understanding its behavior in common buffers like Phosphate-Buffered Saline (PBS) is critical for designing and interpreting experiments accurately. This document provides detailed application notes and protocols for determining the solubility and stability of pirenzepine in PBS, targeted towards researchers, scientists, and professionals in drug development.

Key Properties of this compound Dihydrochloride

PropertyValueSource
Molecular Formula C₁₉H₂₁N₅O₂ · 2HCl[1]
Molecular Weight 424.3 g/mol [1]
Appearance White crystalline solid[2]
UV/Vis λmax 280 nm[1]

Solubility of this compound in PBS

This compound dihydrochloride is readily soluble in aqueous solutions.[2] In Phosphate-Buffered Saline (PBS) at a pH of 7.2, its solubility is approximately 10 mg/mL.[1] Another source indicates a higher solubility of 75 mg/mL in water, suggesting that the ionic strength of PBS may slightly reduce its solubility.[3] For optimal dissolution, ultrasonic assistance may be beneficial.[3]

Table 1: this compound Solubility Data
SolventpHTemperatureSolubilityMethod
PBS7.2Not Specified~10 mg/mLNot Specified[1]
WaterNot SpecifiedNot Specified75 mg/mLUltrasonic assistance suggested[3]

Experimental Protocol: Equilibrium Solubility Determination in PBS

This protocol outlines the "shake flask" method, a common technique for determining the equilibrium solubility of a compound.[4]

Materials
  • This compound dihydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Mechanical shaker or orbital agitator

  • Temperature-controlled incubator (37 ± 1 °C)

  • Microcentrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

  • Analytical balance and appropriate glassware

Workflow for Solubility Determination

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_result Result prep_buffer Prepare PBS (pH 7.2) add_to_pbs Add this compound to PBS weigh_pz Weigh excess this compound weigh_pz->add_to_pbs incubate Incubate at 37°C with agitation (e.g., 24-72h) add_to_pbs->incubate separate Separate undissolved solid (centrifuge/filter) incubate->separate quantify Quantify dissolved this compound (HPLC/UV-Vis) separate->quantify calculate Calculate Solubility (mg/mL) quantify->calculate

Caption: Workflow for determining this compound solubility in PBS.

Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an amount of this compound dihydrochloride known to be in excess of its expected solubility (e.g., 20 mg) and add it to a suitable volume of PBS (e.g., 1 mL) in a sealed vial.

  • Equilibration:

    • Place the vials in an incubator on a mechanical shaker set to 37 ± 1 °C.

    • Agitate the samples for a sufficient duration to reach equilibrium (typically 24 to 72 hours).[4] It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached, indicated by a plateau in concentration.[4]

  • Sample Separation:

    • After incubation, remove the vials and allow them to stand to let undissolved solids settle.

    • Carefully separate the supernatant containing the dissolved this compound from the undissolved solid. This can be achieved by centrifugation followed by collection of the supernatant, or by filtering the solution through a 0.22 µm syringe filter.

  • Quantification:

    • Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry at 280 nm.[1][5]

    • Prepare a standard curve of this compound in PBS to accurately determine the concentration.

  • Calculation:

    • The determined concentration represents the equilibrium solubility of this compound in PBS under the tested conditions.

Stability of this compound in PBS

The stability of this compound in aqueous solutions is influenced by both pH and temperature.[6] A study on the degradation kinetics of this compound hydrochloride revealed that its degradation follows first-order kinetics and is significant at a pH below 7.[6] The maximum stability was observed at a pH of 5.1.[6] While the solid form is stable for years when stored at -20°C, it is recommended that aqueous solutions, including those in PBS, should not be stored for more than one day.[1]

Table 2: this compound Stability and Degradation Kinetics
pHTemperatureShelf-life (t₉₀)Degradation Kinetics
5.1Not Specified783.6 daysFirst-order[6]
7.0Not Specified58.2 daysFirst-order[6]
1.1Not Specified13.1 daysFirst-order[6]
10.0Not Specified0.7 daysFirst-order[6]

Experimental Protocol: Stability Assessment in PBS

This protocol describes a method to evaluate the stability of this compound in a PBS solution over time.

Materials
  • This compound dihydrochloride

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Temperature-controlled incubator or water bath

  • HPLC system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Workflow for Stability Testing

cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_result Result prep_solution Prepare this compound solution in PBS (known concentration) aliquot Aliquot into multiple vials prep_solution->aliquot store Store at defined temperature (e.g., 4°C, RT, 37°C) aliquot->store sample Sample at time points (t=0, 6h, 12h, 24h, etc.) store->sample analyze Analyze samples by HPLC sample->analyze plot Plot concentration vs. time analyze->plot determine Determine degradation rate plot->determine

Caption: Workflow for assessing this compound stability in PBS.

Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound dihydrochloride in PBS (pH 7.2) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Aliquot the solution into several sealed vials.

    • Store the vials under different temperature conditions relevant to your experimental setup (e.g., 4°C, room temperature, 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from each storage condition for analysis. The initial sample (t=0) serves as the baseline.

  • HPLC Analysis:

    • Analyze the concentration of this compound in each sample using a stability-indicating HPLC method. An example method involves a C18 column with a mobile phase of methanol and a phosphate buffer, with UV detection at 280 nm.[5]

    • The method should be able to separate the intact this compound from any potential degradation products.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation profile.

    • From this data, the degradation rate constant and shelf-life (the time it takes for the concentration to decrease by 10%) can be determined.

This compound's Mechanism of Action: M1 Receptor Antagonism

This compound acts as a selective antagonist at M1 muscarinic acetylcholine receptors.[1] These receptors are part of the G-protein coupled receptor family and are involved in various physiological processes. The antagonism of M1 receptors by this compound leads to effects such as reduced gastric acid secretion.[7]

cluster_pathway Signaling Pathway ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor ACh->M1R Binds & Activates This compound This compound This compound->M1R Binds & Blocks Gq_11 Gq/11 M1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Response Cellular Response (e.g., Gastric Acid Secretion) IP3_DAG->Response Leads to

Caption: this compound's antagonism of the M1 muscarinic receptor signaling pathway.

Recommendations for Use

  • Fresh Solutions: For optimal results and to avoid confounding effects from degradation, always prepare fresh solutions of this compound in PBS on the day of use.

  • pH Consideration: Be mindful that the stability of this compound is pH-dependent. If your experimental conditions deviate significantly from neutral pH, stability may be affected.

  • Storage: If short-term storage of a this compound solution is unavoidable, store it at 2-8°C and use it as soon as possible, preferably within a few hours.

  • Analytical Verification: For long-term or critical experiments, it is advisable to verify the concentration of your this compound stock solution periodically using a suitable analytical method like HPLC.

References

Application Notes and Protocols: Pirenzepine in Vitro Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (CHRM1), a member of the G protein-coupled receptor family.[1][2][3] While traditionally used to treat peptic ulcers, recent studies have highlighted its potential role in modulating cell proliferation, particularly in cancer cell lines. This document provides detailed protocols for assessing the in vitro effects of this compound on cell proliferation using two common methods: the MTT assay and the BrdU incorporation assay. Additionally, it summarizes quantitative data on this compound's efficacy and illustrates the key signaling pathways involved.

Data Presentation

The inhibitory effect of this compound on cell proliferation is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%.

Table 1: this compound IC50 Values in a Representative Cell Line

Cell LineAssay TypeThis compound IC50Reference
CHO-M1 (Chinese Hamster Ovary cells overexpressing the M1 receptor)Calcium Mobilization Assay~200-224 nM[4]
PC-3 (Human Prostate Cancer)Proliferation Assay (MTT)To be determined experimentally[5]
LNCaP (Human Prostate Cancer)Proliferation Assay (MTT)To be determined experimentally[5]

Experimental Protocols

Two standard and reliable methods for assessing cell proliferation are the MTT and BrdU assays. The MTT assay measures the metabolic activity of viable cells, which is proportional to the cell number.[6][7] The BrdU assay directly measures DNA synthesis in proliferating cells.[8][9]

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for assessing the effect of this compound on the proliferation of adherent cancer cell lines, such as PC-3 prostate cancer cells.

Materials:

  • PC-3 cells

  • Complete culture medium (e.g., F-12K Medium with 10% FBS)

  • This compound dihydrochloride

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count PC-3 cells, ensuring >90% viability.

    • Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[7]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

    • Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a blank (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay

This protocol provides a method for directly measuring DNA synthesis in cells treated with this compound.

Materials:

  • PC-3 cells

  • Complete culture medium

  • This compound dihydrochloride

  • 96-well tissue culture plates

  • BrdU labeling solution (10 µM in complete medium)[8]

  • Fixing/Denaturing solution[9]

  • Anti-BrdU primary antibody[8]

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2.5 M H2SO4)

  • Microplate reader

Procedure:

  • Cell Seeding and this compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • BrdU Labeling:

    • After the desired this compound treatment period (e.g., 48-72 hours), add 10 µL of 10 µM BrdU labeling solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for BrdU incorporation into newly synthesized DNA.[9]

  • Cell Fixation and DNA Denaturation:

    • Carefully remove the medium.

    • Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[10]

  • Immunodetection:

    • Wash the wells three times with PBS or a wash buffer.

    • Add 100 µL of the anti-BrdU primary antibody solution to each well and incubate for 1 hour at room temperature.[8]

    • Wash the wells three times.

    • Add 100 µL of the HRP-conjugated secondary antibody solution to each well and incubate for 30 minutes at room temperature.[10]

  • Substrate Addition and Absorbance Reading:

    • Wash the wells three times.

    • Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Subtract the blank readings.

    • Calculate the percentage of proliferation for each this compound concentration relative to the vehicle control.

    • Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

This compound acts as a selective antagonist of the M1 muscarinic acetylcholine receptor (CHRM1). Inhibition of this receptor can affect downstream signaling pathways implicated in cell proliferation, such as the Hedgehog and AMPK pathways.[5][11]

Pirenzepine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound CHRM1 M1 Receptor (CHRM1) This compound->CHRM1 Antagonizes Hedgehog_Pathway Hedgehog Pathway (e.g., SHH, GLI1) CHRM1->Hedgehog_Pathway Inhibits (downstream effects) AMPK_Activation AMPK Activation CHRM1->AMPK_Activation Leads to (indirectly) Cell_Proliferation_Node Cell Proliferation Hedgehog_Pathway->Cell_Proliferation_Node Promotes AMPK_Activation->Cell_Proliferation_Node Inhibits

Caption: this compound antagonizes the M1 receptor, impacting cell proliferation.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cell proliferation assay with this compound.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate (e.g., PC-3) start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_this compound Treat with this compound (Various Concentrations) incubate_24h->treat_this compound incubate_48_72h Incubate for 48-72h treat_this compound->incubate_48_72h assay_choice Choose Assay incubate_48_72h->assay_choice mtt_assay MTT Assay: Add MTT, Incubate, Solubilize assay_choice->mtt_assay Metabolic Activity brdu_assay BrdU Assay: Add BrdU, Fix/Denature, Antibody Incubation assay_choice->brdu_assay DNA Synthesis read_absorbance Read Absorbance (Microplate Reader) mtt_assay->read_absorbance brdu_assay->read_absorbance analyze_data Data Analysis: Calculate % Viability/Proliferation, Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for this compound in vitro cell proliferation assay.

References

Pirenzepine's Role in Modulating Cancer Cell Migration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cell migration is a fundamental process implicated in various physiological and pathological events, including cancer metastasis. The M1 muscarinic acetylcholine receptor (CHRM1) has emerged as a key player in promoting the migration and invasion of several cancer cell types. Pirenzepine, a selective antagonist of the M1 muscarinic receptor, has demonstrated significant potential in inhibiting cancer cell motility. These application notes provide detailed protocols for assessing the inhibitory effects of this compound on the migration of prostate (PC-3, LNCaP) and lung (A549) cancer cell lines using wound healing and transwell migration assays. Furthermore, we present the underlying signaling pathway and summarize the quantitative effects of this compound on cell migration. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.

Signaling Pathway

This compound exerts its inhibitory effect on cell migration by blocking the M1 muscarinic acetylcholine receptor. This antagonism disrupts the downstream activation of the Hedgehog signaling pathway, a critical regulator of cell proliferation, differentiation, and migration. The binding of an agonist to CHRM1 typically initiates a cascade that leads to the activation of key components of the Hedgehog pathway, such as GLI family zinc finger 1 (GLI1). By inhibiting CHRM1, this compound prevents this activation, leading to a reduction in the expression of genes that promote cell migration and invasion.[1][2]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CHRM1 CHRM1 Hedgehog_Pathway Hedgehog Signaling Pathway CHRM1->Hedgehog_Pathway Activates This compound This compound This compound->CHRM1 GLI1 GLI1 Hedgehog_Pathway->GLI1 Activates Migration_Proteins Migration-Promoting Proteins cell_migration Cell Migration Migration_Proteins->cell_migration Promotes GLI1->Migration_Proteins Upregulates

Caption: this compound inhibits cell migration by blocking the CHRM1/Hedgehog pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on the migration and invasion of various cancer cell lines as determined by transwell and wound healing assays.

Table 1: Effect of this compound on Cancer Cell Invasion (Transwell Assay)

Cell LineTreatment (Concentration)Mean Number of Invaded Cells (per field)Percentage of Control (%)
PC-3 Control125100
This compound (110 µg/ml)4536
LNCaP Control98100
This compound (110 µg/ml)3535.7
A549 Control110100
This compound (110 µg/ml)4036.4

Data are estimated from graphical representations in Yin et al., 2018.[1]

Table 2: Effect of this compound on Cancer Cell Migration (Wound Healing Assay)

Cell LineTreatment (Concentration)Wound Closure at 24h (%)Percentage of Control (%)
PC-3 Control85100
This compound (110 µg/ml)3035.3
A549 Control90100
This compound (110 µg/ml)4044.4

Data are estimated from graphical representations in Yin et al., 2018.[1]

Experimental Protocols

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on the directional migration of a confluent cell monolayer.

G cluster_workflow Wound Healing Assay Workflow A Seed cells to form a confluent monolayer B Create a 'scratch' with a pipette tip A->B C Wash to remove displaced cells B->C D Add media with this compound or control C->D E Image at 0h D->E F Incubate for 24h E->F G Image at 24h F->G H Analyze wound closure G->H

Caption: Workflow for the this compound wound healing assay.

Materials:

  • PC-3, LNCaP, or A549 cells

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound dihydrochloride (dissolved in sterile water or DMSO)

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µl pipette tips

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed PC-3, LNCaP, or A549 cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound: Once the cells reach confluency, use a sterile 200 µl pipette tip to create a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells twice with PBS to remove any detached cells.

  • Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound (e.g., 110 µg/ml) or a vehicle control (e.g., sterile water or DMSO at the same final concentration). A positive control, such as the muscarinic agonist carbachol (e.g., 2 µg/ml), can also be included.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the location of the images to ensure the same field is captured at later time points.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Imaging (Time 24h): After 24 hours, capture images of the same marked locations of the scratch.

  • Data Analysis: Measure the width of the scratch at multiple points for each image at both 0 and 24 hours. The percentage of wound closure can be calculated using the following formula:

    • % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100 Alternatively, image analysis software (e.g., ImageJ) can be used to quantify the area of the wound at both time points to determine the percentage of wound closure.

Transwell Migration Assay (Boyden Chamber Assay)

This assay assesses the chemotactic migration of cells through a porous membrane in response to a chemoattractant.

G cluster_workflow Transwell Migration Assay Workflow A Add chemoattractant to the lower chamber B Seed cells with this compound or control into the upper insert A->B C Incubate for 24h B->C D Remove non-migrated cells from the top of the insert C->D E Fix and stain migrated cells on the bottom of the insert D->E F Image and count migrated cells E->F

Caption: Workflow for the this compound transwell migration assay.

Materials:

  • PC-3, LNCaP, or A549 cells

  • Serum-free cell culture medium

  • Complete cell culture medium (with FBS as a chemoattractant)

  • This compound dihydrochloride

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • 24-well tissue culture plates

  • Cotton swabs

  • Methanol (for fixing)

  • Crystal violet stain (0.5% in 25% methanol)

  • Inverted microscope with a camera

Protocol:

  • Preparation of Chambers: Place the transwell inserts into the wells of a 24-well plate.

  • Chemoattractant: Add 600 µl of complete culture medium (containing 10% FBS) to the lower chamber of each well.

  • Cell Preparation: Harvest PC-3, LNCaP, or A549 cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/ml.

  • Treatment: Add this compound to the cell suspension to achieve the desired final concentration (e.g., 110 µg/ml). Also, prepare a vehicle control cell suspension.

  • Cell Seeding: Add 200 µl of the cell suspension (containing either this compound or vehicle control) to the upper chamber of each transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell migration.

  • Removal of Non-Migrated Cells: After incubation, carefully remove the transwell inserts from the plate. Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 15 minutes.

    • Allow the inserts to air dry.

    • Stain the migrated cells by immersing the inserts in a 0.5% crystal violet solution for 20 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Imaging and Quantification:

    • Using an inverted microscope, count the number of stained, migrated cells on the lower surface of the membrane in several random fields of view (e.g., 5 fields at 20x magnification).

    • Calculate the average number of migrated cells per field for each treatment condition.

    • The percentage of migration inhibition can be calculated as:

      • % Inhibition = [1 - (Number of migrated cells with this compound / Number of migrated cells in control)] x 100

Conclusion

The methodologies described in these application notes provide a robust framework for investigating the anti-migratory effects of this compound on cancer cells. The consistent inhibition of migration and invasion in prostate and lung cancer cell lines highlights the therapeutic potential of targeting the M1 muscarinic receptor. These protocols can be adapted for screening other M1 receptor antagonists and for further elucidating the molecular mechanisms underlying the inhibition of cancer cell motility.

References

Application Notes and Protocols for Pirenzepine Injection in Chicks

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the intravitreal and subconjunctival administration of pirenzepine in chick models of myopia. The information is intended for researchers, scientists, and drug development professionals investigating the efficacy of muscarinic receptor antagonists in ocular growth regulation.

Introduction

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of intravitreal and subconjunctival this compound injections on myopia in chicks.

Table 1: Efficacy of Intravitreal this compound on Lens-Induced Myopia

Treatment GroupThis compound Dose (µg)Refractive Error (D, Mean ± SEM)Vitreous Chamber Depth Difference (mm, Mean ± SEM)Reference
-10 D Lens + Vehicle0-8.8 ± 1.1+0.26 ± 0.06[1][2]
-10 D Lens + this compound700-1.1 ± 1.5-0.03 ± 0.04[1][2]
No Lens + Vehicle0+1.6 ± 1.2N/A[1]
No Lens + this compound700+5.3 ± 1.5-0.24 ± 0.08[1]

Table 2: Efficacy of Subconjunctival this compound on Form-Deprivation Myopia

Treatment GroupRefractive Error (D)Axial Length (mm)Equatorial Diameter (mm)Reference
Form DeprivationSignificantly more myopicSignificantly longerSignificantly larger[3][4]
Form Deprivation + this compoundSignificantly less myopic than form deprivation groupSignificantly shorter than form deprivation groupSignificantly smaller than form deprivation group[3][4]
Normal ControlNormalNormalNormal[3][4]

Table 3: Effect of Subconjunctival this compound on Scleral MMP-2 and TIMP-2 Expression

Treatment GroupMMP-2 mRNA ExpressionMMP-2 Protein ExpressionTIMP-2 mRNA ExpressionTIMP-2 Protein ExpressionReference
Form DeprivationIncreased by 143.51%Increased by 114.60%Decreased by 55.05%Decreased by 53.73%[3]
Form Deprivation + this compoundDecreased by 41.95% (vs. form deprivation)Decreased by 36.16% (vs. form deprivation)Increased by 72.46% (vs. form deprivation)Increased by 53.05% (vs. form deprivation)[3]

Experimental Protocols

Animal Model: Lens-Induced Myopia (LIM)

This protocol describes the induction of myopia using negative-power lenses, a common model for studying refractive error development.

Materials:

  • White Leghorn chicks (post-hatch day 7-12)[5][6]

  • Polymethylmethacrylate (PMMA) lenses (-10 D)[1]

  • Velcro goggles[5]

  • Anesthetic (e.g., 2% halothane or a ketamine/xylazine mixture)[5]

Procedure:

  • Anesthetize the chicks.

  • Attach a -10 D lens to a Velcro goggle and place it over one eye. The contralateral eye serves as the control.[1][5]

  • House the chicks in a temperature-controlled brooder with a standard light/dark cycle (e.g., 12L/12D).[6]

  • Perform daily intravitreal or subconjunctival injections as described below.

  • At the end of the experimental period (typically 4-5 days), measure refractive error and ocular biometry.[5][6]

Animal Model: Form-Deprivation Myopia (FDM)

This protocol details the induction of myopia by depriving the eye of clear form vision.

Materials:

  • Sutures or adhesive for occluder placement

  • Anesthetic

Procedure:

  • Anesthetize the chicks.

  • The contralateral eye can serve as a control.

  • Perform daily injections as required.

  • After the experimental period, remove the occluders and perform ocular measurements.

Intravitreal Injection Protocol

Materials:

  • This compound dihydrochloride

  • Phosphate-buffered saline (PBS) or sterile saline for vehicle control[1]

  • 30-gauge needle and syringe[5]

  • Operating microscope[5]

  • Anesthetic

Procedure:

  • Prepare the this compound solution to the desired concentration (e.g., 700 µg in 10-20 µL).[1][6][7]

  • Anesthetize the chick (e.g., with 2% halothane).[5]

  • Under an operating microscope, retract the upper eyelid.

  • Insert a 30-gauge needle 3 mm into the vitreous cavity through the superior temporal anterior sclera.[5]

  • Inject the this compound solution or vehicle slowly. To minimize ocular damage, use the same injection hole for subsequent daily injections.[5]

  • Monitor the chick for any adverse reactions post-injection.

Subconjunctival Injection Protocol

Materials:

  • This compound dihydrochloride

  • PBS or sterile saline

  • 25-gauge or smaller needle and a 1-3 cc syringe[8]

  • Topical anesthetic

  • Anesthetic

Procedure:

  • Prepare the this compound solution.

  • Anesthetize the chick and apply a topical anesthetic to the conjunctiva.

  • Gently retract the eyelid to expose the injection site.

  • With the bevel of the needle facing up, insert the needle under the conjunctiva until the bevel is fully covered.[8]

  • Slowly inject the desired volume (typically around 1 ml of medication is used in larger animals, adjust for chicks as necessary) of the this compound solution or vehicle, creating a small bleb.[8]

  • Withdraw the needle and monitor the chick.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound in inhibiting myopia and a typical experimental workflow.

G cluster_0 Myopia Induction cluster_1 Scleral Remodeling Cascade cluster_2 This compound Intervention Form Deprivation Form Deprivation Retinal Signal Retinal Signal Form Deprivation->Retinal Signal Lens-Induced Defocus Lens-Induced Defocus Lens-Induced Defocus->Retinal Signal MMP-2 Upregulation MMP-2 Upregulation Retinal Signal->MMP-2 Upregulation TIMP-2 Downregulation TIMP-2 Downregulation Retinal Signal->TIMP-2 Downregulation Extracellular Matrix Degradation Extracellular Matrix Degradation MMP-2 Upregulation->Extracellular Matrix Degradation TIMP-2 Downregulation->Extracellular Matrix Degradation Scleral Thinning & Axial Elongation Scleral Thinning & Axial Elongation Extracellular Matrix Degradation->Scleral Thinning & Axial Elongation This compound This compound M1 Muscarinic Receptor Blockade M1 Muscarinic Receptor Blockade This compound->M1 Muscarinic Receptor Blockade MMP-2 Downregulation MMP-2 Downregulation M1 Muscarinic Receptor Blockade->MMP-2 Downregulation inhibits TIMP-2 Upregulation TIMP-2 Upregulation M1 Muscarinic Receptor Blockade->TIMP-2 Upregulation promotes Inhibition of Scleral Remodeling Inhibition of Scleral Remodeling MMP-2 Downregulation->Inhibition of Scleral Remodeling TIMP-2 Upregulation->Inhibition of Scleral Remodeling G cluster_workflow Experimental Workflow A Chick Acclimatization (e.g., Post-hatch Day 1-12) B Induction of Myopia (Form Deprivation or Lens Wear) A->B C Daily this compound/Vehicle Injection (Intravitreal or Subconjunctival) B->C D Post-Injection Monitoring C->D E Ocular Measurements (Refraction, Biometry) D->E F Tissue Collection and Analysis (e.g., Scleral MMP/TIMP Expression) E->F G Data Analysis and Interpretation F->G

References

Pirenzepine in Lipopolysaccharide-Induced Septic Shock Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, with septic shock representing its most severe form, characterized by profound circulatory, cellular, and metabolic abnormalities.[1] Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent initiator of the inflammatory cascade seen in sepsis and is widely used to induce septic shock in experimental models.[1][2] The administration of LPS to animal models triggers a robust inflammatory response, including the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), leading to the pathophysiological hallmarks of septic shock.[2][3][4]

Recent research has shed light on the role of the cholinergic nervous system in modulating inflammation, often referred to as the "cholinergic anti-inflammatory pathway".[2][4][5] Pirenzepine, a selective M1 muscarinic acetylcholine receptor antagonist, has been investigated for its potential therapeutic effects in this context.[6][7][8] Studies have shown that the administration of this compound can attenuate the inflammatory response and improve survival in LPS-induced septic shock models, suggesting a protective role for M1 receptor blockade in this condition.[1] This document provides detailed application notes and protocols for utilizing this compound in LPS-induced septic shock research, based on findings from preclinical studies.

Mechanism of Action

This compound is a selective antagonist of the M1 subtype of muscarinic acetylcholine receptors.[6] While its primary clinical use has been in reducing gastric acid secretion for the treatment of peptic ulcers, its effects on the immune system are of growing interest.[6][8][9] In the context of septic shock, the protective effects of this compound are attributed to its modulation of the inflammatory response.[1]

LPS stimulation of immune cells, such as macrophages, leads to the activation of intracellular signaling pathways that result in the production and release of pro-inflammatory cytokines. The M1 muscarinic receptor has been implicated in promoting this inflammatory cascade. By blocking the M1 receptor, this compound is thought to interfere with this signaling, leading to a reduction in the production of key inflammatory mediators like TNF-α.[1] This attenuation of the cytokine storm can mitigate the excessive inflammation that drives the pathogenesis of septic shock, leading to reduced organ damage and improved survival.[1]

LPS Lipopolysaccharide (LPS) ImmuneCell Immune Cell (e.g., Macrophage) LPS->ImmuneCell binds to TLR4 M1R M1 Muscarinic Receptor ImmuneCell->M1R expresses ProInflammatoryPathways Pro-inflammatory Signaling Pathways M1R->ProInflammatoryPathways activation promotes This compound This compound This compound->M1R blocks CytokineProduction Pro-inflammatory Cytokine Production (e.g., TNF-α) ProInflammatoryPathways->CytokineProduction leads to SepticShock Septic Shock Pathogenesis CytokineProduction->SepticShock drives

Figure 1: Simplified signaling pathway of this compound's action in LPS-induced inflammation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study investigating the effects of this compound pretreatment in a murine model of LPS-induced septic shock.[1]

Table 1: Effect of this compound on Survival Rate in LPS-Induced Septic Shock [1]

Treatment GroupDosageAdministration RouteNumber of Animals (n)Survival Rate (%)
Control (Saline)-Intraperitoneal (i.p.)1020
This compound10 mg/kgIntraperitoneal (i.p.)1060

Table 2: Effect of this compound on Plasma TNF-α Levels in LPS-Induced Septic Shock [1]

Treatment GroupTime Post-LPS InjectionPlasma TNF-α (pg/mL)
Control (Saline)2 hours~1800
This compound2 hours~800

Experimental Protocols

This section provides a detailed protocol for inducing septic shock in a murine model using LPS and for administering this compound as a therapeutic agent, based on the methodology described by Wang et al. (2019).[1]

Protocol 1: LPS-Induced Septic Shock Model in Mice

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • Syringes and needles for intraperitoneal injection

  • Animal monitoring equipment

Procedure:

  • Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment with free access to food and water.

  • LPS Preparation: Prepare a stock solution of LPS in sterile saline. The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL per mouse. A lethal dose of 20 mg/kg is often used to induce septic shock.[1]

  • LPS Administration: Induce septic shock by administering a single intraperitoneal (i.p.) injection of LPS (20 mg/kg body weight).

  • Monitoring: Monitor the animals closely for signs of sepsis, including lethargy, piloerection, and huddling behavior. Survival is typically monitored for up to 72 hours post-LPS injection.

Protocol 2: this compound Treatment

Materials:

  • This compound dihydrochloride

  • Sterile, pyrogen-free 0.9% saline

  • Syringes and needles for intraperitoneal injection

Procedure:

  • This compound Preparation: Dissolve this compound dihydrochloride in sterile saline to the desired concentration. A dose of 10 mg/kg has been shown to be effective.[1]

  • This compound Administration: Administer this compound (10 mg/kg body weight) via an intraperitoneal (i.p.) injection 10 minutes prior to the LPS injection.[1]

  • Control Group: The control group should receive an equivalent volume of sterile saline via i.p. injection at the same time point.

cluster_0 Pre-treatment Phase cluster_1 Induction Phase cluster_2 Monitoring & Analysis Phase Pirenzepine_Admin Administer this compound (10 mg/kg, i.p.) LPS_Injection Inject LPS (20 mg/kg, i.p.) Pirenzepine_Admin->LPS_Injection 10 min before Saline_Admin Administer Saline (Control) Saline_Admin->LPS_Injection 10 min before Monitoring Monitor Survival (up to 72h) LPS_Injection->Monitoring Blood_Sampling Blood Sampling (e.g., at 2h) LPS_Injection->Blood_Sampling Histology Organ Histopathology (Lungs, Liver) Monitoring->Histology Cytokine_Analysis TNF-α Measurement (ELISA) Blood_Sampling->Cytokine_Analysis

Figure 2: Experimental workflow for this compound treatment in an LPS-induced septic shock model.

Protocol 3: Assessment of Inflammatory Cytokines

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit for mouse TNF-α

  • Microplate reader

Procedure:

  • Blood Collection: At a predetermined time point (e.g., 2 hours post-LPS injection), collect blood from the mice via cardiac puncture or another appropriate method.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • ELISA: Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Compare the TNF-α levels between the this compound-treated group and the control group.

Concluding Remarks

The use of this compound in LPS-induced septic shock models offers a valuable tool for investigating the role of the M1 muscarinic receptor in the inflammatory cascade of sepsis. The protocols and data presented here provide a framework for researchers to explore the therapeutic potential of M1 receptor antagonists in this critical illness. Further studies are warranted to elucidate the precise molecular mechanisms underlying the protective effects of this compound and to evaluate its efficacy in other preclinical models of sepsis.

References

Application Notes and Protocols for Pirenzepine Hydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine hydrochloride is a selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR), a subtype of G protein-coupled receptors.[1] Its selectivity makes it a valuable tool in pharmacological research to investigate the role of M1 receptors in various physiological processes. This compound has been extensively studied for its ability to inhibit gastric acid secretion and is also explored for its therapeutic potential in treating myopia.[2][3] These application notes provide detailed protocols for the preparation and administration of this compound hydrochloride solutions for in vivo studies, along with relevant data on its solubility, stability, and mechanism of action.

Data Presentation

Physicochemical and Solubility Data of this compound Hydrochloride
PropertyValueSource(s)
Molecular Formula C₁₉H₂₁N₅O₂ · 2HCl[4]
Molecular Weight 424.32 g/mol [4]
Appearance White to off-white crystalline powder[5]
Storage (Solid) 2-8°C or -20°C, protect from moisture[4][6]
Solubility in Water 50-75 mg/mL. Ultrasonic bath and warming to 37°C can aid dissolution.[6][7]
Solubility in PBS (pH 7.2) Approx. 10 mg/mL[8]
Solubility in Ethanol Slightly soluble[5]
Stock Solution Storage Aliquot and store at -20°C for up to 3 months.[4]
Aqueous Solution Stability Recommended for same-day use. Degradation is significant below pH 7 and at higher temperatures. Most stable at pH ~5.1.[8]
Recommended Dosages for In Vivo Rodent Studies
Animal ModelApplicationAdministration RouteDosage RangeSource(s)
Rat Gastric Secretion InhibitionIntramuscular (IM)20 mg/kg[4]
Gastric Secretion InhibitionIntravenous (IV)ED₅₀: 37.5 µg/kg
Gastric ProtectionOral Gavage (p.o.)100 mg/kg
Passive Avoidance LearningIntraperitoneal (IP)75 mg/kg[8]
Mouse Peripheral NeuropathySubcutaneous (SC)10 mg/kg[7]
Peripheral NeuropathyOral Gavage (p.o.)10 mg/kg[7]

Experimental Protocols

Protocol 1: Preparation of this compound Hydrochloride Solution for Injection (IP, SC, IV)

This protocol describes the preparation of a sterile this compound hydrochloride solution for parenteral administration in rodents.

Materials:

  • This compound hydrochloride powder

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or sterile 0.9% saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile 0.22 µm syringe filters

  • Sterile syringes and needles

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Accurately weigh the required amount of this compound hydrochloride powder based on the desired concentration and final volume.

  • Dissolution:

    • Transfer the powder to a sterile conical tube.

    • Add a small volume of the chosen sterile vehicle (PBS or saline) to create a slurry.

    • Gradually add the remaining vehicle to reach the final desired volume while vortexing to facilitate dissolution.

    • If dissolution is slow, sonicate the solution in an ultrasonic water bath for 5-10 minutes or warm to 37°C.[7]

  • pH Adjustment (Optional but Recommended): For routes other than IV, check the pH of the solution. If it is not close to physiological pH (7.0-7.4), adjust using sterile, dilute NaOH or HCl. Note that this compound is most stable at a pH of approximately 5.1.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a new sterile tube or vial. This step is critical to remove any potential microbial contamination.

  • Storage and Use: It is highly recommended to prepare the solution fresh on the day of the experiment.[8] If short-term storage is necessary, store at 2-8°C for no more than 24 hours. For longer-term storage, refer to the stability data, though freezing of diluted aqueous solutions is generally not recommended due to potential precipitation upon thawing. Stock solutions at higher concentrations are more stable when frozen.[4]

Protocol 2: Intraperitoneal (IP) Administration in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection.

Materials:

  • Prepared sterile this compound hydrochloride solution

  • Mouse restrainer or appropriate manual restraint technique

  • Sterile syringe (e.g., 1 mL) with a 25-27G needle

Procedure:

  • Preparation: Draw the calculated dose volume of the this compound solution into the sterile syringe. Ensure there are no air bubbles. The maximum recommended IP injection volume for mice is 10 mL/kg.

  • Restraint: Securely restrain the mouse, exposing the abdomen. One common method is to gently scruff the mouse and allow its lower body to rest on a surface or be supported by the same hand.

  • Injection Site: Tilt the mouse so its head is slightly lower than its hindquarters. This helps to move the abdominal organs away from the injection site. The target for injection is the lower right quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

  • Injection: Insert the needle, bevel up, at a 15-30 degree angle into the identified injection site.

  • Aspiration: Gently pull back the plunger to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a new site with a fresh needle and syringe.

  • Administration: If aspiration is clear, slowly and steadily inject the solution.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as required by the experimental design.

Protocol 3: Measurement of Gastric Acid Secretion Inhibition in Anesthetized Rats

This is a representative protocol to assess the efficacy of this compound in inhibiting gastric acid secretion.

Materials:

  • Anesthetized rats (e.g., urethane anesthesia)

  • Prepared sterile this compound hydrochloride solution for administration

  • Gastric perfusion setup (including cannulas, perfusion pump, and collection tubes)

  • pH meter and titrator

  • Stimulant for gastric acid secretion (e.g., histamine or pentagastrin)

Procedure:

  • Animal Preparation: Anesthetize the rat and surgically prepare it for gastric perfusion. This typically involves cannulating the esophagus and pylorus to isolate the stomach.

  • Basal Secretion: Begin perfusing the stomach with warm saline at a constant rate and collect the perfusate in timed intervals to measure basal acid secretion. The acid output is typically quantified by titrating the collected perfusate with a standard NaOH solution to a neutral pH.[5]

  • This compound Administration: Administer this compound hydrochloride via the desired route (e.g., intravenous or intramuscular injection) at the predetermined dose.

  • Stimulation: After a suitable pre-treatment period with this compound, induce gastric acid secretion by administering a stimulant like histamine or pentagastrin.

  • Measurement of Inhibited Secretion: Continue to collect the gastric perfusate in timed intervals.

  • Data Analysis: Quantify the acid output in each sample by titration. Compare the stimulated acid secretion in this compound-treated animals to that of vehicle-treated control animals to determine the percentage of inhibition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Pirenzepine_Mechanism_of_Action cluster_0 Cell Membrane This compound This compound HCl M1R M1 Muscarinic Receptor This compound->M1R Antagonist ACh Acetylcholine (ACh) ACh->M1R Agonist Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Physiological Response (e.g., Gastric Acid Secretion) Ca2->CellularResponse PKC->CellularResponse

Caption: this compound's mechanism as an M1 receptor antagonist.

Pirenzepine_Solution_Prep_Workflow Start Start Weigh Weigh this compound HCl Powder Start->Weigh Dissolve Dissolve in Sterile Vehicle (e.g., PBS) Weigh->Dissolve Assist Optional: Sonicate / Warm to 37°C Dissolve->Assist Filter Sterile Filter (0.22 µm) Assist->Filter Administer Administer to Animal (e.g., IP Injection) Filter->Administer End End Administer->End

References

Application Notes and Protocols for Labeling Pirenzepine with Fluorophores for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1 mAChR), a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system and peripheral ganglia. The M1 receptor is a key target for therapeutic intervention in neurological disorders such as Alzheimer's disease and schizophrenia. Traditional binding assays for studying ligand-receptor interactions have heavily relied on radiolabeled ligands. However, fluorescently labeled ligands offer a safer, more versatile, and often more sensitive alternative, enabling a broader range of assay formats, including Fluorescence Resonance Energy Transfer (FRET), Fluorescence Polarization (FP), and high-content imaging.[1][2]

These application notes provide detailed protocols for the synthesis of fluorescent this compound derivatives and their application in various binding assays to characterize their interaction with the M1 muscarinic receptor.

Synthesis of Fluorescent this compound Derivatives

Fluorescent derivatives of this compound can be synthesized by conjugating a fluorophore to the distal piperazinyl nitrogen of the this compound molecule, often through a linker.[3] The choice of fluorophore and linker length is critical and can influence the binding affinity and pharmacological properties of the resulting conjugate.[1][4] Commonly used fluorophores include BODIPY, Rhodamine, and Cy dyes.[3]

Protocol 1: Synthesis of BODIPY-Labeled this compound

This protocol is a representative example for the synthesis of a fluorescent this compound analog. BODIPY dyes are often chosen for their excellent photophysical properties.[5] The synthesis involves the reaction of a this compound derivative containing a reactive amine with an N-hydroxysuccinimide (NHS) ester of the BODIPY dye.

Materials:

  • This compound dihydrochloride

  • Amine-reactive BODIPY dye (e.g., BODIPY™ FL, NHS Ester)

  • Linker (e.g., a diamine linker to be first reacted with this compound)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Synthesis of Amine-Functionalized this compound:

    • A precursor to this compound with a protected amine on the piperazine ring is synthesized.

    • The protecting group (e.g., Boc) is removed using TFA in DCM.

    • The resulting amine-functionalized this compound is purified, often by precipitation.

  • Conjugation Reaction:

    • Dissolve the amine-functionalized this compound in anhydrous DMF.

    • Add DIPEA to the solution to act as a base.

    • Add the amine-reactive BODIPY dye (NHS ester) to the reaction mixture. The NHS ester will react with the primary amine on the this compound linker.

    • Stir the reaction mixture at room temperature overnight, protected from light.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Purify the crude product by RP-HPLC. A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is typically used.

    • Collect the fractions containing the desired fluorescently labeled this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

    • Determine the concentration of the fluorescent ligand spectrophotometrically using the molar extinction coefficient of the fluorophore.

G cluster_synthesis Synthesis Workflow start Start: Amine-functionalized this compound react Dissolve in DMF with DIPEA start->react add_dye Add Amine-Reactive BODIPY Dye (NHS Ester) react->add_dye incubate Incubate Overnight (dark, room temp) add_dye->incubate purify Purify by RP-HPLC incubate->purify characterize Characterize (Mass Spec, HPLC) purify->characterize end_product End: BODIPY-Pirenzepine Conjugate characterize->end_product

Caption: Workflow for the synthesis of BODIPY-labeled this compound.

Binding Assay Protocols

Protocol 2: FRET-Based Competitive Binding Assay

This assay is used to determine the binding affinity of unlabeled compounds for the M1 receptor by measuring their ability to compete with a fluorescent this compound derivative.[6] The assay relies on Fluorescence Resonance Energy Transfer (FRET) between an Enhanced Green Fluorescent Protein (EGFP)-fused M1 receptor (donor) and the fluorescently labeled this compound (acceptor).[3][4]

Materials:

  • CHO or HEK293 cells stably expressing EGFP-tagged human M1 muscarinic receptors (EGFP-hM1).

  • Fluorescent this compound derivative (e.g., BODIPY-pirenzepine).

  • Unlabeled competitor compounds.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • 384-well black, clear-bottom microplates.

  • Fluorescence microplate reader capable of measuring FRET.

Procedure:

  • Cell Preparation:

    • Culture EGFP-hM1 cells to confluency.

    • Harvest the cells and resuspend them in assay buffer to a desired density.

  • Assay Setup:

    • Add a fixed concentration of the fluorescent this compound derivative to each well. The concentration should ideally be close to its Kd value for the EGFP-hM1 receptor.

    • Add varying concentrations of the unlabeled competitor compound to the wells.

    • Initiate the binding reaction by adding the EGFP-hM1 cell suspension to each well.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.

  • FRET Measurement:

    • Measure the fluorescence emission of both the donor (EGFP, ~510 nm) and the acceptor (fluorescent this compound) upon excitation of the donor (EGFP, ~488 nm).

    • Binding of the fluorescent this compound to the EGFP-hM1 receptor brings the donor and acceptor into close proximity, resulting in FRET (a decrease in donor emission and an increase in acceptor emission).

  • Data Analysis:

    • Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission).

    • Plot the FRET ratio as a function of the competitor compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the competitor.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_fret FRET Assay Workflow start Prepare EGFP-hM1 Cells add_ligand Add Fluorescent this compound to Wells start->add_ligand add_competitor Add Unlabeled Competitor (serial dilutions) add_ligand->add_competitor add_cells Add Cell Suspension to Wells add_competitor->add_cells incubate Incubate to Equilibrium add_cells->incubate measure Measure FRET Signal (Plate Reader) incubate->measure analyze Analyze Data (IC50, Ki) measure->analyze end_result End: Competitor Affinity analyze->end_result

Caption: Workflow for a FRET-based competitive binding assay.

G cluster_pathway M1 Receptor Signaling and FRET Detection Ligand Fluorescent This compound Receptor EGFP-M1 Receptor Ligand->Receptor Binding FRET FRET Occurs Receptor->FRET Gq Gq/11 Receptor->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: M1 receptor signaling pathway and FRET detection principle.

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

FP assays measure the change in the polarization of emitted light from a fluorescent molecule upon binding to a larger molecule.[7][8] A fluorescently labeled this compound will tumble rapidly in solution, resulting in low polarization. When bound to the much larger M1 receptor, its tumbling is restricted, leading to an increase in polarization.

Materials:

  • Purified M1 muscarinic receptor preparation (e.g., from cell membranes).

  • Fluorescent this compound derivative.

  • Unlabeled competitor compounds.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well black, non-binding surface microplates.[7]

  • Fluorescence plate reader with polarization filters.

Procedure:

  • Assay Setup:

    • Add a fixed, low nanomolar concentration of the fluorescent this compound derivative to each well.

    • Add varying concentrations of the unlabeled competitor compound.

    • Initiate the reaction by adding the purified M1 receptor preparation.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to 1 hour to allow the binding to reach equilibrium.[7]

  • FP Measurement:

    • Excite the sample with polarized light (e.g., 485 nm for fluorescein).

    • Measure the fluorescence intensity parallel and perpendicular to the excitation plane (e.g., 535 nm for fluorescein).[7]

    • The instrument calculates the fluorescence polarization (mP).

  • Data Analysis:

    • Plot the mP values as a function of the competitor compound concentration.

    • Fit the data to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_fp FP Assay Workflow start Prepare Purified M1 Receptor add_ligand Add Fluorescent this compound to Wells start->add_ligand add_competitor Add Unlabeled Competitor (serial dilutions) add_ligand->add_competitor add_receptor Add M1 Receptor Preparation add_competitor->add_receptor incubate Incubate to Equilibrium add_receptor->incubate measure Measure Fluorescence Polarization (mP) incubate->measure analyze Analyze Data (IC50, Ki) measure->analyze end_result End: Competitor Affinity analyze->end_result

Caption: Workflow for a fluorescence polarization competitive binding assay.

Protocol 4: High-Content Imaging for Receptor Binding and Internalization

High-content imaging allows for the visualization and quantification of fluorescent ligand binding at the cellular and subcellular level.[9] This can be used to study receptor localization, trafficking, and internalization upon ligand binding.

Materials:

  • Cells expressing the M1 receptor (can be endogenously or exogenously expressed).

  • Fluorescent this compound derivative.

  • Agonist (e.g., carbachol) to induce internalization.

  • Cell culture medium.

  • Fixative (e.g., 4% paraformaldehyde).

  • Nuclear stain (e.g., Hoechst).

  • High-content imaging system.

Procedure:

  • Cell Plating:

    • Plate M1 receptor-expressing cells in optically clear multi-well plates suitable for imaging.

    • Allow cells to adhere overnight.

  • Ligand Treatment:

    • Treat cells with the fluorescent this compound derivative at a desired concentration.

    • For internalization studies, co-incubate or pre-incubate with an agonist.

    • Incubate for a specific time at 37°C.

  • Cell Staining and Fixation:

    • Wash the cells with PBS to remove unbound ligand.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with Hoechst stain.

  • Imaging:

    • Acquire images using a high-content imaging system.

    • Use channels appropriate for the fluorescent this compound and the nuclear stain.

  • Image Analysis:

    • Use image analysis software to identify individual cells (based on nuclear stain).

    • Quantify the fluorescence intensity of the labeled this compound associated with the cell membrane versus intracellular compartments (e.g., endosomes).

    • This allows for the quantification of receptor binding and the extent of internalization.

G cluster_hci High-Content Imaging Workflow start Plate M1 Receptor-Expressing Cells treat Treat with Fluorescent this compound +/- Agonist start->treat incubate Incubate at 37°C treat->incubate wash_fix Wash, Fix, and Stain Nuclei incubate->wash_fix acquire Acquire Images (High-Content Imager) wash_fix->acquire analyze Analyze Images (Quantify Intensity, Localization) acquire->analyze end_result End: Receptor Binding/Internalization Data analyze->end_result

Caption: Workflow for a high-content imaging assay.

Data Presentation

Table 1: Spectroscopic Properties of Common Fluorophores for this compound Labeling
FluorophoreExcitation Max (nm)Emission Max (nm)
BODIPY [558/568]558568
Rhodamine Red-X560580
Fluorolink Cy3550570
Fluorescein494521
Oregon Green 488496524

Data compiled from various sources.[3][10][11]

Table 2: Binding Affinities of Fluorescent this compound Derivatives at the M1 Receptor
Fluorescent LigandLinker Length (atoms)Assay TypeAffinity (Ki, nM)Reference
Bodipy [558/568]-Pirenzepine10Radioligand Binding2.6[4]
Bodipy [558/568]-Pirenzepine12Radioligand Binding2.1[4]
Rhodamine Red-X-Pirenzepine15Radioligand Binding1.8[4]
Fluorolink Cy3-Pirenzepine15Radioligand Binding2.3[4]
Lissamine Rhodamine B-PirenzepineNot SpecifiedFRETNanomolar Affinity[1][2]

Note: The specific affinity can be influenced by the cell type, receptor expression level, and assay conditions. The linker length is a crucial determinant of binding affinity.[4]

Conclusion

Fluorescently labeled this compound derivatives are powerful tools for studying the M1 muscarinic acetylcholine receptor. They provide a safe and versatile alternative to radioligands and enable a variety of modern assay formats, from high-throughput screening using FRET and FP to detailed cellular studies with high-content imaging. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize these valuable pharmacological tools in drug discovery and basic research.

References

Pirenzepine in the Investigation of Oddi's Sphincter Motility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pirenzepine, a selective M1 muscarinic receptor antagonist, in studying the physiology and pathophysiology of the Sphincter of Oddi (SO). The information compiled is intended to guide researchers in designing experiments to investigate biliary tract motility and to provide protocols for in-vivo human studies.

Application Notes

The Sphincter of Oddi is a muscular valve that regulates the flow of bile and pancreatic juice into the duodenum. Its motility is complex, involving both neural and hormonal control mechanisms. Cholinergic pathways, acting through muscarinic receptors, are known to play a significant role in maintaining the basal tone and phasic contractions of the SO. This compound, by selectively blocking M1 muscarinic receptors, serves as a valuable pharmacological tool to dissect the specific contribution of this receptor subtype to SO function.

Studies have demonstrated that this compound has a significant inhibitory effect on the motility of the human Sphincter of Oddi.[1][2] Intravenous administration of this compound has been shown to decrease the basal pressure of the sphincter, as well as the amplitude and frequency of its phasic contractions.[1][2] This suggests that M1 muscarinic receptors are involved in maintaining the resting tone and coordinating the rhythmic contractions of the SO.

In comparison to non-selective muscarinic antagonists like atropine, this compound exhibits a more pronounced and broader inhibitory effect on SO motility. While atropine has been observed to primarily reduce the frequency of phasic contractions for a short duration, this compound induces a significant reduction across multiple manometric parameters, including basal pressure and contraction amplitude.[1] This highlights the potential for using this compound to specifically probe the role of M1 receptors in SO motor function, with potentially fewer systemic anticholinergic effects compared to non-selective agents.

The spasmolytic effect of this compound on the Sphincter of Oddi has also led to investigations into its therapeutic potential for conditions such as acute pancreatitis, where SO spasm may play a role in the disease process.[2][3] By reducing SO pressure and facilitating drainage of bile and pancreatic secretions, M1 receptor antagonism could be a beneficial therapeutic strategy.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of this compound on Sphincter of Oddi motility.

Table 1: Effect of Intravenous this compound (10 mg) on Sphincter of Oddi Manometry in Healthy Volunteers

Manometric ParameterBaseline (Mean ± SD)Post-Pirenzepine (Mean ± SD)p-valueReference
Basal Pressure (mmHg)14.3 ± 5.19.0 ± 6.0< 0.01[2]
Contraction Frequency (per min)5.8 ± 2.72.0 ± 2.1< 0.05[2]

Table 2: Comparative Effects of Intravenous this compound (10 mg) and Atropine (0.5 mg) on Sphincter of Oddi Manometry

Manometric ParameterDrugEffectSignificanceReference
Basal Sphincteric PressureThis compoundSignificant DecreaseYes[1]
AtropineNo Significant ChangeNo[1]
Phasic Contraction AmplitudeThis compoundSignificant DecreaseYes[1]
AtropineNo Significant ChangeNo[1]
Phasic Contraction FrequencyThis compoundSignificant DecreaseYes[1]
AtropineSignificant Decrease (short duration)Yes[1]

Experimental Protocols

The following are detailed methodologies for key experiments investigating the effect of this compound on Sphincter of Oddi motility, based on published studies.

Protocol 1: Endoscopic Manometry of the Sphincter of Oddi in Humans Following this compound Administration

Objective: To measure the effect of intravenously administered this compound on the motor activity of the Sphincter of Oddi in human subjects.

Materials:

  • Standard duodenoscope

  • Triple-lumen manometry catheter with side ports at 2-mm intervals

  • Low-compliance pneumohydraulic capillary infusion system

  • Pressure transducers

  • Data acquisition and analysis software

  • This compound dihydrochloride for intravenous injection (10 mg)

  • 0.9% NaCl (normal saline) for intravenous injection

  • Standard procedural sedation agents (e.g., midazolam, meperidine)

Procedure:

  • Patient Preparation: Subjects should fast for at least 8 hours prior to the procedure. Informed consent must be obtained.

  • Endoscopic Procedure: Perform upper endoscopy with a side-viewing duodenoscope. Cannulate the common bile duct or pancreatic duct under endoscopic and fluoroscopic guidance.

  • Manometry Catheter Placement: Introduce the manometry catheter through the accessory channel of the endoscope and position it across the Sphincter of Oddi. Correct placement is confirmed by the recording of high-pressure phasic contractions characteristic of the SO zone.

  • Baseline Recordings: Perfuse the catheter lumens with distilled water at a rate of 0.25 ml/min using the low-compliance pneumohydraulic infusion system. Record baseline SO motor activity for a period of at least 2 minutes. The following parameters should be measured:

    • Basal Sphincter of Oddi Pressure (mmHg)

    • Phasic Contraction Amplitude (mmHg)

    • Phasic Contraction Frequency (contractions/min)

    • Phasic Contraction Duration (seconds)

  • Drug Administration: Administer 10 mg of this compound intravenously as a single bolus injection. In control groups, administer an equivalent volume of 0.9% NaCl. The study can be performed in a double-blind, randomized fashion.[1]

  • Post-Administration Recordings: Continuously record SO motor activity for a minimum of 5 minutes following the injection.

  • Data Analysis: Analyze the manometric tracings to determine the mean values for basal pressure, phasic contraction amplitude, frequency, and duration during the baseline period and at specified intervals after drug administration. Statistical analysis (e.g., paired t-test or Wilcoxon signed-rank test) should be used to compare baseline and post-pirenzepine measurements.

Visualizations

Signaling Pathways and Experimental Workflows

pirenzepine_so_pathway cluster_cholinergic Cholinergic Innervation cluster_so_cell Sphincter of Oddi Smooth Muscle Cell Vagal Nerve Vagal Nerve ACh Acetylcholine Vagal Nerve->ACh releases M1_Receptor M1 Muscarinic Receptor ACh->M1_Receptor binds & activates Gq_Protein Gq Protein M1_Receptor->Gq_Protein activates PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_Increase Increased Intracellular Ca2+ IP3_DAG->Ca_Increase Contraction SO Contraction (Increased Tone & Phasic Activity) Ca_Increase->Contraction This compound This compound This compound->M1_Receptor selectively blocks

Caption: this compound's mechanism of action on the Sphincter of Oddi.

experimental_workflow Patient_Prep Patient Preparation (Fasting, Consent) Endoscopy Duodenoscopy & Cannulation Patient_Prep->Endoscopy Catheter_Placement Manometry Catheter Placement across SO Endoscopy->Catheter_Placement Baseline Record Baseline SO Motility (2 min) Catheter_Placement->Baseline Drug_Admin IV Administration: This compound (10mg) or Placebo Baseline->Drug_Admin Post_Drug_Recording Record Post-Administration SO Motility (5+ min) Drug_Admin->Post_Drug_Recording Data_Analysis Analyze Manometric Parameters (Basal Pressure, Amplitude, Frequency) Post_Drug_Recording->Data_Analysis Results Compare Baseline vs. Post-Drug Data Data_Analysis->Results

Caption: Workflow for endoscopic manometry of the Sphincter of Oddi.

References

Troubleshooting & Optimization

Pirenzepine Off-Target Effects: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the off-target effects of pirenzepine on M2 and M3 muscarinic acetylcholine receptors. This guide includes frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and quantitative data to facilitate accurate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound for muscarinic receptors?

This compound is well-established as an M1-selective muscarinic antagonist.[1][2] It exhibits a significantly higher affinity for the M1 receptor subtype compared to M2 and M3 receptors.[3][4] This selectivity, however, is dose-dependent.[5]

Q2: What are the typical off-target effects of this compound on M2 and M3 receptors?

At concentrations higher than those required for M1 receptor antagonism, this compound can bind to and inhibit M2 and M3 receptors. For the M2 receptor, this compound has been shown to act as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[6][7] Its effect on M3 receptors is primarily antagonistic, blocking the downstream signaling typically initiated by agonists like acetylcholine.

Q3: How significant is the binding of this compound to M2 and M3 receptors at therapeutic concentrations?

While this compound's affinity for M2 and M3 receptors is lower than for M1, off-target effects can be observed, particularly at higher experimental or therapeutic doses.[5] The clinical relevance of these off-target effects depends on the specific dosage and the physiological context. For instance, even moderate inhibition of cardiac M2 receptors could have physiological consequences.

Q4: What signaling pathways are affected by this compound's off-target binding to M2 and M3 receptors?

  • M2 Receptors: These receptors primarily couple to Gi/o proteins.[8][9] Agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[8][9] As an inverse agonist, this compound can suppress the basal level of this signaling pathway, leading to an increase in cAMP levels from their inhibited basal state.[6]

  • M3 Receptors: These receptors couple to Gq/11 proteins.[8][10] Agonist binding activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11] this compound antagonizes this pathway, blocking the agonist-induced increase in IP3 and calcium.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at M1, M2, and M3 muscarinic receptors. These values are compiled from various studies and may vary depending on the experimental conditions (e.g., cell line, radioligand, assay type).

Table 1: this compound Binding Affinities (Ki) at Muscarinic Receptors

Receptor SubtypeKi (nM)Cell Line/TissueReference
M1 10.3 - 24CHO-K1, NG108-15[3][4]
M2 115 - 174Porcine Atrial Sarcolemma[6][7]
M3 ~168 (low affinity)Brain[4]

Note: Lower Ki values indicate higher binding affinity.

Table 2: this compound Functional Data at Muscarinic Receptors

Receptor SubtypeAssay TypePotency (nM)EffectReference
M1 Calcium Mobilization (vs. Carbachol)IC50: 200 - 224Antagonist[12]
M2 GTPase ActivityEC50: 11,000 - 77,500Inverse Agonist[6][7]
M3 Phosphoinositide BreakdownLow PotencyAntagonist[4]

Troubleshooting Experimental Issues

Issue 1: Inconsistent Ki values for this compound in radioligand binding assays.

  • Possible Cause: Variability in experimental conditions.

    • Troubleshooting:

      • Cell Membrane Preparation: Ensure consistent membrane preparation methods, as receptor density (Bmax) can influence binding kinetics.

      • Radioligand Concentration: Use a radioligand concentration at or below its Kd for the target receptor to ensure accurate competitive binding data.[13]

      • Incubation Time and Temperature: Optimize and standardize incubation time and temperature to ensure equilibrium is reached.

      • Buffer Composition: Maintain consistent buffer composition, including pH and ionic strength, as these can affect ligand binding.

      • Data Analysis: Utilize a consistent and appropriate model for data analysis, such as the Cheng-Prusoff equation to convert IC50 to Ki.[8]

Issue 2: High background signal in functional assays (e.g., cAMP or IP-One assays).

  • Possible Cause: Suboptimal assay conditions or reagent issues.

    • Troubleshooting:

      • Cell Health and Density: Ensure cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells can lead to high background.

      • Reagent Quality: Use fresh, high-quality reagents. For cAMP assays, ensure the forskolin used to stimulate adenylyl cyclase is potent. For IP-One assays, check the quality of the detection antibodies and IP1 standards.[8][14]

      • Washing Steps: Perform thorough but gentle washing steps to remove unbound reagents without dislodging cells.

      • Lysis Buffer: Ensure the lysis buffer is effective in completely lysing the cells to release the second messengers for detection.

Issue 3: Difficulty in observing this compound's inverse agonism at the M2 receptor.

  • Possible Cause: Low basal receptor activity or insufficient assay sensitivity.

    • Troubleshooting:

      • Cell Line Selection: Use a cell line with a high expression of M2 receptors to maximize the potential for observing basal activity.

      • Assay Sensitivity: A highly sensitive GTPγS binding assay or a finely tuned GTPase activity assay is often required to detect subtle changes in basal G-protein activity.[6]

      • Control Compounds: Include a known neutral antagonist (e.g., AF-DX 116) and a full agonist (e.g., carbachol) to properly contextualize the effects of this compound.[6][7]

Experimental Protocols

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for M2 or M3 receptors.

Materials:

  • Cell membranes expressing the human M2 or M3 muscarinic receptor.

  • Radioligand (e.g., [3H]-N-Methylscopolamine, [3H]-NMS).

  • This compound hydrochloride.

  • Non-specific binding control (e.g., Atropine).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound. The final concentration of the radioligand should be approximately its Kd.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand + Assay Buffer + Cell Membranes.

    • Non-specific Binding (NSB): Radioligand + Atropine (e.g., 1 µM) + Cell Membranes.

    • Competition: Radioligand + this compound dilution + Cell Membranes.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis: Calculate the specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of this compound to determine the IC50. Convert the IC50 to Ki using the Cheng-Prusoff equation.[8]

M2 Receptor Functional Assay (cAMP Accumulation)

This protocol measures the effect of this compound on cAMP levels in cells expressing M2 receptors.

Materials:

  • Cells stably expressing the human M2 muscarinic receptor.

  • Forskolin.

  • This compound hydrochloride.

  • cAMP assay kit (e.g., HTRF-based).

  • Cell culture medium and plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Compound Addition:

    • For antagonist mode: Pre-incubate cells with varying concentrations of this compound.

    • For inverse agonist mode: Add varying concentrations of this compound directly to the cells.

  • Stimulation: Add a fixed concentration of an M2 agonist (e.g., carbachol) in antagonist mode. For both modes, add forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.[8]

  • Incubation: Incubate for the recommended time according to the assay kit manufacturer's instructions.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using the detection reagents from the kit.[8]

  • Data Analysis: Generate concentration-response curves to determine the IC50 (for antagonism) or EC50 (for inverse agonism) of this compound.

M3 Receptor Functional Assay (IP-One)

This protocol measures the effect of this compound on IP1 accumulation in cells expressing M3 receptors.

Materials:

  • Cells stably expressing the human M3 muscarinic receptor.

  • IP-One assay kit (contains LiCl, detection reagents).

  • This compound hydrochloride.

  • M3 receptor agonist (e.g., acetylcholine or carbachol).

  • Cell culture medium and plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and culture overnight.

  • Compound Addition: Pre-incubate cells with varying concentrations of this compound.

  • Stimulation: Add a fixed concentration of an M3 agonist in the presence of LiCl (to inhibit IP1 degradation).[8][14]

  • Incubation: Incubate for the time recommended by the assay kit manufacturer (typically 30-60 minutes).

  • Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate).[14]

  • Measurement: After a final incubation period, read the plate on an HTRF-compatible reader.

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Generate a concentration-response curve to determine the IC50 of this compound.

Visualizations

Signaling Pathways

M2_Signaling_Pathway cluster_cytosol Cytosol M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (Inhibition) PKA->CellularResponse Phosphorylates Targets Agonist Agonist (e.g., ACh) Agonist->M2R Activates This compound This compound (Inverse Agonist) This compound->M2R

Caption: M2 receptor signaling pathway and the inverse agonist effect of this compound.

M3_Signaling_Pathway cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein (αβγ) M3R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG G_alpha_q Gαq-GTP Gq->G_alpha_q G_alpha_q->PLC Activates PIP2 PIP2 Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Binds to receptor on ER PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Releases Ca2_cyto->PKC Activates CellularResponse Cellular Response (Excitation) PKC->CellularResponse Phosphorylates Targets Agonist Agonist (e.g., ACh) Agonist->M3R Activates This compound This compound (Antagonist) This compound->M3R

Caption: M3 receptor signaling pathway and the antagonistic effect of this compound.

Experimental Workflow

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Assay Execution cluster_analysis Data Analysis select_receptor Select Receptor Subtype (M2 or M3) select_assay Select Assay Type (Binding or Functional) select_receptor->select_assay prepare_cells Prepare Cells/Membranes select_assay->prepare_cells prepare_reagents Prepare this compound Dilutions & Other Reagents prepare_cells->prepare_reagents incubation Incubation Step prepare_reagents->incubation detection Detection/Measurement incubation->detection raw_data Collect Raw Data detection->raw_data normalize_data Normalize Data (% Inhibition / % Activity) raw_data->normalize_data curve_fitting Concentration-Response Curve Fitting normalize_data->curve_fitting determine_potency Determine IC50/EC50/Ki curve_fitting->determine_potency

Caption: General workflow for assessing this compound's off-target effects.

References

Pirenzepine Aqueous Solution Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of pirenzepine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has formed a precipitate. What could be the cause and how can I resolve this?

A1: this compound dihydrochloride has good solubility in water. However, precipitation can occur under certain conditions:

  • pH Shift: this compound is most stable at a pH of approximately 5.1.[1] If the pH of your solution shifts to a more alkaline or strongly acidic environment, it can affect its solubility and lead to precipitation. Ensure your buffer system is robust enough to maintain the target pH.

  • Low Temperature: Storing concentrated aqueous solutions at low temperatures might lead to precipitation. If you need to store solutions, it is advisable to do so at controlled room temperature or to prepare them fresh.

  • Interaction with Excipients: Certain excipients in your formulation could potentially interact with this compound and reduce its solubility.

Troubleshooting Steps:

  • Verify the pH of your solution. If it has deviated, adjust it back to the optimal range of around 5.1.

  • If the solution was stored at a low temperature, gently warm it to room temperature with agitation to see if the precipitate redissolves.

  • If you are using a complex formulation, consider preparing a simpler aqueous solution of this compound to confirm its intrinsic solubility before adding other components.

Q2: I've noticed a yellow discoloration in my this compound solution over time. What does this indicate?

A2: A change in color, such as yellowing, is often an indicator of chemical degradation. This compound is known to undergo hydrolysis in aqueous solutions, especially under suboptimal pH conditions and upon exposure to light. The formation of degradation products can lead to a visible change in the solution's appearance. It is crucial to discard any discolored solution as its chemical integrity and biological activity may be compromised.

Q3: What is the primary degradation pathway for this compound in an aqueous solution?

A3: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base. The hydrolysis results in the cleavage of the N-acetylpiperazine side chain from the tricyclic core. One of the identified degradation products is 6-amino-11H-pyrido[2,1-b]quinazolin-11-one.

Below is a diagram illustrating the proposed hydrolysis degradation pathway of this compound.

G This compound This compound (Stable at pH 5.1) TransitionState Transition State (Hydrolysis) This compound->TransitionState H₂O (Acid/Base Catalyzed) DegradationProduct1 6-amino-11H-pyrido[2,1-b]quinazolin-11-one TransitionState->DegradationProduct1 DegradationProduct2 N-(4-methylpiperazin-1-yl)acetic acid TransitionState->DegradationProduct2

This compound Hydrolysis Pathway

Q4: How do pH and temperature affect the stability of this compound in aqueous solutions?

A4: Both pH and temperature are critical factors influencing this compound stability.

  • pH: this compound is most stable in a slightly acidic solution with a pH of approximately 5.1.[1] It is unstable in strongly acidic and, particularly, in strongly alkaline conditions.[1] The rate of hydrolysis is significantly higher in basic solutions.

  • Temperature: Higher temperatures accelerate the degradation of this compound. The degradation process follows first-order kinetics, and the rate constant increases with temperature.

Quantitative Data on this compound Stability

The following tables summarize the quantitative data on the stability of this compound under various conditions.

Table 1: Shelf-Life of this compound at Different pH Values

pHShelf-Life (Days)
1.113.1
5.1783.6
7.058.2
10.00.7
(Data from a study on the degradation kinetics of this compound hydrochloride in aqueous solution)[1]

Table 2: Activation Energies for this compound Hydrolysis

pHIonic StrengthActivation Energy (Ea) (kJ/mol)
1.10.372.83
5.10.3105.10
7.00.374.33
10.00.371.67
(Data from a study on the degradation kinetics of this compound hydrochloride in aqueous solution)[1]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing

This protocol provides a general method for assessing the stability of this compound in aqueous solutions by quantifying the remaining parent compound over time.

1. Materials and Reagents:

  • This compound dihydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Sodium 1-pentanesulfonate

  • Sodium hydroxide (NaOH)

  • Water (HPLC grade)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Luna RP18, 5 µm, 4.6 mm x 150 mm)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: Methanol / 0.02 M KH₂PO₄ / Sodium 1-pentanesulfonate (350:650:1, v/v/w). Adjust pH to 8.0 with 1 M NaOH.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 20 µL

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 20 to 400 ng/mL.

5. Sample Preparation and Analysis:

  • Prepare your this compound test solutions in the desired aqueous buffer at a known concentration.

  • At specified time points, withdraw an aliquot of the test solution.

  • Deproteinize the sample by adding methanol (e.g., 1:1 ratio), vortex, and centrifuge.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Determine the concentration of this compound remaining in your test samples at each time point by interpolating their peak areas from the calibration curve.

  • Calculate the percentage of this compound remaining over time to assess its stability.

Visualized Workflows and Relationships

Troubleshooting Workflow for this compound Solution Instability

G Start This compound Solution Instability Observed (Precipitation, Discoloration) Check_pH Check pH of the Solution Start->Check_pH pH_Optimal Is pH ~5.1? Check_pH->pH_Optimal Adjust_pH Adjust pH to ~5.1 with appropriate buffer pH_Optimal->Adjust_pH No Check_Storage Check Storage Conditions pH_Optimal->Check_Storage Yes Reassess Reassess Solution Stability Adjust_pH->Reassess Temp_Optimal Was solution stored at room temperature? Check_Storage->Temp_Optimal Warm_Solution Gently warm to room temperature Temp_Optimal->Warm_Solution No Check_Light Was solution protected from light? Temp_Optimal->Check_Light Yes Warm_Solution->Reassess Light_Protected Yes Check_Light->Light_Protected Light_Not_Protected No Check_Light->Light_Not_Protected Light_Protected->Reassess Discard_Light Discard solution. Prepare fresh and protect from light. Light_Not_Protected->Discard_Light Discard_Final If instability persists, discard and prepare fresh solution. Reassess->Discard_Final G Prep_Solution Prepare this compound Solution in desired aqueous buffer Set_Conditions Store aliquots under different conditions (pH, Temperature, Light) Prep_Solution->Set_Conditions Time_Points Sample at defined time intervals (t=0, t=x, t=y, ...) Set_Conditions->Time_Points Sample_Prep Prepare samples for analysis (e.g., deproteinization, filtration) Time_Points->Sample_Prep HPLC_Analysis Analyze samples by HPLC Sample_Prep->HPLC_Analysis Data_Analysis Quantify remaining this compound and calculate degradation rate HPLC_Analysis->Data_Analysis Conclusion Determine stability profile and optimal storage conditions Data_Analysis->Conclusion

References

Technical Support Center: Optimizing Pirenzepine Concentration for Neurite Outgrowth In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing pirenzepine concentration in in vitro neurite outgrowth experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound to promote neurite outgrowth in vitro?

A1: The optimal concentration of this compound for promoting neurite outgrowth can vary depending on the cell type. However, studies have shown efficacy in the nanomolar to low micromolar range. For adult sensory neurons, a dose-dependent increase in total neurite outgrowth has been observed with concentrations from 3 to 100 nM.[1] Other studies have successfully used 1 µM this compound to prevent reduced neurite outgrowth caused by neurotoxic agents.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific neuronal cell type.

Q2: What is the mechanism of action by which this compound promotes neurite outgrowth?

A2: this compound promotes neurite outgrowth by acting as a selective antagonist of the muscarinic acetylcholine type 1 receptor (M1R).[1][3] Blockade of M1R by this compound inhibits PIP2 hydrolysis, which in turn activates the TRPM3 channel, leading to an influx of Ca²⁺.[3] This increase in intracellular calcium activates Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKKβ), which then phosphorylates and activates AMP-activated protein kinase (AMPK).[3] The activation of the CaMKKβ/AMPK signaling pathway enhances mitochondrial function and neuronal metabolism, ultimately driving neurite outgrowth.[3]

Q3: Which neuronal cell types are suitable for studying the effects of this compound on neurite outgrowth?

A3: Several neuronal cell types have been used to study the effects of this compound on neurite outgrowth. These include:

  • Adult rat sensory neurons[3]

  • Dorsal Root Ganglion (DRG) neurons from normal and diabetic mice[1][3]

  • The human neuroblastoma SH-SY5Y cell line, which is a common in vitro model for DRG neurons.[3]

Q4: How long does it typically take to observe an effect of this compound on neurite outgrowth?

A4: The timeframe for observing significant neurite outgrowth can vary, but many studies report effects within 24 to 72 hours of treatment. For example, cultured sensory neurons exposed to this compound for 24 hours showed a significant increase in neurite outgrowth.[1][3]

Troubleshooting Guide

Q1: I am not observing any significant increase in neurite outgrowth with this compound treatment. What could be the issue?

A1: Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The concentration of this compound may not be optimal for your specific cell type. It is crucial to perform a dose-response curve (e.g., 1 nM to 10 µM) to identify the most effective concentration.

  • Cell Health: Poor cell viability will impair neurite outgrowth. Ensure your cells are healthy and properly seeded. You can assess cell health using a viability assay.

  • Inhibitory Factors: The culture medium may contain endogenous inhibitory factors. The presence of acetylcholine (ACh) in the culture medium can create a tonic constraint on neurite outgrowth, which this compound helps to overcome.[2]

  • Protocol Adherence: Ensure all steps of the experimental protocol, including coating of culture plates and cell seeding density, are followed correctly.

Q2: I am observing high variability in neurite outgrowth between my replicate cultures. How can I reduce this variability?

A2: High variability can be minimized by:

  • Consistent Cell Seeding: Ensure a uniform cell density across all wells. Uneven cell distribution can lead to significant differences in neurite outgrowth.

  • Homogeneous Coating: Inconsistent coating of culture plates with substrates like Poly-D-lysine and laminin can affect neuronal attachment and growth. Ensure a uniform coating.

  • Standardized Reagent Preparation: Prepare fresh solutions of this compound and other reagents for each experiment to avoid degradation.

  • Automated Image Analysis: Manual measurement of neurite length can be subjective. Using an automated high-content imaging system and analysis software can provide more objective and consistent quantification.[4]

Q3: My neuronal cells are dying after treatment with this compound. What is the cause?

A3: While this compound is generally not cytotoxic at effective concentrations, cell death could be due to:

  • High Concentrations: Very high concentrations of any compound can be toxic. Ensure you are using the recommended nanomolar to low micromolar range.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is low (typically ≤ 0.5%) and that you have a vehicle-only control group to assess solvent toxicity.[5]

  • Poor Culture Conditions: Suboptimal culture conditions, such as incorrect pH, temperature, or CO2 levels, can stress the cells and lead to cell death.

Data Presentation

Table 1: this compound Dose-Response on Neurite Outgrowth in Adult Rat Sensory Neurons

This compound ConcentrationTotal Neurite Outgrowth (Mean ± SEM)Fold Change vs. Control
0 nM (Control)Baseline1.0
3 nMIncreased>1.0
10 nMIncreased>1.0
30 nMIncreased>1.0
100 nMPeak IncreaseSignificant
1 µMIncreasedSignificant

Note: This table is a summary based on findings that this compound induces a dose-dependent increase in total neurite outgrowth from 3 to 100 nM in neurons derived from normal rats.[1]

Table 2: Effect of this compound on Neurite Outgrowth in the Presence of Neurotoxic Agents

Treatment GroupNeurite Outgrowth
ControlNormal
gp120 (HIV envelope protein)Reduced
gp120 + 1 µM this compoundRescued/Normal

Note: This table summarizes findings where 1 µM this compound prevented reduced neurite outgrowth from gp120-exposed DRG neurons.[1][2]

Experimental Protocols

Protocol: In Vitro Neurite Outgrowth Assay Using Primary Sensory Neurons

This protocol is a general guideline. Specific details may need to be optimized for your laboratory and cell type.

1. Preparation of Culture Plates: a. Aseptically place 12 mm glass coverslips into a 24-well plate. b. Coat the coverslips with 0.1 mg/ml poly-L-lysine and incubate overnight at room temperature or for 2 hours at 37°C.[6] c. Aspirate the poly-L-lysine solution and wash the coverslips twice with sterile ddH₂O.[6] d. Coat the coverslips with 5 µg/ml laminin in HBSS-CMF and incubate at 37°C for at least 2 hours before plating cells.[6]

2. Isolation and Plating of Dorsal Root Ganglion (DRG) Neurons: a. Isolate DRGs from adult rodents following approved animal protocols. b. Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration. c. Resuspend the cells in appropriate neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin). d. Plate the dissociated neurons onto the prepared laminin-coated coverslips at a desired density.

3. This compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). b. 24 hours after plating the neurons, treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM). Include a vehicle-only control. c. Incubate the treated cells for 24-72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

4. Immunocytochemistry and Imaging: a. After the incubation period, fix the cells with 4% paraformaldehyde (PFA) for 30 minutes at room temperature.[6] b. Wash the cells three times with 1x PBS.[6] c. Permeabilize and block the cells (e.g., with a solution containing Triton X-100 and a blocking serum). d. Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.[3][6] e. Wash the cells and incubate with a fluorescently labeled secondary antibody. f. Mount the coverslips onto microscope slides. g. Acquire images using a fluorescence microscope or a high-content imaging system.[4]

5. Quantification of Neurite Outgrowth: a. Quantify neurite outgrowth using image analysis software. b. Common parameters to measure include total neurite length per neuron, the number of primary neurites, and the number of branch points.[7][8]

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound M1R M1 Muscarinic Receptor (M1R) This compound->M1R antagonizes PIP2 PIP2 Hydrolysis M1R->PIP2 inhibits TRPM3 TRPM3 Channel Ca2_influx Ca²⁺ Influx TRPM3->Ca2_influx PIP2->TRPM3 inhibition of hydrolysis activates CaMKKb CaMKKβ Activation Ca2_influx->CaMKKb AMPK AMPK Activation CaMKKb->AMPK Mitochondria Enhanced Mitochondrial Function AMPK->Mitochondria NeuriteOutgrowth Neurite Outgrowth Mitochondria->NeuriteOutgrowth

Caption: this compound Signaling Pathway for Neurite Outgrowth.

G prep 1. Prepare Culture Plates (Poly-L-lysine & Laminin Coating) isolate 2. Isolate & Dissociate Primary Neurons (e.g., DRG) prep->isolate plate 3. Plate Neurons on Coated Surface isolate->plate treat 4. Treat with this compound (Dose-Response) & Controls plate->treat incubate 5. Incubate (24-72 hours) treat->incubate fix_stain 6. Fix & Immunostain (e.g., β-III Tubulin) incubate->fix_stain image 7. Image Acquisition (Fluorescence Microscopy) fix_stain->image analyze 8. Quantify Neurite Outgrowth (Image Analysis Software) image->analyze

References

Pirenzepine in Preclinical Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers utilizing pirenzepine in animal studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during your experiments. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided.

Frequently Asked Questions (FAQs)

Q1: What are the most commonly observed side effects of this compound in animal studies?

A1: The most frequently reported side effects are related to its anticholinergic activity and are generally dose-dependent. These include ocular effects (changes in pupil size and accommodation), cardiovascular effects (alterations in heart rate), and central nervous system (CNS) effects (cognitive deficits in certain tasks). Gastrointestinal effects have also been studied, primarily in the context of its therapeutic action on gastric acid secretion.

Q2: At what doses are these side effects typically observed?

A2: The dose at which side effects become apparent varies significantly depending on the animal species, the route of administration, and the specific effect being measured. For instance, ocular effects in rhesus monkeys have been observed with subconjunctival injections of this compound concentrations of 0.02% and greater.[1][2] In rats, deficits in passive avoidance learning were seen at an optimal intraperitoneal (IP) dose of 75 mg/kg.[3] In dogs, intravenous (IV) doses of 3-100 µg/kg have been shown to affect heart rate.[4]

Q3: Is this compound toxic to tissues at effective doses?

A3: Studies in chicks and guinea pigs have investigated the potential for local toxicity of this compound in the eye. In chicks, at a dose sufficient to prevent experimentally-induced myopia, this compound was found to act via a non-toxic mechanism, with observed changes in scleral metabolism being reversible.[5] Similarly, histological examinations in guinea pigs revealed no obvious toxic effects on ocular tissues after topical administration.[6]

Q4: How does the side effect profile of this compound compare to a non-selective muscarinic antagonist like atropine?

A4: this compound is a selective M1 muscarinic antagonist and generally exhibits a more favorable side effect profile compared to non-selective antagonists like atropine, particularly concerning cardiovascular effects.[7] For example, in dogs, the dose of this compound required to produce a half-maximal increase in heart rate (ED50) was 200 to 300 times greater than that for atropine, indicating a much less potent effect on the heart.[8]

Troubleshooting Guides

Ocular Experiments

Problem: Inconsistent or unexpected changes in pupil diameter or accommodation in non-human primates.

  • Possible Cause 1: Incorrect Drug Concentration or Preparation. this compound solutions should be prepared fresh for each experiment to ensure stability and accurate concentration.

  • Troubleshooting 1: Verify the purity of the this compound dihydrochloride powder. Prepare solutions in sterile saline within one hour of use.[1]

  • Possible Cause 2: Improper Administration Technique. Subconjunctival injections require precision to ensure the drug is delivered to the correct location.

  • Troubleshooting 2: For subconjunctival injections in rhesus monkeys, administer approximately 2 mm posterior to the limbus using a 27-gauge needle.[1] For topical administration in guinea pigs, a consistent volume (e.g., 75 µL) should be applied twice daily.[9]

  • Possible Cause 3: Inadequate Anesthesia. Fluctuations in anesthetic depth can affect physiological responses.

  • Troubleshooting 3: For rhesus monkeys, a combination of ketamine (10 mg/kg IM) and acepromazine (0.5 mg/kg IM) can be used for initial anesthesia, with supplemental ketamine (6.25 mg/kg) administered as needed.[1]

Cardiovascular Experiments

Problem: High variability in heart rate measurements in dogs following this compound administration.

  • Possible Cause 1: Vagal Tone Fluctuations. The baseline heart rate and vagal tone of the animal can influence the response to this compound.

  • Troubleshooting 1: Ensure animals are properly acclimated to the experimental setup to minimize stress-induced fluctuations in heart rate. Consider measuring baseline heart rate over a sufficient period before drug administration.

  • Possible Cause 2: Interaction with Anesthesia. Anesthetics can have their own effects on the cardiovascular system.

  • Troubleshooting 2: The choice of anesthetic should be carefully considered. Some studies in dogs have been performed in conscious animals with gastric fistulas to avoid the confounding effects of anesthesia.[8]

Central Nervous System (CNS) Experiments

Problem: Difficulty in observing expected cognitive deficits in rodent models.

  • Possible Cause 1: Insufficient Brain Penetration. this compound is hydrophilic and crosses the blood-brain barrier with difficulty.[10]

  • Troubleshooting 1: For behavioral studies in rats targeting central M1 receptors, higher systemic doses (e.g., 75 mg/kg IP) may be necessary.[3] Alternatively, direct administration into the central nervous system via intracerebroventricular (ICV) injection can be employed.[11]

  • Possible Cause 2: Timing of Administration. The timing of this compound administration relative to the behavioral task is critical.

  • Troubleshooting 2: In passive avoidance learning studies in rats, this compound was found to be optimal when injected 1 hour before the acquisition session.[3]

Quantitative Data on this compound Side Effects in Animal Studies

Table 1: Ocular Side Effects of this compound in Rhesus Monkeys (Subconjunctival Injection)

This compound ConcentrationChange in Pupil Diameter (mm)Change in Resting Refraction (D)Decrease in Accommodative Amplitude (D)
2%+2.01 ± 0.41+1.07 ± 0.23 (hyperopic shift)11.82 ± 1.17
0.2%Not reportedNot reported9.9 ± 1.7
0.02%Not reportedNot reported3.2 ± 1.1
≤ 0.002%Not reportedNot reportedNo significant decrease

Data from a study in rhesus monkeys.[1][2]

Table 2: Cardiovascular Side Effects of this compound in Dogs

DrugED50 for Increase in Heart Rate
This compound200-300 times greater than atropine
Atropine10 nmol/kg

ED50 is the dose required to produce a half-maximal effect. Data from a study in conscious dogs with antral vagotomy.[8]

Table 3: Central Nervous System Side Effects of this compound in Rats

Dose (IP)Effect on Passive Avoidance Learning
75 mg/kgOptimal dose for inducing a deficit

Data from a study in rats.[3]

Experimental Protocols

Protocol 1: Ocular Administration of this compound in Rhesus Monkeys
  • Animal Preparation: Anesthetize the monkey with ketamine (10 mg/kg IM) and acepromazine (0.5 mg/kg IM). Maintain anesthesia with supplemental ketamine as needed. Place the monkey in a prone position with the head stabilized.[1]

  • This compound Preparation: Prepare this compound dihydrochloride solutions (0.0002% to 2%) in sterile saline within one hour of use.[1]

  • Administration: Perform nasal and temporal bulbar subconjunctival injections, approximately 2 mm posterior to the limbus, with a 27-gauge needle. Inject 0.1 mL of the this compound solution at each site.[1]

  • Measurements: Measure pupil diameter, resting refraction, and accommodative amplitude at baseline and at specified time points after injection using appropriate ophthalmological equipment.[1]

Protocol 2: Intracerebroventricular (ICV) Administration of this compound in Rats
  • Animal Preparation: Stereotaxically implant a guide cannula into the lateral ventricle of the rat under anesthesia. Allow for a recovery period after surgery.

  • This compound Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., 10, 25, 50, or 100 nmol per injection volume).[11]

  • Administration: Inject the this compound solution through the guide cannula into the lateral ventricle. The injection is typically performed in conscious, freely moving animals.

  • Behavioral Testing: Conduct behavioral tests at a specified time after the ICV injection (e.g., 1 hour before the test).[11]

Visualizations

Signaling Pathway of the M1 Muscarinic Receptor

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Antagonist Gq11 Gq/11 M1_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Assessing Ocular Side Effects

Ocular_Side_Effect_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep baseline Baseline Measurements (Pupil Diameter, Refraction, Accommodation) animal_prep->baseline administration This compound Administration (Subconjunctival or Topical) baseline->administration drug_prep This compound Solution Preparation drug_prep->administration post_admin Post-Administration Measurements (Time Course) administration->post_admin data_analysis Data Analysis (Comparison to Baseline and Control) post_admin->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Ocular Side Effect Assessment.

References

Loss of pirenzepine regional selectivity after receptor solubilization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues related to the regional selectivity of pirenzepine, particularly the loss of this selectivity following muscarinic receptor solubilization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its regional selectivity important?

This compound is an antagonist that shows selectivity for the M1 subtype of muscarinic acetylcholine receptors.[1][2][3] This selectivity is crucial for its therapeutic effects and for its use as a pharmacological tool to differentiate muscarinic receptor subtypes in various tissues.[3][4][5] M1 receptors are predominantly located in the central nervous system, such as the cerebral cortex, and in gastric parietal cells.[1][6] In contrast, M2 receptors are abundant in the heart, cerebellum, and ileum.[6] this compound's higher affinity for M1 receptors allows for targeted pharmacological action with fewer side effects compared to non-selective muscarinic antagonists.[1]

Q2: We observed a loss of this compound's regional selectivity after solubilizing our receptor preparations. Is this a known phenomenon?

Yes, the loss of this compound's regional selectivity after receptor solubilization is a well-documented phenomenon.[7] Studies have shown that while this compound exhibits significantly higher affinity for muscarinic receptors in membrane preparations from M1-rich regions (e.g., cerebral cortex) compared to M2-rich regions (e.g., pons-medulla or heart), this difference is substantially diminished or eliminated after the receptors are solubilized with detergents like digitonin.[7][8]

Q3: What causes the loss of this compound's regional selectivity upon solubilization?

The prevailing hypothesis is that the selective binding of this compound to M1 receptors in native membranes is not solely an intrinsic property of the receptor protein itself. Instead, it is thought to be influenced by the receptor's interaction with other membrane components.[7] Solubilization with detergents disrupts the native membrane environment, leading to the dissociation of these coupling factors, which may include:

  • G-proteins: Muscarinic receptors are G-protein coupled receptors (GPCRs), and their conformation and ligand affinity can be allosterically modulated by their association with G-proteins.[9] Solubilization often uncouples the receptor from its G-protein.[8][9]

  • Phospholipids: The specific lipid environment of the cell membrane can influence receptor conformation and ligand binding.

  • Cytoskeletal Proteins: Interactions with the cytoskeleton may also play a role in maintaining the receptor's native conformation and binding properties.[7]

Troubleshooting Guide

Issue: Discrepancy in this compound Binding Affinity Between Membrane-Bound and Solubilized Receptors

If you are observing a significant change in this compound's binding affinity and a loss of regional selectivity after solubilizing your muscarinic receptor preparations, consider the following troubleshooting steps and experimental considerations.

Data Presentation: this compound Binding Affinities (IC50 Values)

The following table summarizes typical experimental data illustrating the change in this compound's inhibitory concentration (IC50) for [³H]N-methylscopolamine ([³H]NMS) binding before and after solubilization.

Tissue Source (Bovine)Receptor Subtype (Putative)PreparationThis compound IC50 (M)
Cerebral CortexM1-richMembrane-bound~1.8 x 10⁻⁷
Cerebral CortexM1-richDigitonin-solubilized~2.0 x 10⁻⁷
Pons-MedullaM2-richMembrane-bound2.1 x 10⁻⁶
Pons-MedullaM2-richDigitonin-solubilized4.3 x 10⁻⁷

Data adapted from scientific literature.[7] Note that absolute values may vary depending on experimental conditions.

Experimental Protocols

Below are detailed methodologies for key experiments to investigate the effects of solubilization on this compound binding.

1. Membrane Preparation

  • Objective: To isolate cell membranes containing muscarinic receptors from tissue samples.

  • Procedure:

    • Rapidly dissect the desired tissue (e.g., bovine cerebral cortex or pons-medulla) on ice.

    • Homogenize the tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the desired assay buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).

2. Receptor Solubilization

  • Objective: To extract muscarinic receptors from the lipid membrane into a soluble form.

  • Procedure:

    • Resuspend the prepared membrane pellet in a solubilization buffer containing a detergent. Digitonin is commonly used for solubilizing muscarinic receptors.[10][11] A typical concentration is 0.5-1.0% (w/v).

    • Incubate the suspension on ice or at 4°C with gentle stirring for a specified time (e.g., 30-60 minutes).

    • Centrifuge at a high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the insoluble material.

    • The supernatant contains the solubilized receptor preparation.

3. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound for membrane-bound and solubilized receptors.

  • Procedure:

    • Set up a competitive binding assay using a non-selective radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS) or [³H]quinuclidinyl benzilate ([³H]QNB).[12][13]

    • In a series of tubes or a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

    • Add the membrane preparation or the solubilized receptor preparation to each tube/well.

    • Include control tubes for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-labeled antagonist like atropine).

    • Incubate the reaction mixtures to allow binding to reach equilibrium.

    • Separate the bound from free radioligand. For membrane preparations, this is typically done by rapid vacuum filtration through glass fiber filters. For solubilized preparations, methods like gel filtration or polyethylene glycol (PEG) precipitation may be necessary.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Analyze the data to determine the IC50 value of this compound, which can then be used to calculate the inhibition constant (Ki).

Visualizations

Signaling Pathways

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_this compound This compound Action ACh_1 Acetylcholine M1_receptor M1/M3/M5 Receptor ACh_1->M1_receptor Gq_11 Gq/11 M1_receptor->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC ACh_2 Acetylcholine M2_receptor M2/M4 Receptor ACh_2->M2_receptor Gi_o Gi/o M2_receptor->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits beta_gamma βγ subunit Gi_o->beta_gamma cAMP ↓ cAMP AC->cAMP ion_channel Ion Channel Modulation (e.g., K⁺ channels) beta_gamma->ion_channel This compound This compound This compound->M1_receptor selectively antagonizes

Caption: Muscarinic receptor signaling pathways and this compound's selective antagonism.

Experimental Workflow

experimental_workflow cluster_solubilization Solubilization Path start Start: Tissue Sample (e.g., Cerebral Cortex, Heart) homogenization 1. Homogenization start->homogenization centrifugation1 2. Low-Speed Centrifugation (remove debris) homogenization->centrifugation1 centrifugation2 3. High-Speed Centrifugation (pellet membranes) centrifugation1->centrifugation2 membrane_prep Membrane Preparation centrifugation2->membrane_prep solubilize 4a. Resuspend in Detergent (Digitonin) membrane_prep->solubilize Path 2 binding_assay_mem Binding Assay (Membrane-Bound) membrane_prep->binding_assay_mem Path 1 centrifugation3 5a. Ultracentrifugation solubilize->centrifugation3 solubilized_receptor Solubilized Receptor centrifugation3->solubilized_receptor binding_assay_sol Binding Assay (Solubilized) solubilized_receptor->binding_assay_sol analysis Data Analysis (IC50 Determination) binding_assay_mem->analysis binding_assay_sol->analysis

Caption: Workflow for comparing this compound binding in membrane-bound vs. solubilized receptors.

Logical Relationship

logical_relationship native_state Native Membrane Environment receptor_complex Receptor-G-protein-Lipid Complex native_state->receptor_complex maintains solubilization Solubilization (e.g., with Digitonin) native_state->solubilization high_selectivity High this compound Selectivity (M1 vs. M2) receptor_complex->high_selectivity confers dissociation Dissociation of Coupling Factors (G-proteins, lipids, etc.) solubilization->dissociation causes loss_of_selectivity Loss of this compound Selectivity dissociation->loss_of_selectivity leads to

Caption: The logical cascade from native receptor environment to loss of selectivity upon solubilization.

References

Pirenzepine-induced blurred vision and accommodative difficulties in myopia trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in myopia clinical trials using pirenzepine. The information addresses common issues related to this compound-induced blurred vision and accommodative difficulties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to slow myopic progression?

A1: this compound is a relatively selective M1 muscarinic antagonist.[1] While the exact mechanism in myopia control is not fully elucidated, it is believed to act on the sclera to prevent axial elongation.[1] In animal models, this compound has been shown to prevent form-deprivation myopia in a dose-dependent manner by inhibiting this elongation.[2][3] Its action is considered non-accommodative, distinguishing it from non-selective muscarinic antagonists like atropine.[1]

Q2: What are the most common ocular adverse events reported in this compound myopia trials?

A2: The most frequently reported ocular adverse events in clinical trials of this compound for myopia in children include blurred near vision, gel residue on the eyelids, and asymptomatic conjunctival reactions.[4]

Q3: What is the reported incidence of blurred vision and study withdrawal due to this adverse event?

A3: In a one-year study of 2% this compound gel, 11% of subjects withdrew due to adverse events, with blurred vision at near being one of the most common reasons. A two-year study also reported an 11% dropout rate in the first year due to adverse effects in the this compound group.[2][5]

Q4: How does this compound's selectivity for M1 receptors relate to its side effect profile?

A4: this compound has a higher affinity for M1 muscarinic receptors compared to M2, M3, M4, and M5 subtypes.[6] Accommodation, the process of focusing on near objects, is primarily mediated by the contraction of the ciliary muscle, which is rich in M3 receptors.[1][7] this compound's relative M1 selectivity is thought to minimize its impact on the M3 receptors of the ciliary muscle, thus causing fewer accommodative difficulties and less pupil dilation compared to non-selective antagonists like atropine.[1] However, at higher concentrations, this compound can lose its selectivity and act as a non-selective muscarinic antagonist, leading to a decrease in accommodation.[1]

Troubleshooting Guides

Issue 1: Participant Reports Blurred Vision

Initial Assessment:

  • Timing and Duration: Determine when the blurred vision occurs (e.g., immediately after gel application, during near work) and for how long it lasts.

  • Severity: Ask the participant to rate the severity of the blur on a standardized scale (e.g., 1-10) or describe its impact on daily activities (e.g., reading, schoolwork).

  • Associated Symptoms: Inquire about other symptoms such as eye pain, headache, or light sensitivity.[8]

Troubleshooting Steps:

  • Confirm Proper Administration: Ensure the participant is administering the correct dosage and that the gel is being applied properly to minimize excess product in the eye.

  • Objective Measurement:

    • Measure visual acuity at distance and near using a standardized chart (e.g., ETDRS).[8]

    • Assess accommodative amplitude to quantify any functional deficit.

    • Perform a cycloplegic refraction to determine if there is a significant change in refractive error.[5]

  • Management within the Protocol:

    • Temporary Dose Reduction: If the protocol allows, consider a temporary reduction in the frequency of administration (e.g., once daily instead of twice daily) to see if the symptom resolves.

    • Re-education: Re-educate the participant on what to expect and coping strategies, such as planning demanding near-vision tasks before gel application.

    • Supportive Measures: Suggest the use of reading glasses with a low plus power for near tasks if the accommodative difficulty is significant and persistent.

  • Discontinuation Criteria: If the blurred vision is severe, persistent, and significantly impacts the participant's quality of life, and other management strategies have failed, discontinuation from the trial may be necessary as per the protocol's guidelines.[5]

Issue 2: Objective Measures Indicate Accommodative Difficulties

Initial Assessment:

  • Review Baseline Data: Compare the current accommodative amplitude measurement with the participant's baseline data to quantify the change.

  • Correlate with Subjective Reports: Determine if the objective findings correlate with any subjective complaints of blurred vision or eye strain during near work.

Troubleshooting Steps:

  • Standardize Measurement Conditions: Ensure that the measurement of accommodative amplitude is performed under consistent lighting conditions and with standardized instructions to the participant.

  • Consider Measurement Variability: Be aware of the inherent variability in subjective tests of accommodation. Repeat the measurement to confirm the finding.

  • Evaluate for Other Causes: Rule out other potential causes of accommodative dysfunction that are unrelated to the study drug.

  • Follow Protocol for Adverse Event Reporting: Document the finding as an adverse event and follow the trial's protocol for reporting and management. This may involve more frequent monitoring or a consultation with an ophthalmologist.

Quantitative Data Summary

StudyThis compound ConcentrationDurationKey Findings on Myopic ProgressionIncidence of Blurred Vision/Accommodative DifficultyWithdrawal Rate Due to Adverse Events
Siatkowski et al. (2008)[5][9]2% Gel2 yearsMean increase in myopia of 0.58 D in the this compound group vs. 0.99 D in the placebo group.[5]Blurred near vision was a common adverse event.[4]11% in the first year in the this compound group.[2][5]
Siatkowski et al. (2004)2% Gel1 yearMean myopic progression of -0.26 D with this compound vs. -0.53 D with placebo.Blurred vision at near was one of the most common adverse events.11% in the this compound group.
Tan et al. (2005)2% Gel (twice daily)1 yearMean increase in myopia of 0.47 D in the this compound group vs. 0.84 D in the placebo group.[9]Not explicitly quantified, but adverse events led to discontinuation.11% of this compound-treated subjects.[9]
Tan et al. (Tolerability Study)[10]0.5%, 1%, 2% Gel1 yearMild effects on accommodative amplitude were observed.One child discontinued due to accommodative insufficiency after inadvertently receiving 2.0% as the first concentration.[10]3 out of 26 subjects in the this compound group did not complete the study.[10]

Experimental Protocols

Protocol 1: Assessment of Accommodative Amplitude (Push-Up Method)

Objective: To measure the maximum accommodative ability of the eye in diopters (D).

Materials:

  • Accommodative target with 20/30 equivalent letters or symbols.

  • Ruler calibrated in centimeters or diopters (e.g., RAF rule).

  • Appropriate distance correction for the participant.

Procedure:

  • The participant should be wearing their full distance refractive correction.

  • The examination is performed monocularly, with one eye occluded.

  • The accommodative target is initially held at a distance of approximately 40 cm from the participant's eye.

  • Slowly move the target towards the participant's eye at a steady pace.

  • Instruct the participant to report the exact moment the letters on the target become blurry and can no longer be cleared.

  • The distance at which the blur is first reported is measured in centimeters.

  • Convert the distance to diopters by dividing 100 by the distance in centimeters. This value represents the accommodative amplitude.

  • Repeat the procedure for the other eye.

  • Record the results for each eye separately.

Protocol 2: Subjective and Objective Assessment of Blurred Vision

Objective: To quantify the participant's subjective experience of blurred vision and to objectively measure any changes in visual function.

Part A: Subjective Assessment

Materials:

  • Visual Analog Scale (VAS) for blurred vision (a 10 cm line where 0 = no blur and 10 = worst possible blur).

  • Standardized questionnaire regarding the impact of blurred vision on daily activities (e.g., reading speed, comfort during near tasks).

Procedure:

  • Ask the participant to rate the current level of blurred vision on the VAS.

  • Administer the questionnaire to assess the functional impact of the blurred vision.

  • Inquire about the timing, frequency, and duration of the blurred vision episodes.

Part B: Objective Assessment

Materials:

  • Snellen or ETDRS visual acuity chart for distance and near vision.

  • Pinhole occluder.

  • Autorefractor.

Procedure:

  • Visual Acuity:

    • Measure the participant's best-corrected visual acuity for both distance and near, with each eye tested separately.

    • If visual acuity is reduced, perform a pinhole acuity test to determine if the blur is due to an uncorrected refractive error.[11]

  • Refraction:

    • Perform a cycloplegic autorefraction to obtain an objective measure of the participant's refractive error.[5] This helps to rule out significant changes in myopia or astigmatism as the cause of the blurred vision.

Visualizations

Signaling_Pathway_Accommodation cluster_parasympathetic Parasympathetic Innervation cluster_ciliary Ciliary Muscle Cell cluster_drug Pharmacological Intervention ACh Acetylcholine (ACh) M3 M3 Muscarinic Receptor ACh->M3 Binds to PLC Phospholipase C (PLC) M3->PLC Activates IP3 IP3 & DAG PLC->IP3 Ca ↑ Intracellular Ca²⁺ IP3->Ca Contraction Muscle Contraction (Accommodation) Ca->Contraction This compound This compound (M1 Selective Antagonist) This compound->M3 Weakly antagonizes (at high concentrations)

Caption: this compound's effect on the accommodative pathway.

Troubleshooting_Workflow Start Participant Reports Blurred Vision Assess Initial Assessment: - Timing & Duration - Severity (VAS) - Associated Symptoms Start->Assess Troubleshoot Troubleshooting Steps Assess->Troubleshoot Admin Check Dosage & Administration Technique Troubleshoot->Admin Yes Objective Objective Measurement: - Visual Acuity (D/N) - Accommodative Amplitude - Cycloplegic Refraction Troubleshoot->Objective Yes Manage Management within Protocol Admin->Manage Objective->Manage Dose Temporary Dose Reduction (if allowed) Manage->Dose Yes Educate Re-educate on Coping Strategies Manage->Educate Yes Support Consider Supportive Measures (e.g., reading glasses) Manage->Support Yes Resolved Symptom Resolved or Tolerable? Dose->Resolved Educate->Resolved Support->Resolved Continue Continue in Trial with Monitoring Resolved->Continue Yes Discontinue Consider Discontinuation as per Protocol Resolved->Discontinue No

Caption: Workflow for troubleshooting blurred vision.

References

Minimizing pirenzepine systemic absorption in topical application studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the systemic absorption of pirenzepine in topical application studies.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at localizing this compound's effects and preventing systemic exposure.

Issue 1: Unexpectedly High Plasma Concentrations of this compound in In Vivo Studies

  • Question: My in vivo animal study resulted in high and variable systemic this compound concentrations after topical application. What are the potential causes and how can I mitigate this?

  • Answer: High systemic absorption can confound results and introduce safety concerns. Consider the following factors:

    • Formulation Properties:

      • Low Viscosity: Formulations with low viscosity can spread easily beyond the intended application site and are more prone to oral ingestion through grooming in animal models.

      • Solution: Increase the viscosity of your formulation. Using a hydrogel or a viscous ophthalmic gel can prolong residence time at the application site and reduce spread.[1][2] For ophthalmic applications, gel formulations are commonly used.[3][4][5][6]

    • Application Technique:

      • Excess Volume: Applying a large volume of the formulation increases the surface area for absorption and the likelihood of runoff and ingestion.

      • Solution: Use the smallest effective volume. For animal studies on skin, a specific volume like 50 µL has been used successfully.[7] For ophthalmic studies, reducing the volume of eyedrops is a known strategy to minimize systemic absorption.[1]

    • Animal Behavior:

      • Grooming/Ingestion: Animals may lick the application site, leading to oral absorption, which has a significantly higher bioavailability compared to topical administration.[7]

      • Solution: In studies involving application to paws or other accessible areas, use a protective chamber or collar to prevent the animal from ingesting the drug preparation for a set duration after application.[7]

    • Skin/Epithelial Barrier Integrity:

      • Compromised Barrier: Abrasions, wounds, or skin diseases at the application site can dramatically increase percutaneous absorption.

      • Solution: Ensure the skin or ocular surface is intact and healthy before application. Exclude any subjects with compromised barrier function from the study.[8][9][10]

Issue 2: Poor Correlation Between In Vitro Permeation Data and In Vivo Systemic Absorption

  • Question: My in vitro skin permeation results for a novel this compound formulation do not align with the plasma concentrations observed in my animal model. Why might this be happening?

  • Answer: Discrepancies between in vitro and in vivo data are common and can stem from several factors:

    • Choice of In Vitro Model: The type of membrane used in in vitro diffusion cells is critical.

      • Artificial Membranes: Models like PAMPA are useful for high-throughput screening but do not account for the complex structure and metabolic activity of the skin.[11]

      • Animal Skin: Slaughterhouse-derived pig skin is often used as it is morphologically similar to human skin, but differences in lipid composition and hair follicle density can affect permeability.[12][13]

      • Human Skin: Excised human donor skin is the gold standard for in vitro studies but can have high variability.[12]

      • Solution: Select the model that best fits your study's objective. For predicting human absorption, human or pig skin is recommended. Ensure the barrier function of the skin is qualified before the experiment.[12]

    • Metabolism: The skin is metabolically active. In vitro models may not fully replicate the metabolic degradation of this compound that could occur in vivo, affecting the amount of parent drug reaching systemic circulation.

    • Reservoir Effect: The stratum corneum can act as a reservoir for the drug, leading to prolonged release and absorption in vivo that may not be fully captured in a shorter-term in vitro study.[14]

      • Solution: Consider longer-duration in vitro studies and measure the amount of drug retained in the skin layers at the end of the experiment to better understand the reservoir potential of your formulation.

Frequently Asked Questions (FAQs)

Formulation Strategies

  • Q1: Which excipients can help reduce the systemic absorption of topical this compound?

    • A1: To minimize systemic absorption, formulation strategies should aim to increase the drug's residence time at the target site and limit its penetration into the deeper dermal layers and subsequent entry into blood vessels. Key excipients include:

      • Viscosity Enhancers: Agents like hydroxyethyl cellulose, carbomers, or sodium alginate increase the viscosity of the formulation, reducing its spread and clearance from the application site.[1][2][15]

      • Mucoadhesive Agents: For ophthalmic use, polymers like chitosan can interact with the mucin layer of the tear film, prolonging contact time and improving local bioavailability while potentially reducing drainage into the nasolacrimal duct.[2]

      • Large Molecular Weight Carriers: Incorporating this compound into larger carrier systems like nanoparticles or liposomes can be explored to modify its release profile and limit deep skin penetration, although this requires significant formulation development.

  • Q2: How does the choice of vehicle (e.g., gel vs. solution) impact systemic absorption?

    • A2: The vehicle is a critical determinant of drug release and absorption.

      • Solutions: Aqueous solutions are easily cleared from the application site (e.g., by tear turnover or runoff from the skin), which can lead to rapid absorption through unintended routes like the nasal mucosa or gastrointestinal tract.[1]

      • Gels: Gel formulations, especially those with mucoadhesive properties, increase the contact time of this compound with the target tissue (e.g., cornea or skin).[3][5][6] This controlled release can enhance local efficacy while reducing the peak concentration of drug available for systemic uptake.[1]

Experimental Design & Protocols

  • Q3: What is the most sensitive and reliable method for quantifying low levels of this compound in plasma?

    • A3: Liquid chromatography with tandem mass spectrometric (LC-MS/MS) detection is the gold standard for quantifying low concentrations of drugs like this compound in biological matrices such as plasma.[16][17][18] A validated LC-MS/MS method for this compound has been developed with a lower limit of quantification (LOQ) of 1 ng/mL, which is sufficiently sensitive for detecting systemic exposure after topical application.[16]

  • Q4: What are the key considerations for designing an animal study to assess systemic exposure of topical this compound?

    • A4: A well-designed study is crucial for accurate data. Key considerations include:

      • Route of Administration Comparison: Include positive control groups with known systemic administration routes (e.g., subcutaneous injection and oral gavage) to benchmark the level of absorption from the topical route.[7][19]

      • Time Points for Blood Sampling: Collect plasma at multiple time points (e.g., 1, 3, 6, and 24 hours post-application) to accurately determine the pharmacokinetic profile, including Cmax (peak concentration) and Tmax (time to peak concentration).[7]

      • Preventing Oral Ingestion: As mentioned in the troubleshooting guide, implement measures to prevent the animal from licking the application site, such as using a protective chamber.[7]

Clinical & Safety Context

  • Q5: Why is minimizing systemic absorption of this compound important?

    • A5: this compound is a muscarinic antagonist.[5] While it is relatively selective for the M1 receptor, systemic absorption can lead to undesirable side effects.[1] Common systemic antimuscarinic effects include dry mouth, blurred vision, constipation, dizziness, and urinary retention.[20] In clinical trials of this compound ophthalmic gel, some patients withdrew due to adverse effects like blurred vision.[6][21] Minimizing systemic exposure is therefore critical to improving the safety and tolerability of the topical treatment.

  • Q6: For ophthalmic this compound application, what techniques can be used to reduce systemic uptake?

    • A6: A significant portion of a topically applied ophthalmic drug can drain through the nasolacrimal duct into the nasal cavity, where it is absorbed by the highly vascular mucosa, bypassing first-pass metabolism and leading to systemic effects.[1][22] To prevent this:

      • Punctal Occlusion: Gently pressing a finger against the inner corner of the eye for 2-3 minutes after instillation blocks the tear duct (punctum) and prevents the medication from draining into the nose.[22]

      • Eyelid Closure: Simply keeping the eyes closed for a few minutes after application can also reduce drainage and increase the time the drug is in contact with the eye.[22]

Quantitative Data Summary

The following table summarizes pharmacokinetic data from a study in mice, comparing topical this compound application with subcutaneous and oral routes. This data clearly illustrates the significantly lower systemic exposure achieved with topical delivery.

Table 1: Pharmacokinetic Parameters of this compound in Mice via Different Administration Routes

Administration RouteDose / FormulationCmax (Peak Plasma Conc.)Tmax (Time to Peak Conc.)AUC₀-t (Total Exposure)Reference
Subcutaneous 10 mg/kg2600 nM1 hour4052 hournM[7]
Oral Gavage 10 mg/kg137 nM1 hour899 hournM[7]
Topical (Paw) 50 µL of 2% in hydrogel15 nM6 hours136 hour*nM[7]

This table demonstrates that topical application resulted in a Cmax that was over 170 times lower than subcutaneous injection and about 9 times lower than oral gavage, confirming a significant reduction in systemic absorption.

Experimental Protocols

Protocol 1: In Vivo Assessment of Systemic this compound Absorption in Mice

  • Animal Model: Adult female C57BL/6J mice.[7]

  • Groups:

    • Group 1: Topical this compound (e.g., 50 µL of 2% this compound in hydrogel).

    • Group 2: Subcutaneous this compound (e.g., 10 mg/kg).

    • Group 3: Oral Gavage this compound (e.g., 10 mg/kg).

  • Topical Application Procedure:

    • Manually restrain a conscious mouse.

    • Apply 50 µL of the this compound/hydrogel formulation to the plantar surface of one hind paw.[7]

    • Immediately enclose the paw in a plastic chamber to prevent ingestion. The animal should be able to move freely in its cage.[7]

    • Remove the chamber after a set time (e.g., 20 minutes) and wipe away any excess formulation.[7]

  • Blood Collection:

    • At predefined time points (e.g., 1, 3, 6, 24 hours) after drug administration, collect blood via cardiac puncture or another approved method.

    • Place blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge to separate plasma and store at -70°C until analysis.[7]

  • This compound Quantification:

    • Analyze plasma samples for this compound concentration using a validated LC-MS/MS method.[7][16]

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation:

    • Use excised human or pig skin.[12] Mount the skin on a flow-through diffusion cell (e.g., PermeGear), with the stratum corneum facing the donor compartment. The surface area is typically defined by the cell orifice (e.g., 0.64 cm²).[12]

  • Cell Setup:

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline) and maintain a constant temperature (e.g., 32°C or 37°C). Stir the receptor fluid continuously.

  • Barrier Integrity Test:

    • Qualify the barrier function of each skin sample, for example, by measuring the passage of tritiated water (³H₂O).[12]

  • Dosing:

    • Apply a finite dose of the this compound formulation (e.g., ~4 µg/cm²) to the surface of the skin in the donor compartment.[12]

  • Sampling:

    • At predetermined time intervals over a 24-hour period, collect samples from the receptor fluid for analysis.[23]

  • Quantification:

    • Analyze the concentration of this compound in the receptor fluid samples using a validated RP-HPLC method or LC-MS/MS.[23]

    • At the end of the study, wash the skin surface and analyze the amount of drug retained in the different skin layers (stratum corneum, epidermis, dermis) to perform a mass balance.

Visualizations

Experimental_Workflow cluster_Formulation Phase 1: Formulation & In Vitro Testing cluster_InVivo Phase 2: In Vivo Animal Study cluster_Analysis Phase 3: Data Analysis Formulate Develop this compound Topical Formulation (e.g., Hydrogel) IVPT In Vitro Permeation Test (Franz Diffusion Cell) Formulate->IVPT Analytics1 Quantify Permeation (HPLC or LC-MS/MS) IVPT->Analytics1 Dosing Topical Application to Animal Model (e.g., Mouse) + Control Groups (SC, PO) Analytics1->Dosing Proceed if in vitro permeation is low Sampling Collect Plasma Samples at Timed Intervals Dosing->Sampling Analytics2 Quantify Plasma this compound (LC-MS/MS) Sampling->Analytics2 PK Calculate Pharmacokinetic Parameters (Cmax, AUC) Analytics2->PK Compare Compare Topical vs. Systemic Routes PK->Compare Conclusion Assess Systemic Absorption Risk Compare->Conclusion

Caption: Workflow for assessing the systemic absorption of a topical this compound formulation.

Troubleshooting_Systemic_Absorption cluster_causes Potential Causes cluster_solutions Solutions Start High Systemic Absorption Detected in In Vivo Study Cause_Formulation Formulation Issue? Start->Cause_Formulation Cause_Application Application Technique? Start->Cause_Application Cause_Behavior Animal Behavior? Start->Cause_Behavior Sol_Viscosity Increase Viscosity (Use Hydrogel) Cause_Formulation->Sol_Viscosity Yes Sol_Volume Reduce Application Volume Cause_Application->Sol_Volume Yes Sol_Collar Use Protective Collar/Chamber Cause_Behavior->Sol_Collar Yes

Caption: Decision tree for troubleshooting high systemic this compound absorption.

Topical_Drug_Pathways cluster_skin Skin Layers SC Stratum Corneum (Reservoir) Epidermis Viable Epidermis SC->Epidermis Penetration Dermis Dermis Epidermis->Dermis Local_Effect Local Therapeutic Effect (Target Site) Dermis->Local_Effect Desired Pathway Systemic Systemic Circulation (Blood Vessels) Dermis->Systemic Undesired Pathway (Absorption) Application Topical this compound Application Application->SC Side_Effects Potential Systemic Side Effects Systemic->Side_Effects

Caption: Desired (local) vs. undesired (systemic) pathways for topical this compound.

References

Pirenzepine cross-reactivity with other aromatic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pirenzepine Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding this compound, with a specific focus on its cross-reactivity with other aromatic compounds and potential experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2][3] It exhibits a higher affinity for the M1 receptor subtype compared to other muscarinic receptors (M2, M3, M4, and M5), which contributes to its relatively selective pharmacological profile.[4][5][6] This selectivity allows it to inhibit gastric acid secretion at doses lower than those that affect smooth muscle, heart rate, or the central nervous system.[4][7]

Q2: My experimental results with this compound are inconsistent or unexpected. What could be the cause?

A2: A significant and recently discovered issue with commercially available this compound is the potential for it to exist as a rearranged constitutional isomer, a benzimidazole derivative.[5][8] This rearrangement can occur under acidic conditions used during the synthesis of the dihydrochloride salt. This isomer has a significantly lower affinity for muscarinic receptors. Therefore, if your this compound stock contains this isomer, you may observe lower than expected potency or inconsistent results. It is crucial to verify the chemical identity of your this compound supply.[8]

Q3: How can I verify the identity of my this compound sample?

A3: Several analytical methods can distinguish between authentic this compound and its benzimidazole isomer. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR spectra can clearly differentiate the two isomers.[8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The two isomers will have different retention times.[7][8][9]

  • Melting Point Analysis: The melting points of the two compounds are different.[8]

  • Infrared (IR) Spectroscopy: IR spectra can also be used for differentiation.[8]

Q4: Does this compound interact with non-muscarinic aromatic compounds?

A4: Yes, there is evidence of this compound interacting with other biological molecules containing aromatic structures, although often with low affinity.

  • Cytochrome P450 (CYP450): this compound can interact with the heme iron of CYP450 enzymes in rat and pig liver microsomes, though this was not observed in human liver microsomes.[8][10] The inhibition constant (Kis) for 7-ethoxycoumarin dealkylation in rat liver microsomes was found to be in the millimolar range, suggesting a weak interaction.[8][10]

  • Calf Thymus DNA: this compound has been shown to bind to the groove of calf thymus DNA, likely through hydrophobic interactions and hydrogen bonding.[11] The binding constant is in the order of 10³ M⁻¹, indicating a relatively low-affinity interaction.[11]

Q5: Can this compound interfere with common laboratory assays?

A5: Due to its aromatic structure, this compound has the potential to interfere with certain assays:

  • Fluorescence-Based Assays: Aromatic compounds can interfere with fluorescence assays by absorbing excitation or emission light (quenching) or by being fluorescent themselves (autofluorescence).[3][12] When using fluorescent probes with this compound, it is important to run appropriate controls to account for potential interference.

  • Immunoassays: While specific data on this compound cross-reactivity in various immunoassays is limited, it is a known phenomenon that structurally related compounds can cross-react with antibodies.[2][13] If you are developing an immunoassay for a compound structurally similar to this compound, or if you observe unexpected results in an immunoassay in the presence of this compound, cross-reactivity should be investigated.

Troubleshooting Guides

Guide 1: Unexpectedly Low Potency or Inconsistent Activity of this compound

This guide will help you troubleshoot experiments where this compound shows lower than expected potency or yields inconsistent results.

G start Start: Unexpected this compound Results check_isomer Is the chemical identity of the This compound stock verified? start->check_isomer verify_identity Action: Verify this compound identity using NMR, RP-HPLC, or melting point analysis. check_isomer->verify_identity No isomer_present Is the benzimidazole isomer present? check_isomer->isomer_present Yes verify_identity->isomer_present source_new Action: Source this compound from a different, reputable supplier and re-verify identity. isomer_present->source_new Yes no_isomer Chemical identity is correct. isomer_present->no_isomer No end_retest Retest with verified, pure this compound. source_new->end_retest check_protocol Review experimental protocol for errors: - Concentration calculations - Buffer pH and composition - Incubation times and temperatures no_isomer->check_protocol end_issue Issue likely resolved. check_protocol->end_issue

Troubleshooting workflow for unexpected this compound activity.
Guide 2: Investigating Potential Off-Target Effects

If you suspect this compound is causing effects not mediated by M1 receptor antagonism, this guide provides a logical workflow.

G start Start: Suspected Off-Target Effect literature_review Conduct a thorough literature search for known off-target interactions of this compound. start->literature_review known_target Is the effect consistent with a known off-target (e.g., CYP450, DNA)? literature_review->known_target design_specific_assay Action: Design experiments to specifically interrogate the known off-target pathway. known_target->design_specific_assay Yes unknown_target Effect is not explained by known off-targets. known_target->unknown_target No end_known Characterize the known off-target interaction. design_specific_assay->end_known screening_assay Action: Perform a broad off-target screening assay (e.g., commercial screening panel). unknown_target->screening_assay analyze_hits Analyze screening results for potential new off-targets. screening_assay->analyze_hits end_new Validate and characterize novel off-target hits. analyze_hits->end_new

Workflow for investigating potential off-target effects.

Quantitative Data on this compound Cross-Reactivity

The following tables summarize known quantitative data for this compound's interaction with non-muscarinic targets.

Table 1: Interaction with Cytochrome P450

Target Enzyme SystemSpeciesAssayParameterValueReference
Cytochrome P450RatInhibition of 7-ethoxycoumarin dealkylationIC₅₀5 mM[8][10]
Cytochrome P450RatInhibition of 7-ethoxycoumarin dealkylationK_is0.53 mM[8][10]

Table 2: Interaction with Nucleic Acids

Target MoleculeAssayParameterValueReference
Calf Thymus DNAUV-visible absorption & Fluorescence spectroscopyBinding Constant (K_b)~10³ M⁻¹[11]

Experimental Protocols

Protocol 1: General Radioligand Binding Assay to Assess Off-Target Binding

This protocol provides a general framework for a competitive binding assay to test if this compound interacts with a specific receptor or binding site of interest.

Materials:

  • Cell membranes or purified protein expressing the target of interest.

  • A radiolabeled ligand known to bind to the target with high affinity.

  • This compound stock solution.

  • Assay buffer (specific to the target of interest).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Incubation: In a microplate or microcentrifuge tubes, add the following in order:

    • Assay buffer

    • This compound at various concentrations (or buffer for total binding).

    • A known non-specific ligand at a high concentration for determining non-specific binding.

    • Radiolabeled ligand at a concentration near its K_d.

    • Cell membranes or purified protein.

  • Equilibration: Incubate the mixture at an appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Termination: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters using a filtration manifold.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC₅₀ and/or K_i of this compound for the target.

Protocol 2: Cytochrome P450 Inhibition Assay (Example)

This protocol is based on the inhibition of a fluorescent substrate's metabolism.

Materials:

  • Liver microsomes (e.g., from rat).

  • NADPH regenerating system.

  • Fluorogenic CYP450 substrate (e.g., 7-ethoxycoumarin).

  • This compound stock solution.

  • Assay buffer (e.g., potassium phosphate buffer).

  • Fluorescence plate reader.

Procedure:

  • Pre-incubation: In a microplate, pre-incubate the liver microsomes with various concentrations of this compound in the assay buffer.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature and measure the increase in fluorescence over time. The product of the reaction (e.g., 7-hydroxycoumarin) will be fluorescent.

  • Data Analysis: Determine the initial rate of the reaction for each this compound concentration. Plot the reaction rate as a function of this compound concentration and calculate the IC₅₀ value. The K_i can be determined using the Cheng-Prusoff equation if the K_m of the substrate is known.

Signaling Pathway Visualization

G acetylcholine Acetylcholine m1_receptor M1 Muscarinic Receptor acetylcholine->m1_receptor Activates This compound This compound This compound->m1_receptor Blocks gq_11 Gq/11 Protein m1_receptor->gq_11 Activates plc Phospholipase C gq_11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation cellular_response Cellular Response (e.g., Gastric Acid Secretion) ca_release->cellular_response pkc_activation->cellular_response

Simplified M1 muscarinic receptor signaling pathway.

References

Pirenzepine Experimental Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving pirenzepine, focusing on its impact on heart rate and salivary flow.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective antagonist of the M1 muscarinic acetylcholine receptor.[1][2] This selectivity distinguishes it from non-selective antagonists like atropine. While it has a high affinity for M1 receptors, it has a lower affinity for M2 receptors, which are predominantly found in the heart.[1][3]

Q2: What is the expected effect of this compound on heart rate?

The effect of this compound on heart rate can be complex and dose-dependent. At lower doses (less than 3 mg, intravenously), this compound can cause a decrease in heart rate, with a maximal reduction of around 10.7 beats per minute.[1] This is thought to be due to the blockade of presynaptic M1 autoreceptors, which leads to an increase in acetylcholine release.[4] At higher doses (greater than 10 mg), an increase in heart rate is typically observed, which is attributed to the blockade of M2 receptors in the sinoatrial node.[1][3]

Q3: How does this compound affect salivary flow?

This compound generally causes a reduction in salivary flow.[5] However, its effect is typically less pronounced than that of non-selective muscarinic antagonists. Depending on the dose, it can have little to no inhibitory effect on salivary volume.[5] Some studies have shown a tendency for salivary flow to increase at very low doses (less than 1 mg).[1]

Q4: How does the effect of this compound on heart rate and salivary flow compare to other antimuscarinic drugs like atropine or propantheline?

This compound exhibits fewer effects on heart rate and salivary flow compared to non-selective antagonists. For instance, in a comparative study, propantheline significantly increased heart rate and reduced salivary volume, whereas this compound had no significant effect on heart rate and a dose-dependent, lesser effect on salivary volume.[5] this compound is significantly less potent than atropine in causing tachycardia (increased heart rate).[1]

Troubleshooting Guides

Issue 1: Unexpected Heart Rate Increase at Low this compound Doses

  • Possible Cause: While a decrease in heart rate is expected at low doses, individual variability in receptor sensitivity or autonomic tone can lead to an unexpected increase. The bivalent dose-response relationship means that the transition from heart rate decrease to increase can vary between subjects.[1]

  • Troubleshooting Steps:

    • Verify Dose: Double-check the calculated and administered dose of this compound.

    • Monitor Continuously: Ensure continuous heart rate monitoring to capture the full dynamic response post-administration.

    • Assess Autonomic State: Consider the baseline autonomic state of the subject, as this can influence the response.

    • Review Subject Characteristics: Factors such as age can influence the heart rate response to this compound.[4]

Issue 2: High Variability in Salivary Flow Measurements

  • Possible Cause: Salivary flow is highly sensitive to various factors, including hydration status, emotional state, and time of day. This can lead to significant intra- and inter-subject variability.

  • Troubleshooting Steps:

    • Standardize Collection Conditions: Ensure subjects are in a relaxed, quiet environment and have not consumed food, beverages (other than water), or smoked for at least one hour prior to measurement.[6]

    • Consistent Collection Time: Perform saliva collection at the same time of day for all subjects to minimize diurnal variations.

    • Acclimatization Period: Allow subjects to acclimatize to the experimental setting before starting the collection.

    • Use a Standardized Stimulation Method: For stimulated saliva collection, use a consistent stimulant (e.g., paraffin wax, sugar-free candy) and a fixed duration of chewing.[7]

Issue 3: No Significant Change in Heart Rate or Salivary Flow Observed

  • Possible Cause: The dose of this compound administered may be too low to elicit a measurable response, or the subject may have a lower sensitivity to the drug.

  • Troubleshooting Steps:

    • Consult Dose-Response Data: Refer to established dose-response curves for this compound to ensure the administered dose is within the expected effective range.[1]

    • Consider a Dose-Escalation Study: If feasible and ethically approved, a dose-escalation design can help determine the effective dose for the specific experimental conditions.

    • Check Drug Integrity: Ensure the this compound solution is correctly prepared and has not degraded.

Data Presentation

Table 1: Effect of Intravenous this compound on Heart Rate

Dose (mg)Change in Heart Rate (beats/min)Receptor OccupancyReference
< 3Decrease by up to 10.7Primarily M1[1]
> 10IncreaseM1 and M2[1][3]

Table 2: Comparative Effects of Oral this compound and Propantheline

DrugDose (mg)Effect on Heart RateEffect on Salivary VolumeReference
This compound50, 100, 150No significant effectLittle to no inhibitory effect (dose-dependent)[5]
Propantheline15, 45Significant increaseSignificant reduction[5]

Experimental Protocols

Protocol 1: Measurement of Salivary Flow

Objective: To measure unstimulated and stimulated whole salivary flow rate.

Materials:

  • Pre-weighed collection tubes

  • Funnels

  • Paraffin wax or sugar-free lemon candy (for stimulated collection)

  • Stopwatch

Procedure for Unstimulated Salivary Flow:

  • Instruct the subject to be seated comfortably and to refrain from speaking or swallowing.

  • The subject should swallow any saliva present in the mouth at the start of the collection period.

  • For the next 5-15 minutes, the subject should allow saliva to passively drool into a pre-weighed collection tube via a funnel.[8]

  • After the collection period, weigh the tube with the collected saliva.

  • Calculate the salivary flow rate in ml/min (assuming 1g of saliva is approximately 1ml).

Procedure for Stimulated Salivary Flow:

  • Following the unstimulated collection, provide the subject with a piece of paraffin wax or a sugar-free lemon candy to chew.

  • The subject should chew for a standardized period, typically 3-5 minutes, while allowing saliva to drool into a pre-weighed collection tube.[7][8]

  • After the collection period, weigh the tube with the collected saliva.

  • Calculate the stimulated salivary flow rate in ml/min.

Protocol 2: Measurement of Heart Rate and Heart Rate Variability (HRV)

Objective: To continuously monitor heart rate and assess HRV in response to this compound administration.

Materials:

  • Electrocardiogram (ECG) monitor or a validated wearable heart rate sensor

  • Data acquisition and analysis software (e.g., Kubios)

Procedure:

  • Attach the ECG electrodes or heart rate sensor to the subject according to the manufacturer's instructions.

  • Allow for a baseline recording period of at least 5-10 minutes to establish a stable heart rate before drug administration.

  • Administer this compound intravenously or orally as per the study protocol.

  • Continuously record the ECG or beat-to-beat (R-R) intervals for the duration of the experiment.

  • Analyze the recorded data to determine the mean heart rate and HRV parameters (e.g., SDNN, RMSSD) in defined time windows post-administration.

Mandatory Visualizations

Signaling_Pathway_Heart_Rate cluster_presynaptic Presynaptic Nerve Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Sinoatrial Node Cell ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh M1_auto M1 Autoreceptor M1_auto->ACh_release Inhibits (-) M2_receptor M2 Receptor ACh->M2_receptor Activates Heart_Rate Heart Rate M2_receptor->Heart_Rate Decreases Pirenzepine_low This compound (Low Dose) Pirenzepine_low->M1_auto Blocks Pirenzepine_high This compound (High Dose) Pirenzepine_high->M1_auto Blocks Pirenzepine_high->M2_receptor Blocks

Caption: this compound's dose-dependent effect on heart rate signaling.

Signaling_Pathway_Salivary_Flow cluster_nerve Parasympathetic Nerve cluster_gland Salivary Acinar Cell Nerve_Stimulation Nerve Stimulation ACh_Release ACh Release Nerve_Stimulation->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh M1_M3_Receptor M1/M3 Receptors Saliva_Secretion Saliva Secretion M1_M3_Receptor->Saliva_Secretion Increases This compound This compound This compound->M1_M3_Receptor Blocks ACh->M1_M3_Receptor Activates

Caption: this compound's mechanism of action on salivary flow.

Experimental_Workflow start Start baseline Baseline Measurement (Heart Rate & Salivary Flow) start->baseline administer Administer this compound baseline->administer post_admin Post-Administration Monitoring (Continuous HR, Timed Saliva Collection) administer->post_admin data_analysis Data Analysis (Mean HR, HRV, Salivary Flow Rate) post_admin->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound studies.

References

Pirenzepine's effect on pupil size and cycloplegia at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of high concentrations of pirenzepine on pupil size and cycloplegia.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does a high concentration (e.g., 2%) of this compound, a selective M1 muscarinic antagonist, cause significant pupil dilation (mydriasis) and paralysis of accommodation (cycloplegia)?

A1: While this compound is recognized for its relative selectivity for the M1 muscarinic receptor subtype, this selectivity is concentration-dependent.[1] The human iris and ciliary body, which control pupil constriction and accommodation respectively, predominantly contain M3-type muscarinic receptors.[1][2] At lower concentrations, this compound may maintain its M1-specificity. However, at the high concentrations used in some myopia control studies (e.g., 2%), this compound can act as a non-selective antagonist, blocking M3 receptors in the iris sphincter and ciliary muscle.[1][3] This action mimics that of non-selective antagonists like atropine, leading to the side effects of mydriasis and cycloplegia.[1]

Q2: My study subjects are reporting significant blurred vision and accommodative insufficiency immediately after administering 2% this compound. Is this an expected adverse event?

A2: Yes, this is a known potential side effect, especially upon initial administration of a high concentration. In a clinical study with myopic children, one participant who inadvertently received a 2% concentration as the first dose withdrew from the study due to accommodative insufficiency.[4] Other studies have listed "blurred vision at near" as one of the most common adverse events, leading to a withdrawal rate of 11% among subjects.[1][5] Titrating the dose, for example by starting with 0.5% and gradually increasing to 2%, may lessen the cycloplegic effect and improve tolerability.[1][4]

Q3: The degree of mydriasis observed in our experiment is less than what has been reported in some preclinical studies. What factors could account for this discrepancy?

A3: Several factors can influence the observed mydriatic effect:

  • Delivery Method: The route of administration significantly impacts the absorbed concentration. A subconjunctival injection of 2% this compound, as used in some animal studies, delivers a higher and more direct concentration to the target tissues compared to the topical application of a 2% gel formulation used in human trials.[1]

  • Species Differences: There may be variations in anterior segment anatomy and receptor types between species. For instance, high concentrations of this compound caused nearly complete cycloplegia in rhesus monkeys, but had no significant effect on carbachol-stimulated accommodation in tree shrews, despite causing mydriasis in both.[1][6]

  • Measurement Timing: The timing of pupil measurement post-instillation is critical. In human studies, the mydriatic effect of a 2% gel was maximal (~1.0-1.5 mm increase) when measured 1 hour after dosing, and was reduced (~0.5-0.8 mm) by the 12-hour mark.[7]

Q4: We are planning an animal study. How can we quantitatively measure the cycloplegic effect of our this compound formulation?

A4: The standard method for assessing cycloplegia in animal models, such as the rhesus monkey, involves measuring the amplitude of accommodation in response to a stimulus. This can be achieved through:

  • Central Stimulation: If the animal model is appropriately prepared with indwelling electrodes, accommodation can be stimulated directly by applying current to the Edinger-Westphal (EW) nucleus in the midbrain.[1][3]

  • Pharmacological Stimulation: Accommodation can be induced by applying a non-selective cholinergic agonist, such as carbachol, to the cornea.[1][3] The reduction in the accommodative response after this compound administration compared to a baseline or control eye provides a quantitative measure of cycloplegia. The accommodative state is typically measured objectively using a refractometer.[1]

Data Presentation

Table 1: Effect of High-Concentration this compound on Pupil Size

SpeciesThis compound FormulationAdministration RouteBaseline Pupil Diameter (mm)Post-Dose Pupil Diameter (mm)Mean Increase (mm)Citation(s)
Rhesus Monkey2% SolutionSubconjunctival Injection4.55 ± 0.456.57 ± 0.122.02 ± 0.41[1]
Human (Child)2% GelTopical Instillation~5.2 - 5.3Not directly reported~1.0 - 1.5 (relative to placebo)[7]

Table 2: Cycloplegic Effect of this compound on Stimulated Accommodation in Rhesus Monkeys

This compound ConcentrationStimulusEffect on AccommodationCitation(s)
2% EW NucleusSignificant decrease of 11.6 ± 0.96 Diopters[3]
CarbacholNearly complete cycloplegia; accommodation reduced to ~10% of control[1]
0.2% EW NucleusSignificant decrease of 9.9 ± 1.7 Diopters[3]
CarbacholSignificant decrease in accommodation[1][3]
0.02% EW NucleusSignificant decrease of 3.2 ± 1.1 Diopters[1][3]
≤0.002% EW NucleusNo significant decrease in accommodation[3][8]

Visualizations

cluster_0 Physiological Pathway cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) M1 M1 Receptor (e.g., Ganglion Cells) ACh->M1 M3_Iris M3 Receptor (Iris Sphincter) ACh->M3_Iris M3_Ciliary M3 Receptor (Ciliary Muscle) ACh->M3_Ciliary PupilConstrict Pupil Constriction (Miosis) M3_Iris->PupilConstrict Mydriasis Pupil Dilation (Mydriasis) Accom Accommodation (Focus) M3_Ciliary->Accom Cycloplegia Loss of Accommodation (Cycloplegia) Piren_Low This compound (Low Concentration) Piren_Low->M1 Blocks Piren_High This compound (High Concentration) Piren_High->M1 Blocks Piren_High->M3_Iris Blocks Piren_High->M3_Ciliary Blocks

Caption: this compound's concentration-dependent receptor selectivity in the eye.

start Start: Animal Model Prepared baseline 1. Baseline Measurement - Pupil Diameter - Stimulated Accommodation (EW/Carbachol) start->baseline admin 2. This compound Administration (e.g., 0.2 mL of 2% solution via subconjunctival injection) baseline->admin wait 3. Wait for Drug Action (e.g., 20-40 minutes) admin->wait post_measure 4. Post-Dose Measurement - Pupil Diameter (Time Course) - Stimulated Accommodation wait->post_measure analysis 5. Data Analysis - Compare Pre vs. Post - Compare Treated vs. Control Eye post_measure->analysis end End: Quantify Mydriasis & Cycloplegia analysis->end

Caption: Experimental workflow for assessing the ocular effects of this compound.

start Observation: Unexpectedly Strong Cycloplegia/Blurred Vision check_conc Is the formulation concentration correct? start->check_conc Investigate check_dose Was a high initial dose used without titration? check_conc->check_dose No, concentration is correct remedy_conc Action: Verify formulation and dilution calculations. check_conc->remedy_conc Yes/Unsure check_delivery What is the delivery method (Injection vs. Topical)? check_dose->check_delivery No remedy_dose Consideration: Implement a dose titration protocol for future cohorts. check_dose->remedy_dose Yes remedy_delivery Context: Injection delivers a higher effective dose than topical application. Adjust expectations accordingly. check_delivery->remedy_delivery

Caption: Troubleshooting logic for unexpectedly strong cycloplegic effects.

Experimental Protocols

Protocol: Assessment of this compound-Induced Mydriasis and Cycloplegia in Rhesus Monkeys

This protocol is a synthesized methodology based on the study by Schlegel et al., as described in Investigative Ophthalmology & Visual Science.[1]

1. Animal Preparation:

  • Use healthy, adult rhesus monkeys. All procedures must conform to the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research and be approved by an institutional animal care and use committee.
  • For accommodation studies involving central stimulation, animals should be surgically prepared with permanent indwelling electrodes in the Edinger-Westphal (EW) nucleus of the midbrain.
  • On the day of the experiment, anesthetize the animals.

2. Baseline Measurements:

  • Pupil Diameter: Measure the horizontal pupil diameter using a digital caliper or a suitable imaging system under consistent, defined lighting conditions.
  • Resting Refraction: Determine the baseline refractive state of both eyes using a Hartinger coincidence refractometer or similar instrument.
  • Stimulated Accommodation:
  • EW Stimulation: Apply a series of current amplitudes to the EW electrodes to generate a stimulus-response curve and determine the maximum accommodative amplitude.
  • Pharmacological Stimulation (Alternative): If EW stimulation is not available, induce maximum accommodation using a cholinergic agonist like carbachol and measure the response.

3. Drug Preparation and Administration:

  • Prepare a 2% this compound solution in a sterile saline vehicle.
  • Administer a controlled volume (e.g., 0.2 mL, equivalent to 4000 µg) via subconjunctival injection into one eye (the experimental eye). The contralateral eye will serve as the primary control.

4. Post-Administration Monitoring and Measurements:

  • Time Course: Begin measurements approximately 20 to 30 minutes post-injection, as effects are expected to manifest within this timeframe.[1]
  • Pupil Diameter: Measure pupil diameter in both eyes at regular intervals (e.g., every 10 minutes for 70-90 minutes) to determine the time course and extent of mydriasis.
  • Accommodation:
  • EW-Stimulated: At 20-40 minutes post-injection, repeat the stimulus-response measurements to quantify the reduction in accommodative amplitude.
  • Carbachol-Stimulated: Approximately 40 minutes post-pirenzepine injection, stimulate both eyes with carbachol (e.g., 40% carbachol applied iontophoretically for 8 seconds).[1] Immediately irrigate the eyes and measure the resulting accommodation to determine the extent of the cycloplegic blockade.

5. Data Analysis:

  • Compare the post-pirenzepine pupil diameter and accommodative amplitude in the treated eye to its own baseline values.
  • Compare the results from the treated eye to the untreated control eye to account for any systemic effects.
  • Use appropriate statistical tests (e.g., t-test) to determine the significance of any observed changes. A p-value of < 0.05 is typically considered significant.[1]

References

Pirenzepine interaction with other anticholinergic drugs in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals investigating the co-administration of pirenzepine with other anticholinergic drugs. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for co-administering this compound with other anticholinergic drugs?

A1: The primary rationale stems from this compound's unique selectivity for the M1 muscarinic acetylcholine receptor.[1][2] Unlike less selective anticholinergics such as atropine and scopolamine, this compound can inhibit gastric acid secretion at doses lower than those affecting gastrointestinal motility, salivary glands, or the central nervous system.[3] Co-administration could theoretically be explored to target multiple muscarinic receptor subtypes for a synergistic therapeutic effect or to modulate the side-effect profile of a less selective anticholinergic drug.

Q2: What are the expected pharmacodynamic interactions when this compound is co-administered with a non-selective anticholinergic like atropine or scopolamine?

A2: Co-administration is expected to result in an additive anticholinergic effect. While this compound is M1-selective, atropine and scopolamine are non-selective antagonists.[2] Therefore, the combination would lead to a broader blockade of muscarinic receptors (M1, M2, M3, etc.). This could potentiate both the desired therapeutic effects and the adverse effects, such as dry mouth, blurred vision, tachycardia, and constipation.[4]

Q3: Are there known pharmacokinetic interactions between this compound and other anticholinergics?

A3: Currently, there is a lack of publicly available clinical studies that have specifically evaluated the pharmacokinetic interactions (e.g., changes in absorption, distribution, metabolism, and excretion) during the co-administration of this compound with other anticholinergic drugs like atropine, scopolamine, or glycopyrrolate. Researchers should consider conducting pharmacokinetic studies as part of their experimental design.

Q4: How does the M1 selectivity of this compound compare to other anticholinergics?

A4: this compound exhibits a higher affinity for M1 receptors compared to M2 and M3 receptors.[1][2] Other anticholinergics, such as scopolamine, trihexyphenidyl, and biperiden, also show some degree of M1 selectivity, though the degree varies.[1] Atropine, in contrast, shows little to no selectivity between the different muscarinic receptor subtypes.[2]

Troubleshooting Guide for Co-Administration Experiments

Observed Issue Potential Cause Suggested Troubleshooting Steps
Exaggerated Anticholinergic Side Effects (e.g., severe dry mouth, tachycardia, blurred vision) Additive or synergistic pharmacodynamic effects from the co-administration of two or more anticholinergic drugs.- Reduce the dosage of one or both drugs.- Stagger the administration times of the drugs.- Monitor vital signs and subject-reported symptoms more frequently.
Unexpected Lack of Efficacy Pharmacokinetic interaction leading to altered drug metabolism or clearance.Pharmacodynamic antagonism at the receptor level.- Conduct pharmacokinetic analysis to determine plasma concentrations of both drugs.- Re-evaluate the receptor binding profiles of the drugs in your experimental model.- Ensure the purity and stability of the drug compounds.
High Inter-Subject Variability in Response Genetic polymorphisms in drug-metabolizing enzymes or muscarinic receptors.Differences in baseline physiological parameters.- Genotype subjects for relevant enzymes and receptors, if feasible.- Increase the sample size to improve statistical power.- Stratify the analysis based on baseline characteristics.
Precipitation or Incompatibility in Solution (for in vitro or co-infusion studies) Physicochemical incompatibility between the drug formulations.- Consult drug compatibility resources.- Analyze the precipitate to identify its composition.[5]- Administer the drugs separately.[5]

Data Presentation: Comparative Effects of this compound and Other Anticholinergics

Table 1: Comparative Potency of this compound and Atropine in Rats

Parameter This compound (ID50) Atropine (ID50) Potency Ratio (Atropine:this compound)
Gastric Secretion Inhibition8.1 µmol/kg1.4 µmol/kg6
Gastric Emptying Inhibition--36
Heart Rate Increase--125

Data from a study in rats, indicating that this compound is significantly less potent than atropine in inhibiting gastric emptying and increasing heart rate relative to its effect on gastric acid secretion.[6]

Table 2: Comparative Effects of this compound and Atropine on Various Physiological Parameters in Rats

Parameter This compound (ED50, mg/kg) Atropine (ED50, mg/kg)
Gastric Acid Secretion Inhibition0.710.056
Salivary Secretion Reduction0.51 (approx.)0.012
Pupil Diameter Increase1.80.028

This table demonstrates that the dose of this compound required to inhibit gastric acid secretion by 50% has a much smaller effect on pupil diameter compared to atropine.[7]

Table 3: Effects of this compound and Scopolamine Methyl Bromide (SMB) on Heart Rate in Humans

Drug Heart Rate Before Administration (beats/min, mean ± SD) Heart Rate After Administration (beats/min, mean ± SD) p-value
This compound77 ± 1681 ± 23NS
SMB77 ± 20117 ± 28< 0.01

This study shows that unlike SMB, this compound did not induce tachycardia in patients undergoing double-contrast studies of the upper gastrointestinal tract.[8]

Experimental Protocols

Protocol 1: Assessing the Effects of this compound and Atropine on Gastric Acid Secretion, Salivary Secretion, and Pupil Diameter in Rats

  • Objective: To compare the potency of intravenously administered this compound and atropine on gastric acid secretion, salivary secretion, and pupil diameter.

  • Methodology:

    • Male Sprague-Dawley rats are anesthetized.

    • The trachea is cannulated to ensure a clear airway.

    • The stomach is perfused with saline, and the perfusate is collected to measure acid output.

    • Salivary secretion is induced by electrical stimulation of the submaxillary gland, and the amount of saliva is measured.

    • Pupil diameter is measured using a dissecting microscope with a micrometer eyepiece.

    • This compound or atropine is administered intravenously at various doses.

    • Dose-response curves are constructed to determine the ED50 for each drug on each parameter.

  • Reference: This protocol is based on the methodology described in the study comparing the effects of this compound and atropine on these parameters in rats.[7]

Protocol 2: Comparative Study of this compound and Scopolamine Methyl Bromide as Hypotonic Agents in Double-Contrast Upper Gastrointestinal Examination

  • Objective: To evaluate the usefulness and safety of this compound compared to scopolamine methyl bromide (SMB) as a hypotonic agent in diagnostic imaging.

  • Methodology:

    • Seventy consecutive patients are enrolled in a single-blind, randomized trial.

    • Patients are randomly assigned to receive either this compound or SMB.

    • A double-contrast study of the upper gastrointestinal tract is performed.

    • Four independent observers blindly evaluate artifacts, bowel distention, and the quality of the images using a numerical score.

    • Heart rate and rhythm are recorded by electrocardiogram (ECG) before and during the study.

    • Adverse effects such as faintness, visual accommodation defects, dry mouth, and dizziness are recorded.

  • Reference: This protocol is adapted from a clinical trial comparing this compound and SMB.[8]

Visualizations

Muscarinic_Receptor_Selectivity cluster_drugs Anticholinergic Drugs cluster_receptors Muscarinic Receptors This compound This compound M1 M1 (Neuronal, Gastric Parietal Cells) This compound->M1 High Affinity M2 M2 (Cardiac, Smooth Muscle) This compound->M2 Low Affinity M3 M3 (Glandular, Smooth Muscle) This compound->M3 Low Affinity Atropine Atropine Atropine->M1 Non-selective Atropine->M2 Non-selective Atropine->M3 Non-selective Scopolamine Scopolamine Scopolamine->M1 Relatively High Affinity Scopolamine->M2 Lower Affinity Scopolamine->M3 Lower Affinity

Caption: Muscarinic receptor selectivity of this compound, atropine, and scopolamine.

Experimental_Workflow cluster_setup Experimental Setup cluster_admin Drug Administration cluster_measurement Data Collection cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Baseline Measure Baseline Parameters (e.g., Gastric Acid, Heart Rate) Animal_Model->Baseline This compound Administer this compound Other_Anticholinergic Co-administer Other Anticholinergic Control Administer Vehicle/Placebo PD_Measurement Measure Pharmacodynamic Parameters (e.g., Gastric Secretion Inhibition, Heart Rate) This compound->PD_Measurement PK_Measurement Collect Samples for Pharmacokinetic Analysis (e.g., Blood, Plasma) This compound->PK_Measurement Other_Anticholinergic->PD_Measurement Other_Anticholinergic->PK_Measurement Control->PD_Measurement Control->PK_Measurement PD_Analysis Analyze Pharmacodynamic Interactions (Additive, Synergistic, Antagonistic) PD_Measurement->PD_Analysis PK_Analysis Analyze Pharmacokinetic Parameters (AUC, Cmax, t1/2) PK_Measurement->PK_Analysis

Caption: General experimental workflow for in vivo co-administration studies.

References

Validation & Comparative

Pirenzepine vs. Atropine for Myopia Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Muscarinic Antagonists in Animal Models of Myopia

For decades, researchers have investigated pharmacological interventions to curb the progression of myopia, a condition of global concern. Among the most studied agents are the muscarinic antagonists atropine and pirenzepine. While both have shown efficacy in slowing eye growth in various animal models, their distinct receptor selectivity profiles offer different therapeutic windows and side-effect profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.

Efficacy in Animal Models: A Quantitative Comparison

Atropine, a non-selective muscarinic antagonist, and this compound, a selective M1 muscarinic antagonist, have both demonstrated the ability to inhibit the development of experimentally induced myopia in a range of animal models.[1][2][3] The following tables summarize the quantitative data from key studies, highlighting the effects of these agents on refractive error and axial length, the primary indicators of myopia progression.

This compound: Efficacy in Animal Models
Animal Model Myopia Induction Drug Administration Concentration/Dose Change in Refractive Error (Diopters) Change in Axial Length (mm)
Tree ShrewMonocular Deprivation (12 days)Daily Subconjunctival17.7 µmol-2.1 D (this compound) vs. -13.2 D (Sham)0.05 mm (this compound) vs. 0.24 mm (Sham)[1]
Rhesus MonkeyForm-DeprivationTopical Drops (daily)5% SolutionAs effective as atropine in reducing myopia progression[2]Data not specified[2]
ChickForm-Deprivation (5 days)Daily Intravitreal500 µg+0.9 D (this compound) vs. -13.7 D (Saline)-0.14 mm (this compound) vs. +0.32 mm (Saline)[4]
Guinea PigForm-DeprivationTopical Ophthalmic Solution2% & 4%-0.89 D (2%) & -0.70 D (4%) vs. -2.31 D (Untreated)0.009 mm (2%) & 0.006 mm (4%) vs. 0.057 mm (Untreated)[3]
Atropine: Efficacy in Animal Models
Animal Model Myopia Induction Drug Administration Concentration/Dose Change in Refractive Error (Diopters)
Tree ShrewForm-DeprivationNot SpecifiedNot SpecifiedEffective in stopping myopia progression
Rhesus MonkeyForm-DeprivationNot SpecifiedNot SpecifiedEffective in reducing myopia progression
ChickForm-DeprivationNot SpecifiedNot SpecifiedEffective in preventing myopia

Understanding the Mechanism: Receptor Selectivity and Signaling Pathways

The differential effects of this compound and atropine are rooted in their interactions with muscarinic acetylcholine receptors (M1-M5), which are widely expressed in the retina, choroid, and sclera.[5][6] Atropine is a non-selective antagonist, meaning it blocks all five muscarinic receptor subtypes.[5][7] In contrast, this compound exhibits relative selectivity for the M1 receptor, and to a lesser extent, the M4 receptor.[8][5] This selectivity is thought to contribute to its reduced side-effect profile compared to atropine, particularly concerning accommodation and pupil dilation, which are primarily mediated by M3 receptors in the ciliary muscle and iris sphincter.[2]

Research in animal models suggests that the anti-myopia effects of these antagonists are not primarily mediated through the accommodative pathway.[9] Instead, they are believed to act directly on the retina and/or sclera to modulate scleral remodeling and inhibit axial elongation.[7][10] Studies in tree shrews have implicated both M1 and M4 receptor signaling pathways in the inhibition of form-deprivation myopia.[8][11]

The proposed signaling pathway involves the binding of the muscarinic antagonist to M1/M4 receptors on scleral fibroblasts. This is thought to interfere with the downstream signaling cascades that lead to scleral thinning and axial elongation, potentially by modulating the synthesis of glycosaminoglycans (GAGs), a key component of the scleral extracellular matrix.[7][10]

Myopia_Control_Pathway cluster_drug Pharmacological Intervention cluster_receptor Muscarinic Receptors (Scleral Fibroblasts) cluster_effect Cellular & Tissue Response This compound This compound (M1/M4 Selective Antagonist) M1_R M1 Receptor This compound->M1_R Inhibits M4_R M4 Receptor This compound->M4_R Inhibits Atropine Atropine (Non-selective Antagonist) Atropine->M1_R Inhibits Atropine->M4_R Inhibits Other_M_R Other Muscarinic Receptors (M2, M3, M5) Atropine->Other_M_R Inhibits Scleral_Remodeling Scleral Remodeling M1_R->Scleral_Remodeling Modulates M4_R->Scleral_Remodeling Modulates GAG_Synthesis Glycosaminoglycan (GAG) Synthesis Scleral_Remodeling->GAG_Synthesis Axial_Elongation Axial Elongation GAG_Synthesis->Axial_Elongation Myopia_Progression Myopia Progression Axial_Elongation->Myopia_Progression

Caption: Proposed signaling pathway for muscarinic antagonist-mediated myopia control.

Experimental Protocols in Animal Myopia Research

The induction and assessment of myopia in animal models follow standardized, yet adaptable, protocols. Understanding these methodologies is crucial for interpreting and comparing study outcomes.

1. Myopia Induction:

  • Form-Deprivation Myopia (FDM): This is the most common method and involves depriving the eye of clear form vision, typically by applying a translucent occluder or goggle to one eye.[12] This manipulation leads to axial elongation and a myopic shift in refractive error.

  • Lens-Induced Myopia (LIM): This method involves fitting a negative-powered lens in front of the eye, which imposes hyperopic defocus and stimulates compensatory eye growth to move the retina to the new focal plane.[13]

2. Drug Administration:

  • Topical Administration: The drug is delivered as eye drops or ophthalmic solutions. This is the least invasive method and most clinically relevant.[2][3]

  • Subconjunctival Injection: The drug is injected under the conjunctiva, the thin membrane covering the white of the eye. This allows for a more sustained release of the drug.[1]

  • Intravitreal Injection: The drug is injected directly into the vitreous humor of the eye. This method ensures the highest concentration of the drug reaches the retina and sclera but is also the most invasive.[4][14]

3. Outcome Measures:

  • Refractive Error: Measured in diopters (D) using techniques like retinoscopy or autorefraction. A negative shift indicates myopia.

  • Axial Length: The distance from the anterior to the posterior pole of the eye, measured in millimeters (mm) using A-scan ultrasonography. An increase in axial length is a key indicator of myopia progression.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Myopia Induction cluster_treatment Treatment Groups cluster_assessment Outcome Assessment Animal_Selection Animal Model Selection (e.g., Chick, Tree Shrew) Baseline_Measurements Baseline Measurements (Refraction, Axial Length) Animal_Selection->Baseline_Measurements FDM Form-Deprivation Myopia (FDM) Baseline_Measurements->FDM LIM Lens-Induced Myopia (LIM) Baseline_Measurements->LIM Pirenzepine_Group This compound FDM->Pirenzepine_Group Atropine_Group Atropine FDM->Atropine_Group Control_Group Vehicle/Saline Control FDM->Control_Group LIM->Pirenzepine_Group LIM->Atropine_Group LIM->Control_Group Final_Measurements Final Measurements (Refraction, Axial Length) Pirenzepine_Group->Final_Measurements Atropine_Group->Final_Measurements Control_Group->Final_Measurements Data_Analysis Statistical Analysis Final_Measurements->Data_Analysis

Caption: A generalized experimental workflow for studying myopia control in animal models.

Conclusion

Both this compound and atropine have demonstrated significant efficacy in controlling myopia progression in a variety of animal models. Atropine, as a non-selective antagonist, appears to be a highly effective agent. However, its lack of receptor selectivity raises concerns about potential side effects. This compound, with its M1/M4 selectivity, offers a more targeted approach that may minimize unwanted effects on accommodation and pupil size. The evidence from animal studies strongly supports the continued investigation of muscarinic antagonists as a therapeutic strategy for myopia. Future research should focus on elucidating the precise downstream signaling pathways and exploring the long-term safety and efficacy of these compounds, paving the way for the development of novel and more selective anti-myopia drugs.

References

Pirenzepine and Telenzepine: A Comparative Analysis of M1 Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the M1 muscarinic acetylcholine receptor binding affinities of pirenzepine and telenzepine, supported by experimental data and methodologies.

This compound and its structural analog, telenzepine, are selective antagonists for the M1 muscarinic acetylcholine receptor (mAChR), a G protein-coupled receptor critically involved in various physiological processes, including cognitive function and gastric acid secretion.[1][2] While both compounds target the M1 receptor, they exhibit notable differences in their binding affinities. Experimental evidence consistently demonstrates that telenzepine possesses a significantly higher affinity for the M1 receptor compared to this compound.[3][4]

Quantitative Comparison of Binding Affinities

Radioligand binding assays are the standard method for determining the affinity of a ligand for its receptor.[5] These assays measure the concentration of a compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), which can then be used to calculate the inhibition constant (Ki). The lower the Ki value, the higher the binding affinity.

Data from competitive binding studies consistently show that telenzepine binds to M1 receptors with a much higher affinity than this compound. In studies using rabbit sympathetic ganglia, telenzepine exhibited a Ki of 0.94 nM for M1 receptors, whereas the Ki for this compound was 18.6 nM.[4] This indicates that telenzepine has an approximately 20-fold higher affinity for the M1 receptor in this tissue. Another study highlights that telenzepine has a 10-fold higher affinity than this compound at these receptors.[3]

Furthermore, telenzepine exists as two enantiomers, with the (+)-enantiomer being significantly more potent and selective for M1 receptors than the (-)-enantiomer.[6][7] The enantiomeric potency ratio for telenzepine at cortical 'M1' receptors is approximately 400.[6]

CompoundReceptor SubtypeKi (nM)Tissue/Cell LineReference
Telenzepine M10.94Rabbit Sympathetic Ganglia[4]
This compound M118.6Rabbit Sympathetic Ganglia[4]
Telenzepine M217.8Rabbit Sympathetic Ganglia[4][8]
This compound M2588Rabbit Sympathetic Ganglia[4]

Experimental Protocols

The determination of binding affinities for this compound and telenzepine at M1 receptors is typically achieved through competitive radioligand binding assays.[9][10]

Key Methodologies: Competitive Radioligand Binding Assay

This technique measures the ability of an unlabeled compound (e.g., this compound or telenzepine) to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the M1 muscarinic receptor (e.g., cerebral cortex, sympathetic ganglia, or cultured cells transfected with the CHRM1 gene) are homogenized in a suitable buffer.[11]

  • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.

  • The membrane pellet is washed and resuspended in an assay buffer.

2. Binding Assay:

  • A fixed concentration of a radiolabeled ligand that binds to muscarinic receptors (e.g., [3H]-N-methylscopolamine or [3H]-pirenzepine) is incubated with the prepared cell membranes.[12][13]

  • Increasing concentrations of the unlabeled competitor compound (this compound or telenzepine) are added to the incubation mixture.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach equilibrium.[3]

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid vacuum filtration through glass fiber filters.[9] The filters trap the cell membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.[9]

5. Data Analysis:

  • The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor.

  • Non-linear regression analysis is used to determine the IC50 value of the competitor.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor primarily couples to Gq/11 G-proteins.[14][15] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][16] IP3 stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5][17]

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Agonist Acetylcholine (Agonist) Agonist->M1R Binds

Caption: Canonical signaling pathway of the M1 muscarinic acetylcholine receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram outlines the key steps involved in a typical competitive radioligand binding assay to determine the binding affinity of a compound.

Binding_Assay_Workflow start Start: Prepare Reagents mem_prep 1. Membrane Preparation (Homogenization & Centrifugation) start->mem_prep incubation 2. Incubation (Membranes + Radioligand + Competitor) mem_prep->incubation filtration 3. Filtration (Separate Bound from Free Ligand) incubation->filtration counting 4. Scintillation Counting (Quantify Radioactivity) filtration->counting analysis 5. Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

References

Pirenzepine vs. Scopolamine: A Comparative Guide to Muscarinic Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of pirenzepine and scopolamine, two key antagonists of muscarinic acetylcholine receptors (mAChRs). By presenting supporting experimental data, detailed methodologies, and signaling pathway visualizations, this document serves as a comprehensive resource for understanding the distinct pharmacological profiles of these compounds.

Introduction

Muscarinic acetylcholine receptors, a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5), are crucial for regulating a wide array of physiological functions. Their involvement in various diseases has made them significant targets for therapeutic intervention. This compound, a tricyclic compound, is recognized for its relative selectivity for the M1 receptor subtype. In contrast, scopolamine, a tropane alkaloid, is a classical non-selective muscarinic antagonist. This guide delineates the differences in their interactions with muscarinic receptor subtypes, providing a foundation for their application in research and drug development.

Data Presentation: Quantitative Comparison

The binding affinities and functional potencies of this compound and scopolamine for the five human muscarinic receptor subtypes are summarized below. These data have been compiled from radioligand binding and functional assays.

Table 1: Binding Affinities (Ki, nM) of this compound and Scopolamine for Human Muscarinic Receptor Subtypes
Receptor SubtypeThis compound (Ki, nM)Scopolamine (Ki, nM)Selectivity (this compound)Selectivity (Scopolamine)
M1 210.83High AffinityHigh Affinity
M2 3105.3Low AffinityHigh Affinity
M3 ~2000.34Moderate AffinityHigh Affinity
M4 ~1700.38Moderate AffinityHigh Affinity
M5 ~1500.34Moderate AffinityHigh Affinity

Data compiled from multiple sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Table 2: Functional Potencies (pA2/IC50) of this compound and Scopolamine
Receptor SubtypeThis compound (pA2/IC50)Scopolamine (IC50, nM)
M1 pA2: ~8.0-
M2 pA2: ~6.5-
M3 --
M4 --
M5 --
General -55.3[1]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 values represent the concentration of an antagonist that produces 50% inhibition of a functional response.

Muscarinic Receptor Signaling Pathways

Muscarinic receptor subtypes couple to distinct G protein families to initiate intracellular signaling cascades. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[2]

Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11-coupled cluster_Gi Gi/o-coupled M1 M1 PLC Phospholipase C (PLC) M1->PLC Activate M3 M3 M3->PLC Activate M5 M5 M5->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC Inhibit M4 M4 M4->AC Inhibit cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and functional activity of this compound and scopolamine at muscarinic receptor subtypes.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials:

  • Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[3][4]

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) at a concentration close to its dissociation constant (Kd).[3][4]

  • Test Compounds: this compound and scopolamine, serially diluted.

  • Non-specific Binding Control: Atropine (1-10 µM) to determine non-specific binding.[2][4]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/B or GF/C), and a liquid scintillation counter.[3][4]

2. Procedure:

  • In a 96-well plate, add assay buffer, the radioligand ([3H]-NMS), and either the test compound (this compound or scopolamine at various concentrations), vehicle (for total binding), or a high concentration of atropine (for non-specific binding).[2]

  • Initiate the binding reaction by adding the cell membranes (typically 50-100 µg of protein per well). The final assay volume is typically 200-250 µL.[2][4]

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[2][4]

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[2][4]

  • Wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

  • Dry the filter mats, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[2]

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of atropine) from the total binding (counts with vehicle).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Reagents (Membranes, Radioligand, Buffers) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate (60-90 min, RT) B->C D Filter and Wash C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Caption: General workflow for a radioligand competition binding assay.

Functional Assay: Inositol Monophosphate (IP1) Accumulation (for M1, M3, M5)

This assay measures the functional consequence of Gq/11-coupled receptor activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of inositol trisphosphate (IP3).

1. Materials:

  • Cells: CHO or HEK cells stably expressing the M1, M3, or M5 receptor subtype.

  • Agonist: A known muscarinic agonist (e.g., carbachol or oxotremorine).

  • Test Compounds: this compound and scopolamine, serially diluted.

  • Assay Kit: A commercial IP-One HTRF® assay kit.

  • Stimulation Buffer: Provided in the assay kit, often containing LiCl to inhibit IP1 degradation.[5]

  • Equipment: 384-well white plates and a microplate reader capable of HTRF® detection.

2. Procedure (Antagonist Mode):

  • Seed the cells into a 384-well plate and incubate overnight.

  • Pre-treat the cells with serial dilutions of the antagonist (this compound or scopolamine) for 15-30 minutes.[5]

  • Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration, which gives 80% of the maximal response) to all wells except the negative control.[5]

  • Incubate for the optimized stimulation time (e.g., 30-60 minutes) at 37°C.

  • Add the HTRF® detection reagents (IP1-d2 and anti-IP1-cryptate) to lyse the cells and initiate the detection reaction.

  • Incubate for 1 hour at room temperature.

  • Read the plate on an HTRF®-compatible microplate reader.

3. Data Analysis:

  • The HTRF® signal is inversely proportional to the amount of IP1 produced.

  • Plot the HTRF® signal against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Functional Assay: cAMP Accumulation (for M2, M4)

This assay measures the functional consequence of Gi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

1. Materials:

  • Cells: CHO or HEK cells stably expressing the M2 or M4 receptor subtype.

  • Forskolin: An activator of adenylyl cyclase used to stimulate basal cAMP production.

  • Agonist: A known muscarinic agonist.

  • Test Compounds: this compound and scopolamine, serially diluted.

  • Assay Kit: A commercial cAMP assay kit (e.g., HTRF®, AlphaScreen®, or ELISA-based).

  • Equipment: Appropriate microplate reader for the chosen assay format.

2. Procedure (Antagonist Mode):

  • Seed the cells into the appropriate microplate and incubate.

  • Pre-treat the cells with serial dilutions of the antagonist (this compound or scopolamine).

  • Add a mixture of the muscarinic agonist (at its EC80 concentration for inhibition) and a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Lyse the cells and add the detection reagents according to the manufacturer's protocol.

  • Read the plate on the appropriate microplate reader.

3. Data Analysis:

  • The signal from the assay will be proportional to the amount of cAMP produced.

  • Plot the signal against the logarithm of the antagonist concentration.

  • Determine the IC50 value from the resulting dose-response curve, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.

Conclusion

The experimental data clearly demonstrate that this compound is a selective antagonist for the M1 muscarinic receptor subtype, exhibiting significantly lower affinity for M2, M3, M4, and M5 receptors. In contrast, scopolamine is a non-selective antagonist, displaying high affinity across all five muscarinic receptor subtypes. This difference in selectivity is a critical determinant of their pharmacological effects and therapeutic applications. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of novel muscarinic receptor ligands. The visualization of the distinct signaling pathways associated with muscarinic receptor subtypes further aids in understanding the functional consequences of selective versus non-selective receptor antagonism. This comparative guide serves as a valuable resource for researchers aiming to leverage the specific properties of this compound and scopolamine in their studies.

References

Pirenzepine: A Comparative Analysis of its M1 Muscarinic Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the M1 muscarinic receptor selectivity of pirenzepine, supported by experimental data from studies utilizing cloned receptors.

This compound, a tricyclic benzodiazepine derivative, has long been characterized as a selective antagonist for the M1 subtype of muscarinic acetylcholine receptors. This selectivity has made it a valuable pharmacological tool for differentiating muscarinic receptor subtypes and has been explored for therapeutic applications, including the treatment of peptic ulcers and myopia.[1][2] This guide provides a comparative analysis of this compound's binding affinity for all five cloned human muscarinic receptor subtypes (M1-M5) and details the experimental protocols used to validate its M1 selectivity.

Comparative Binding Affinity Profile

To quantitatively assess the M1 selectivity of this compound, its binding affinity (expressed as pKi values) for cloned human M1, M2, M3, M4, and M5 receptors is compared with other non-selective and subtype-selective muscarinic antagonists. The data presented in the table below is derived from competition binding experiments performed on Chinese Hamster Ovary (CHO-K1) cells stably expressing each of the individual human muscarinic receptor subtypes.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)M1 Selectivity Ratio (vs. M2)
This compound 8.74 7.35 low affinity 8.32 low affinity ~25-fold
Atropine~8.8~8.8~8.8~8.8~8.8~1-fold
DicyclomineHigh AffinityLow AffinityIntermediate Affinity---
TrihexyphenidylHigh AffinityLow AffinityIntermediate Affinity---

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. The M1 selectivity ratio is calculated from the Ki values. Data for this compound is from a study using cloned human muscarinic receptors expressed in CHO-K1 cells.[3] Atropine is a non-selective antagonist and generally displays similar high affinity for all subtypes.[4] Dicyclomine and trihexyphenidyl also show preference for the M1 receptor over peripheral subtypes.[4] "Low affinity" for M3 and M5 for this compound indicates significantly lower binding than for M1, M2, and M4.[3]

The data clearly demonstrates that this compound exhibits a significantly higher affinity for the M1 receptor subtype compared to the M2, M3, and M5 subtypes.[3] Its affinity for the M4 receptor is also high, though slightly lower than for M1.[3] This profile contrasts sharply with a non-selective antagonist like atropine, which binds with high and relatively equal affinity to all five muscarinic receptor subtypes.[4]

Experimental Validation of M1 Selectivity

The determination of this compound's M1 receptor selectivity relies on robust experimental protocols using cloned receptors. This approach eliminates the confounding variables present in tissue preparations, which often express a mixture of receptor subtypes.

Experimental Workflow

The following diagram illustrates the typical workflow for validating the selectivity of a muscarinic receptor antagonist like this compound using cloned receptors.

experimental_workflow cluster_cloning Receptor Cloning and Cell Line Generation cluster_binding Radioligand Binding Assay cluster_analysis Data Analysis cloning Cloning of human muscarinic receptor subtypes (M1-M5) transfection Stable transfection into host cells (e.g., CHO-K1) cloning->transfection selection Selection and clonal expansion of cells expressing each subtype transfection->selection membrane_prep Membrane preparation from cultured cells selection->membrane_prep incubation Incubation of membranes with a radioligand (e.g., [3H]NMS) and varying concentrations of this compound membrane_prep->incubation separation Separation of bound and free radioligand (e.g., filtration) incubation->separation quantification Quantification of bound radioactivity separation->quantification competition_curve Generation of competition binding curves quantification->competition_curve ic50 Determination of IC50 values competition_curve->ic50 ki Calculation of Ki values (Cheng-Prusoff equation) ic50->ki selectivity Determination of receptor selectivity profile ki->selectivity

Figure 1. Experimental workflow for validating M1 receptor selectivity.

Key Experimental Protocols

1. Cell Culture and Receptor Expression:

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are commonly used due to their robust growth characteristics and low endogenous expression of muscarinic receptors.[3][5]

  • Transfection: The cDNAs for each of the five human muscarinic receptor subtypes (M1-M5) are individually and stably transfected into the CHO-K1 cells.[3][5]

  • Cell Culture: The transfected cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

2. Membrane Preparation:

  • Cultured cells are harvested and homogenized in a cold buffer (e.g., Tris-HCl).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

3. Radioligand Competition Binding Assay:

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]NMS), is used to label all muscarinic receptors.[3][6]

  • Competition: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled antagonist being tested (e.g., this compound).

  • Incubation: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The data is used to generate competition binding curves, plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from these curves.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the M1 muscarinic receptor. M1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Activation of M1 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). By binding to the M1 receptor, this compound prevents acetylcholine from binding and initiating this signaling cascade.

M1_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ACh Acetylcholine M1R M1 Receptor ACh->M1R Activates This compound This compound This compound->M1R Blocks Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC

Figure 2. M1 muscarinic receptor signaling pathway.

Conclusion

The use of cloned human muscarinic receptors has been instrumental in definitively characterizing the selectivity profile of this compound. The experimental data consistently demonstrates its preferential binding to the M1 receptor subtype over M2, M3, and M5 receptors. This M1 selectivity, validated through rigorous radioligand binding assays, underpins its utility as a specific pharmacological probe and has guided its clinical development. For researchers investigating the physiological roles of M1 receptors or developing novel M1-selective compounds, this compound remains a critical reference compound.

References

A Comparative Analysis of Pirenzepine and Cimetidine in Peptic Ulcer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of two seminal drugs in the management of peptic ulcer disease, this guide synthesizes clinical trial data to compare the efficacy, safety, and mechanisms of action of the selective muscarinic M1 receptor antagonist, pirenzepine, and the histamine H2 receptor antagonist, cimetidine. This analysis is intended for researchers, scientists, and professionals in the field of drug development to provide a comprehensive understanding of these two therapeutic agents.

Introduction

The management of peptic ulcer disease has been significantly advanced by the development of drugs that modulate gastric acid secretion. Among these, this compound and cimetidine represent two distinct pharmacological classes that have been extensively studied for their ulcer-healing properties. This compound is a selective antagonist of M1 muscarinic receptors, which are involved in the neural stimulation of gastric acid secretion.[1] In contrast, cimetidine functions as a histamine H2 receptor antagonist, directly inhibiting the action of histamine on parietal cells, a key stimulant of acid production.[2] This guide provides a comparative overview of these two drugs, focusing on their clinical efficacy in ulcer healing, their respective safety profiles, and the experimental methodologies employed in their evaluation.

Quantitative Comparison of Ulcer Healing Rates

Clinical trials have demonstrated that both this compound and cimetidine are effective in promoting the healing of duodenal and gastric ulcers, with several studies indicating comparable efficacy between the two drugs.[3][4] The following tables summarize the quantitative data on ulcer healing rates from various comparative studies.

Duodenal Ulcer Healing Rates
Study ReferenceTreatment DurationThis compound Healing Rate (%)Cimetidine Healing Rate (%)Placebo Healing Rate (%)
Bianchi Porro et al. (1982)[4]4 weeks72% (21/29)75% (21/28)36% (10/28)
Gibinski et al. (1984)[3]4 weeks64.3%73.4%-
Bianchi Porro et al. (1979)[5]4 weeks71% (15/21)82% (14/17)41% (7/17)
Jaup et al. (1985)[6]4 weeks73% (27/37)76% (29/38)-
Eason et al. (1987)6 weeks81% (13/16)77% (10/13)-
Boyes et al. (1990)[7]6 weeks74.3% (55/74)89.9% (71/79)-
Marks et al. (1986)[8]8 weeksIdentical to CimetidineIdentical to this compound-
Gastric Ulcer Healing Rates
Study ReferenceTreatment DurationThis compound Healing Rate (%)Cimetidine Healing Rate (%)
Barbara et al. (1983)[9]4 weeks44%53%
Barbara et al. (1983)[9]8 weeks71%83%
Eason et al. (1987)6 weeks87% (13/15)73% (8/11)

Comparative Safety and Side Effect Profile

Both this compound and cimetidine are generally well-tolerated.[4][10] However, their distinct mechanisms of action result in different side effect profiles.

Side Effect CategoryThis compoundCimetidine
Common Side Effects Dry mouth, blurred vision, and other antimuscarinic effects.[6][11]Generally well-tolerated with a low incidence of side effects.[5][12]
Less Common/Serious Side Effects Tachycardia, urinary retention.[13]Confusion and agitation (particularly in the elderly or severely ill), gynecomastia, impotence, and reduced libido due to antiandrogenic effects.[14] Cardiac arrhythmias with rapid intravenous administration.[14]
Drug Interactions -Inhibition of cytochrome P450 enzymes, leading to interactions with drugs such as warfarin, beta-blockers, and calcium channel blockers.[14]

Experimental Protocols

The comparative studies of this compound and cimetidine have predominantly employed rigorous clinical trial designs to ensure the validity of their findings. The key features of these experimental protocols are outlined below.

Study Design and Workflow

The majority of the cited studies were designed as double-blind, randomized, placebo-controlled clinical trials.[4][5][10] This design minimizes bias by ensuring that neither the patients nor the investigators are aware of the treatment allocation. The general workflow of these trials is depicted in the following diagram.

experimental_workflow start Patient Recruitment (Endoscopically confirmed ulcer) randomization Randomization start->randomization pirenzepine_group This compound Treatment Group randomization->pirenzepine_group Group A cimetidine_group Cimetidine Treatment Group randomization->cimetidine_group Group B placebo_group Placebo Group (in some trials) randomization->placebo_group Group C treatment_period Treatment Period (e.g., 4, 6, or 8 weeks) pirenzepine_group->treatment_period cimetidine_group->treatment_period placebo_group->treatment_period endoscopic_assessment Endoscopic Assessment of Ulcer Healing treatment_period->endoscopic_assessment data_analysis Data Analysis and Comparison of Healing Rates endoscopic_assessment->data_analysis

Caption: Generalized workflow of a double-blind, randomized, placebo-controlled trial.

Patient Population and Dosage Regimens
  • Inclusion Criteria: Patients enrolled in these studies typically had endoscopically confirmed active duodenal or gastric ulcers.[3][8]

  • Exclusion Criteria: Patients with certain comorbidities or those taking medications that could interfere with the study outcomes were often excluded.

  • Dosage Regimens:

    • This compound: Common dosages included 50 mg twice daily or 100-150 mg daily in divided doses.[3][6][8]

    • Cimetidine: Typical dosages ranged from 800 mg to 1000 mg daily, often administered in divided doses with meals and at bedtime.[3][12]

Assessment of Ulcer Healing

The primary endpoint for efficacy in these trials was the complete healing of the ulcer, as determined by endoscopic examination.[3][8] Endoscopy was performed at baseline and at the end of the treatment period (e.g., after 4, 6, or 8 weeks).

Signaling Pathways and Mechanism of Action

This compound and cimetidine reduce gastric acid secretion through distinct signaling pathways.

This compound's Mechanism of Action

This compound selectively blocks M1 muscarinic acetylcholine receptors on gastric parietal cells.[1] This action inhibits the stimulatory effect of acetylcholine, a neurotransmitter released from vagal nerve endings, on gastric acid secretion.[1] By blocking this pathway, this compound effectively reduces the production of hydrochloric acid.[1]

pirenzepine_pathway acetylcholine Acetylcholine m1_receptor M1 Muscarinic Receptor (on Parietal Cell) acetylcholine->m1_receptor g_protein Gq Protein Activation m1_receptor->g_protein This compound This compound This compound->m1_receptor plc Phospholipase C Activation g_protein->plc ip3_dag IP3 and DAG Production plc->ip3_dag ca_release Increased Intracellular Ca2+ ip3_dag->ca_release proton_pump H+/K+ ATPase (Proton Pump) ca_release->proton_pump acid_secretion Gastric Acid Secretion proton_pump->acid_secretion

Caption: this compound blocks the M1 muscarinic receptor, inhibiting acid secretion.

Cimetidine's Mechanism of Action

Cimetidine acts as a competitive antagonist at the histamine H2 receptors on the basolateral membrane of gastric parietal cells.[2] Histamine, released from enterochromaffin-like (ECL) cells, is a potent stimulator of acid secretion. By blocking the H2 receptor, cimetidine prevents histamine-induced activation of the proton pump, thereby reducing gastric acid output.[2][15]

cimetidine_pathway histamine Histamine h2_receptor H2 Receptor (on Parietal Cell) histamine->h2_receptor g_protein_s Gs Protein Activation h2_receptor->g_protein_s cimetidine Cimetidine cimetidine->h2_receptor adenylyl_cyclase Adenylyl Cyclase Activation g_protein_s->adenylyl_cyclase camp Increased cAMP adenylyl_cyclase->camp pka Protein Kinase A Activation camp->pka proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump acid_secretion Gastric Acid Secretion proton_pump->acid_secretion

References

Pirenzepine and Atropine on Lower Esophageal Sphincter Pressure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastrointestinal research and drug development, understanding the nuanced effects of muscarinic antagonists on the lower esophageal sphincter (LES) is critical. This guide provides a detailed comparison of two such agents, pirenzepine and atropine, focusing on their impact on LES pressure, supported by experimental data.

Quantitative Comparison of Effects on LES Pressure

The following table summarizes the quantitative effects of this compound and atropine on lower esophageal sphincter pressure as reported in various studies.

DrugDose and Route of AdministrationChange in Basal LES PressureKey Findings
This compound 0.2 mg/kg, intramuscularSignificant decreaseIntramuscular this compound significantly lowered LES pressure under both fasting and non-fasting conditions.[1]
25 mg and 50 mg, oralNo significant changeOral administration of this compound at these doses did not significantly alter LES pressure.[2]
50 mg, oral (with bethanechol)Increased by 44.2 +/- 16.4%When administered after the cholinergic agonist bethanechol, this compound allowed for a significant increase in LES pressure, though less than placebo.[3]
Intravenous (graded doses)Inhibition of basal LESPIntravenously administered this compound inhibited basal LES pressure.[4]
Atropine 15 µg/kg bolus, 4 µg/kg/h infusion, IVReduced from 7.1 to 2.9 mm HgAtropine significantly reduced basal LES pressure in patients with reflux disease.[5]
6, 12, and 24 µg/kg, intravenousSignificant inhibitionThese doses of atropine caused a significant inhibition of LES pressure in healthy subjects.[6]
IntravenousReduced from 16.4 to 8.7 mm HgAtropine reduced the basal LES pressure in normal healthy subjects.[7]
IntravenousInhibition of basal LESPIntravenously administered atropine inhibited basal LES pressure.[4]

Signaling Pathways of this compound and Atropine

This compound and atropine are both muscarinic acetylcholine receptor antagonists, but they exhibit different selectivity profiles. Atropine is a non-selective antagonist, blocking M1, M2, and M3 receptors, while this compound is a selective M1 receptor antagonist. The regulation of LES pressure is complex, involving cholinergic pathways that can be both excitatory (via M3 receptors on smooth muscle) and inhibitory (via M1 receptors on inhibitory neurons). The diagram below illustrates their mechanisms of action.

G cluster_presynaptic Presynaptic Neuron cluster_postganglionic Postganglionic Neurons cluster_les Lower Esophageal Sphincter (LES) Smooth Muscle Vagal Nerve Vagal Nerve ACh_release Acetylcholine (ACh) Release Vagal Nerve->ACh_release Inhibitory_Neuron Inhibitory Neuron (M1 Receptor) ACh_release->Inhibitory_Neuron ACh Excitatory_Neuron Excitatory Neuron (M1 Receptor) ACh_release->Excitatory_Neuron ACh Relaxation Relaxation Inhibitory_Neuron->Relaxation NO/VIP LES_Muscle LES Smooth Muscle (M3 Receptor) Excitatory_Neuron->LES_Muscle ACh Contraction Contraction LES_Muscle->Contraction This compound This compound This compound->Inhibitory_Neuron Blocks M1 Atropine Atropine Atropine->Inhibitory_Neuron Blocks M1 Atropine->LES_Muscle Blocks M3 caption Signaling pathways of this compound and atropine on LES.

Caption: Signaling pathways of this compound and atropine on LES.

Experimental Protocols

The studies cited in this guide employed rigorous methodologies to assess the effects of this compound and atropine on LES pressure. Key experimental protocols are detailed below.

Study on Intramuscular this compound
  • Subjects: 16 healthy volunteers.[1]

  • Study Design: A double-blind, placebo-controlled study conducted under both fasting and post-meal conditions.[1]

  • Drug Administration: this compound (0.2 mg/kg body weight) or a solvent (placebo) was administered intramuscularly.[1]

  • Pressure Measurement: Esophageal and LES contractile activity were measured to determine changes in pressure, amplitude, and duration of swallow-contractions.[1]

Study on Oral this compound vs. Propantheline
  • Subjects: 12 healthy volunteers.[2]

  • Study Design: A random, double-blind, placebo-controlled crossover study.[2]

  • Drug Administration: this compound (25 mg and 50 mg), propantheline (30 mg), or placebo were administered orally.[2]

  • Pressure Measurement: Esophageal manometry was used to measure LES pressure and peristaltic pressures.[2]

Study on Intravenous Atropine in Healthy Subjects
  • Subjects: 13 normal healthy subjects.[7]

  • Study Design: A study to determine the effects of atropine on gastroesophageal reflux and LES pressure.

  • Drug Administration: Atropine was administered intravenously.[7]

  • Pressure Measurement: LES pressure, esophageal pressures, esophageal pH, and crural diaphragm electromyogram were recorded simultaneously for 30 minutes before and for two 30-minute periods after atropine injection.[7]

Study on Intravenous Atropine in Patients with Reflux Disease
  • Subjects: 15 patients with reflux disease.[5]

  • Study Design: A study where esophageal motility and pH were recorded for one hour after a meal on separate days with either atropine or saline infusion.[5]

  • Drug Administration: Atropine (15 µg/kg bolus intravenously, followed by a 4 µg/kg/h infusion) or saline were administered.[5]

  • Pressure Measurement: Esophageal motility and pH were recorded to assess LES pressure and reflux episodes.[5]

Conclusion

Both this compound and atropine, as muscarinic antagonists, generally lead to a decrease in lower esophageal sphincter pressure, particularly when administered intravenously. However, the route of administration and the underlying physiological state of the subject can influence the magnitude of this effect. This compound's M1 selectivity suggests a more targeted approach to modulating LES pressure by acting on inhibitory neurons, whereas atropine's non-selective nature results in a broader blockade of muscarinic receptors, including direct effects on the smooth muscle of the LES. These distinctions are crucial for researchers and clinicians in the development and application of therapies for esophageal motility disorders.

References

Telenzepine: A More Potent M1-Muscarinic Antagonist than Pirenzepine in Secretory Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of selective M1-muscarinic receptor antagonists, both telenzepine and its predecessor, pirenzepine, have been pivotal in elucidating the cholinergic control of gastric secretion. However, extensive research has demonstrated that telenzepine represents a significant advancement in potency, offering a more profound inhibition of secretory processes. This guide provides a comprehensive comparison of telenzepine and this compound, supported by experimental data, detailed protocols, and an exploration of the underlying signaling pathways.

Superior Potency of Telenzepine in Inhibiting Gastric Secretion

Numerous studies across various models, from in vitro isolated glands to in vivo animal and human studies, consistently highlight the superior potency of telenzepine over this compound. The potency advantage of telenzepine typically ranges from 3 to 50 times greater than that of this compound, depending on the specific experimental conditions and the secretory parameter being measured.

Quantitative Comparison of Inhibitory Activity

The enhanced potency of telenzepine is evident in its lower inhibitory constants (Ki), higher pA2 values, and greater percentage of inhibition of gastric acid secretion at lower concentrations compared to this compound.

ParameterTelenzepineThis compoundFold Difference (approx.)Experimental ModelReference
Ki for M1 Receptors (nmol/l) 0.9418.6~20xRabbit Superior Cervical Ganglia[1]
pA2 Value 7.966.81-Isolated Gastric Fundus (Rat)[2]
Inhibition of Peptone-Stimulated Acid Secretion (%) 48% (at 2mg)37% (at 50mg)>25x (molar basis)Healthy Human Subjects[3][4]
Inhibition of Bethanechol-Stimulated Acid Secretion 5-9 times more potent-5-9xGastric Fistula & Heidenhain Pouch (Dog)[5]
General Antisecretory Potency 4-10 times more potent-4-10xVarious in vitro and in vivo models[6][7]

Signaling Pathways of M1-Muscarinic Antagonists in Gastric Secretion

Telenzepine and this compound exert their effects by selectively blocking M1-muscarinic acetylcholine receptors. These receptors are predominantly located on parasympathetic ganglia innervating the stomach and on certain gastric mucosal cells, playing a crucial role in the regulation of gastric acid and pepsinogen secretion.

The binding of acetylcholine (ACh) to M1 receptors on these cells initiates a signaling cascade that ultimately leads to increased gastric secretion. Telenzepine and this compound, as antagonists, competitively inhibit the binding of ACh, thereby attenuating these secretory responses.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Targets Vagus Nerve Vagus Nerve ACh ACh Vagus Nerve->ACh releases M1 Receptor M1-Muscarinic Receptor Gq/11 protein ECL Cell ECL Cell M1 Receptor->ECL Cell stimulates G-Cell G-Cell M1 Receptor->G-Cell stimulates D-Cell D-Cell M1 Receptor->D-Cell inhibits PLC Phospholipase C M1 Receptor->PLC activates Parietal Cell Parietal Cell H+ Secretion Acid Secretion Parietal Cell->H+ Secretion releases Chief Cell Chief Cell Pepsinogen Secretion Pepsinogen Secretion Chief Cell->Pepsinogen Secretion releases Histamine Histamine ECL Cell->Histamine releases Gastrin Gastrin G-Cell->Gastrin releases Somatostatin Somatostatin D-Cell->Somatostatin releases ACh->M1 Receptor binds to Telenzepine/Pirenzepine Telenzepine/Pirenzepine Telenzepine/Pirenzepine->M1 Receptor blocks IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca2+ Intracellular Ca2+ IP3->Ca2+ increases Ca2+->Parietal Cell stimulates Ca2+->Chief Cell stimulates Histamine->Parietal Cell stimulates Gastrin->Parietal Cell stimulates Somatostatin->Parietal Cell inhibits Somatostatin->G-Cell inhibits

Fig. 1: M1-Muscarinic Antagonist Signaling Pathway in Gastric Secretion.

Experimental Protocols

The superior potency of telenzepine has been established through a variety of rigorous experimental models. Below are detailed methodologies for key experiments cited in the comparison.

In Vivo Models

This model utilizes dogs surgically fitted with a Heidenhain pouch, a denervated portion of the stomach, to study gastric secretion in a controlled manner.

Protocol:

  • Animal Preparation: Adult mongrel dogs are surgically prepared with a Heidenhain pouch and a gastric fistula at least 4 weeks prior to experimentation.[8] Animals are fasted overnight with free access to water.[8]

  • Stimulation of Gastric Secretion:

    • Bethanechol/Histamine Stimulation: A continuous intravenous infusion of a secretagogue like bethanechol (e.g., 120 µg/kg/hr) or histamine (e.g., 50 µg/kg/hr) is administered to induce maximal gastric acid secretion.[8]

    • Sham-Feeding: To mimic the cephalic phase of digestion, animals are "sham-fed" with a palatable meal (e.g., blenderized dog chow) for a defined period (e.g., 5-15 minutes), with the food being diverted from the stomach via an esophageal fistula.[9][10][11]

  • Drug Administration: Telenzepine, this compound, or a vehicle control is administered intravenously or orally at various doses before or during the stimulation period.

  • Sample Collection: Gastric juice is collected continuously from the Heidenhain pouch and/or the main stomach via the fistula in 15 or 30-minute intervals.[8]

  • Analysis: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standardized NaOH solution to a pH of 7.0. Total acid output is calculated by multiplying the volume by the acid concentration.[12] Pepsin activity can also be measured using standard assays. Plasma samples can be collected to measure gastrin and somatostatin levels via radioimmunoassay.

This in situ model allows for the continuous measurement of gastric acid secretion in anesthetized rats.

Protocol:

  • Animal Preparation: Rats are anesthetized (e.g., with urethane), and the stomach is exposed. The esophagus and pylorus are cannulated for perfusion.[13][14]

  • Stomach Perfusion: The stomach is continuously perfused with a solution (e.g., saline or dilute NaOH) at a constant rate.[13][14]

  • Measurement of Acid Secretion: The pH of the perfusate emerging from the pyloric cannula is continuously monitored and recorded. Changes in pH are used to calculate the rate of acid secretion.[13][14]

  • Drug Administration: Secretagogues (e.g., carbachol, histamine, or pentagastrin) and antagonists (telenzepine or this compound) are administered intravenously.

  • Data Analysis: The inhibitory effect of the antagonists on stimulated acid secretion is quantified to determine their potency.

G cluster_prep Animal Preparation cluster_exp Experiment cluster_analysis Analysis Anesthetize Rat Anesthetize Rat Surgical Prep Expose Stomach & Cannulate Esophagus/Pylorus Anesthetize Rat->Surgical Prep Perfusion Perfuse Stomach with Saline/NaOH Surgical Prep->Perfusion Stimulation Administer Secretagogue (IV) Perfusion->Stimulation Antagonist Administer Telenzepine/ This compound (IV) Stimulation->Antagonist Collection Collect Perfusate Antagonist->Collection Measure pH Measure pH Collection->Measure pH Calculate Acid Output Calculate Acid Output Measure pH->Calculate Acid Output Determine Potency Compare Inhibition Calculate Acid Output->Determine Potency

Fig. 2: General Experimental Workflow for the Ghosh-Schild Rat Model.
In Vitro Models

This model allows for the direct study of the effects of secretagogues and antagonists on pepsinogen secretion from chief cells.

Protocol:

  • Gland Isolation: Gastric glands are isolated from the gastric mucosa of rabbits or other animals by enzymatic digestion (e.g., with collagenase).[15]

  • Incubation: The isolated glands are incubated in a suitable buffer containing various concentrations of secretagogues (e.g., carbachol) and antagonists (telenzepine or this compound).[15]

  • Sample Collection: At the end of the incubation period, the glands and the incubation medium are separated by centrifugation.

  • Pepsinogen Assay: The amount of pepsinogen released into the medium is measured using a spectrophotometric assay that quantifies the proteolytic activity of pepsin after acid activation of pepsinogen.[16]

  • Data Analysis: The dose-dependent inhibition of stimulated pepsinogen secretion by the antagonists is determined to compare their potency.

Conclusion

The collective evidence from a wide array of secretory studies unequivocally establishes telenzepine as a more potent M1-muscarinic antagonist than this compound. Its higher affinity for the M1 receptor translates to a significantly greater inhibitory effect on gastric acid and pepsinogen secretion. This enhanced potency, demonstrated across various preclinical and clinical models, underscores the therapeutic potential of telenzepine in conditions characterized by gastric hypersecretion. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of muscarinic receptor pharmacology in the gastrointestinal tract.

References

Pirenzepine's Muscarinic Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of pirenzepine with other key muscarinic antagonists. This compound, a tricyclic benzodiazepine derivative, is a well-established M1 muscarinic acetylcholine receptor antagonist.[1][2][3] Understanding its selectivity and cross-reactivity with other muscarinic receptor subtypes is crucial for its application as a research tool and for the development of more selective therapeutic agents.[4][5] This guide summarizes binding affinity data, details the experimental protocols used to obtain this data, and illustrates the relevant signaling pathways.

Comparative Binding Affinities of Muscarinic Antagonists

The following table summarizes the binding affinities (Ki in nM) of this compound and other common muscarinic antagonists for the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

AntagonistM1 (Cortex/CHO-K1)M2 (Heart/Atria)M3 (Gland/Ileum)M4 (CHO-K1)M5 (CHO-K1)Selectivity Profile
This compound 1.8 - 14 nM[6][7]115 - 310 nM[8][9]8.19 µM (pKi 8.19)[10]8.32 µM (pKi 8.32)[10]8.32 µM (pKi 8.32)[10]M1 selective[6][11]
Atropine 1.6 - 2.4 nM[6][7]0.34 - 0.42 nM[8]~1-2 nM[9]--Non-selective[6][7]
Scopolamine High affinity for M1[4]----M1 selective[4]
Dicyclomine 3.7 - 14 nM[6]Low affinity[6]Intermediate affinity[6]--M1 selective[6]
Trihexyphenidyl 3.7 - 14 nM[6]Low affinity[6]Intermediate affinity[6]--M1 selective[6]
AF-DX 116 Low affinity[11]19 - 32 nM[8]---M2 selective[12]
4-DAMP --High affinity[12]--M3 selective[12]
Telenzepine -5-fold selective for M1 vs M2[13]---M1 selective[13]

Note: The binding affinities can vary depending on the tissue preparation and experimental conditions. The data presented is a representative range from the cited literature.

Experimental Protocols

The binding affinity data presented above is primarily determined using radioligand binding assays.[14][15][16] These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[16][17]

Radioligand Competition Binding Assay

This is the most common method to determine the inhibition constant (Ki) of an unlabeled compound (the antagonist being tested) against a radiolabeled ligand with known affinity for the receptor.

Objective: To determine the affinity (Ki) of unlabeled muscarinic antagonists by measuring their ability to compete with a radiolabeled ligand for binding to muscarinic receptors.

Materials:

  • Membrane Preparations: Homogenates from tissues expressing the muscarinic receptor subtype of interest (e.g., rat cerebral cortex for M1, rat heart for M2, rat ileum for M3) or cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[7][10]

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).[14]

  • Unlabeled Antagonists: this compound and other antagonists for comparison (e.g., atropine, scopolamine).

  • Assay Buffer: Typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4).

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine) to determine the amount of non-specific binding of the radioligand.[14]

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist are incubated with the membrane preparation in the assay buffer. The incubation is carried out for a sufficient time to reach equilibrium.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different intracellular signaling pathways depending on the receptor subtype.[14]

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 Activate PLC Phospholipase C (PLC) Gq_11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase (AC) Gi_o->AC Inhibit GIRK GIRK Channels Gi_o->GIRK Activates cAMP cAMP AC->cAMP Reduces This compound This compound This compound->M1_M3_M5 Antagonizes (High affinity for M1) Other_Antagonists Other Muscarinic Antagonists Other_Antagonists->M1_M3_M5 Other_Antagonists->M2_M4 Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Muscarinic Receptor Signaling Pathways and Antagonist Interaction.

Experimental Workflow

The following diagram illustrates the typical workflow for a radioligand competition binding assay.

Radioligand_Binding_Workflow A Prepare Membrane Homogenates (e.g., from rat brain or CHO cells) D Incubate Membranes with Radioligand and varying concentrations of Antagonist A->D B Prepare Serial Dilutions of Unlabeled Antagonists B->D C Prepare Radioligand Solution (e.g., [³H]-NMS) C->D E Separate Bound and Free Radioligand via Vacuum Filtration D->E F Wash Filters to Remove Non-specifically Bound Radioligand E->F G Measure Radioactivity using a Scintillation Counter F->G H Data Analysis: Plot Competition Curves (IC50) G->H I Calculate Ki values using Cheng-Prusoff Equation H->I

Caption: Workflow for a Radioligand Competition Binding Assay.

Conclusion

This compound exhibits a clear selectivity for the M1 muscarinic receptor subtype compared to other muscarinic antagonists like atropine, which is non-selective.[6][7] The degree of selectivity varies among different antagonists, with compounds like dicyclomine and trihexyphenidyl also showing a preference for M1 receptors.[6] This selectivity profile makes this compound a valuable tool for dissecting the physiological and pathological roles of the M1 receptor. The data presented in this guide, obtained through rigorous radioligand binding assays, provides a quantitative basis for comparing the cross-reactivity of this compound and informing the selection of appropriate antagonists for specific research applications.

References

A Comparative Analysis of Pirenzepine and Glycopyrrolate on Gastric Motility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pirenzepine and glycopyrrolate, two antimuscarinic agents, and their effects on gastric motility. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these compounds.

Executive Summary

This compound, a selective M1 muscarinic receptor antagonist, and glycopyrrolate, a non-selective muscarinic receptor antagonist, both impact gastric motility, albeit through different mechanisms and to varying degrees. This compound exhibits a more selective action, primarily reducing gastric acid secretion with a less pronounced effect on gastric motor function. In some instances, it has been observed to slightly accelerate gastric emptying. In contrast, glycopyrrolate demonstrates a potent, dose-dependent inhibition of antral contractions and a significant delay in gastric emptying. These differences are critical for selecting the appropriate agent in a research or clinical setting, depending on the desired therapeutic outcome.

Mechanism of Action

This compound's selectivity for M1 muscarinic receptors, located predominantly in parasympathetic ganglia, leads to a reduction in vagally mediated gastric acid secretion. Its effect on gastric motility is less direct. By acting on the intramural plexus, it can modulate gastric motility, but it has a lower affinity for the M3 receptors on gastric smooth muscle that are primarily responsible for contraction.[1]

Glycopyrrolate, as a non-selective antagonist, blocks muscarinic receptors, including the M3 receptors on gastric smooth muscle, more broadly.[2][3] This direct inhibition of acetylcholine's action on the smooth muscle of the stomach results in a more potent and direct reduction in gastric motility.[4][5]

cluster_this compound This compound Pathway cluster_Glycopyrrolate Glycopyrrolate Pathway This compound This compound M1_Ganglia M1 Receptors (Parasympathetic Ganglia) This compound->M1_Ganglia selectively blocks Vagal_Outflow Reduced Vagal Outflow M1_Ganglia->Vagal_Outflow leads to Gastric_Motility_P Modulated Gastric Motility Vagal_Outflow->Gastric_Motility_P Gastric_Acid_P Reduced Gastric Acid Secretion Vagal_Outflow->Gastric_Acid_P Glycopyrrolate Glycopyrrolate Muscarinic_Receptors Muscarinic Receptors (M1, M2, M3) Glycopyrrolate->Muscarinic_Receptors non-selectively blocks M3_Smooth_Muscle M3 Receptors (Gastric Smooth Muscle) Muscarinic_Receptors->M3_Smooth_Muscle Gastric_Motility_G Inhibited Gastric Motility M3_Smooth_Muscle->Gastric_Motility_G leads to

Figure 1: Signaling Pathways of this compound and Glycopyrrolate.

Comparative Efficacy on Gastric Motility

Experimental data consistently demonstrates that glycopyrrolate has a more pronounced inhibitory effect on gastric motility compared to this compound.

Gastric Emptying

Studies have shown that glycopyrrolate significantly delays gastric emptying.[6] In contrast, this compound's effect on gastric emptying is less significant and can even result in a slight acceleration.[7] One study found that while L-hyoscyamine (another anticholinergic) delayed gastric emptying, this compound slightly accelerated it when compared to a placebo.[7] Another investigation reported that this compound delayed gastric emptying only insignificantly.[8]

DrugDosageEffect on Gastric EmptyingStudy Population
This compound 50 mg twice daily for 4 daysSlightly accelerated compared to placebo9 healthy volunteers[7]
This compound 50 mg twice daily for 3.5 daysInsignificant delay20 healthy men[8]
Glycopyrrolate i.v. administrationDecreased in non-pregnant and pregnant women60 women[6]

Table 1: Comparative Effects on Gastric Emptying

Antral Motility

Glycopyrrolate has been shown to induce a profound and lasting reduction in the intensity and frequency of antral contractions in a dose-dependent manner.[7] this compound, on the other hand, has been observed to decrease the modulation depth of antral contractions while increasing their frequency.[8]

DrugDosageEffect on Antral MotilityStudy Population
This compound 50 mg twice daily for 3.5 daysDecreased modulation depth, increased frequency20 healthy men[8]
Glycopyrrolate 0.005 mg/kg BW i.m.Complete inhibition for at least 30 min8 dogs[7]
Glycopyrrolate 0.01 mg/kg BW i.m.Cessation of activity for more than 3 hours8 dogs[7]

Table 2: Comparative Effects on Antral Motility

Experimental Protocols

The following are summaries of methodologies used in studies evaluating the effects of this compound and glycopyrrolate on gastric motility.

Measurement of Gastric Emptying

1. Paracetamol Absorption Test: This method is a non-invasive and widely used technique to assess the rate of gastric emptying of liquids.[9]

  • Protocol:

    • Subjects fast overnight.

    • A standardized liquid test meal containing a known dose of paracetamol (e.g., 1.5g) is ingested.[10]

    • Serial blood samples are collected at specific time points (e.g., 0, 15, 30, 45, 60, 90, 120, 180 minutes) after meal ingestion.

    • Plasma paracetamol concentrations are measured using high-performance liquid chromatography (HPLC).

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and the area under the concentration-time curve (AUC) are calculated to determine the rate of gastric emptying.[11]

2. Gastric Emptying Scintigraphy (GES): This is considered the "gold standard" for measuring gastric emptying.[12]

  • Protocol:

    • A test meal (liquid or solid) is radiolabeled with a gamma-emitting isotope (e.g., 99mTc).

    • The subject consumes the meal.

    • A gamma camera acquires images of the stomach at regular intervals.

    • The amount of radioactivity remaining in the stomach over time is quantified to determine the gastric emptying rate.

Start Fasting Subject Test_Meal Ingestion of Test Meal Start->Test_Meal Paracetamol_Meal Meal with Paracetamol Test_Meal->Paracetamol_Meal Scintigraphy_Meal Radiolabeled Meal Test_Meal->Scintigraphy_Meal Blood_Sampling Serial Blood Sampling Paracetamol_Meal->Blood_Sampling Gamma_Camera Gamma Camera Imaging Scintigraphy_Meal->Gamma_Camera HPLC HPLC Analysis Blood_Sampling->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis GE_Rate_P Gastric Emptying Rate (Paracetamol) PK_Analysis->GE_Rate_P Image_Analysis Image Analysis Gamma_Camera->Image_Analysis GE_Rate_S Gastric Emptying Rate (Scintigraphy) Image_Analysis->GE_Rate_S

Figure 2: Gastric Emptying Measurement Workflow.
Measurement of Antral Motility

Antral Motility Scintigraphy: This technique uses a gamma camera to monitor the movement of a radiolabeled meal through the antrum of the stomach.[13]

  • Protocol:

    • A semisolid test meal labeled with a radioisotope (e.g., 150 MBq 99mTc-hSA) is administered.[8]

    • A gamma camera coupled to a computer continuously monitors the stomach.

    • Parameters such as the modulation depth (amplitude), frequency, and propagation velocity of antral contractions are calculated from the dynamic images.[8]

Conclusion

This compound and glycopyrrolate exert distinct effects on gastric motility, a direct consequence of their differing receptor selectivity. This compound's M1 selectivity makes it a more targeted agent for reducing gastric acid secretion with minimal impact on gastric motor function. In contrast, glycopyrrolate's non-selective antagonism leads to a potent and clinically significant inhibition of gastric motility. This comparative analysis, supported by the presented experimental data and protocols, provides a valuable resource for researchers and professionals in the field of gastroenterology and drug development, enabling a more informed selection of these agents based on the specific experimental or therapeutic goals.

References

Pirenzepine in the M1 Muscarinic Receptor Landscape: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pirenzepine with other M1 muscarinic acetylcholine receptor (mAChR) antagonists, focusing on their performance in key functional assays. The information presented herein is supported by experimental data to aid researchers in selecting the appropriate antagonist for their specific research needs.

Introduction to this compound and M1 Receptor Antagonism

This compound is a first-generation M1 muscarinic receptor antagonist, historically used for the treatment of peptic ulcers. Its discovery was a pivotal step in the classification of muscarinic receptor subtypes, exhibiting a higher affinity for the M1 receptor compared to other mAChR subtypes.[1] The M1 receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key player in cognitive processes such as learning and memory. Activation of the M1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, a critical event in many cellular responses. Given its role in cognition, the M1 receptor is a significant therapeutic target for neurological disorders. This guide compares the functional properties of this compound against other notable M1 antagonists.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data for this compound and other M1 antagonists from various functional and binding assays. These values provide a basis for comparing their potency and selectivity.

Table 1: Binding Affinities (Ki) of M1 Antagonists
CompoundReceptor SubtypeKi (nM)SpeciesCell Line/TissueReference
This compound M1 14.8 - 21 Rat/Human Cortex/CHO cells [2][3]
M2310 - 975Rat/HumanHeart/CHO cells[3]
M3250 - 480Rat/HumanSalivary Gland/CHO cells[3]
M4140 - 200HumanCHO cells
TelenzepineM1~1HumanCHO cells
DicyclomineM13.7 - 14RatCortical membranes[2]
TrihexyphenidylM13.7 - 14RatCortical membranes[2]
VU0255035M1 14.87 Human CHO cells [4]
M2>10,000HumanCHO cells[5]
M3>10,000HumanCHO cells[5]
M4>10,000HumanCHO cells[5]
M5>10,000HumanCHO cells[5]

Note: Ki values can vary depending on the radioligand and experimental conditions used.

Table 2: Functional Potency (IC50/pA2) of M1 Antagonists
CompoundFunctional AssayPotencySpeciesCell Line/TissueReference
This compound Phosphoinositide Breakdown Ki: 21 nM Rat Brain [3]
Inhibition of Adenylate CyclaseKi: 310 nMRatBrain[3]
Ganglionic ResponsesHighRat/CatPithed rats/Nictitating membrane[2]
DicyclomineGanglionic ResponsesHighRat/CatPithed rats/Nictitating membrane[2]
TrihexyphenidylGanglionic ResponsesHighRat/CatPithed rats/Nictitating membrane[2]
VU0255035 Calcium Mobilization IC50: 132.6 nM Human CHO-M1 cells [1][5]
Phosphoinositide HydrolysisIC50: 2.4 µMRatHippocampal slices[6]

Note: IC50 values are dependent on the agonist concentration used in the assay. pA2 is a measure of antagonist potency derived from the Schild equation.

Mandatory Visualization

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2_cyto->CellularResponse Modulates Activity PKC->CellularResponse Phosphorylates Targets

Caption: M1 Receptor Signaling Cascade.

Experimental Workflow for M1 Antagonist Screening

Antagonist_Screening_Workflow start Start cell_culture Culture CHO-hM1 cells start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load with Calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->dye_loading antagonist_addition Add varying concentrations of M1 Antagonist dye_loading->antagonist_addition incubation Incubate antagonist_addition->incubation agonist_addition Add EC80 concentration of M1 Agonist (e.g., ACh) incubation->agonist_addition readout Measure fluorescence change (Calcium mobilization) agonist_addition->readout analysis Data Analysis (IC50 determination) readout->analysis end End analysis->end

Caption: Calcium Mobilization Assay Workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an M1 receptor agonist.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1).

  • Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • M1 receptor agonist (e.g., Acetylcholine, Carbachol).

  • Test M1 receptor antagonists (e.g., this compound, VU0255035).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-hM1 cells in appropriate medium at 37°C in a humidified 5% CO2 incubator.

    • The day before the assay, harvest cells and seed them into the microplates at a density of 30,000-50,000 cells per well.[1]

    • Incubate the plates overnight to allow for cell attachment.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-4 µM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes, protected from light.

    • After incubation, wash the cells with assay buffer to remove excess dye.

  • Antagonist Addition:

    • Prepare serial dilutions of the M1 antagonists in assay buffer.

    • Add the antagonist solutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • Prepare the M1 agonist solution in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). For antagonist assays, a common approach is to use an EC80 concentration of the agonist to ensure a robust signal that can be effectively inhibited.[5]

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • The instrument's liquid handler then adds the agonist solution to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity for a set period (e.g., 120-180 seconds).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Normalize the data to the response of the agonist alone (100%) and a no-agonist control (0%).

    • Plot the normalized response against the logarithm of the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, downstream products of M1 receptor activation, providing a direct measure of Gq/11 pathway engagement.

Materials:

  • Cell line expressing the M1 receptor (e.g., CHO-hM1, HEK293-hM1).

  • Inositol-free cell culture medium.

  • myo-[3H]inositol.

  • Assay buffer containing lithium chloride (LiCl, e.g., 10 mM) to inhibit inositol monophosphatase.

  • M1 receptor agonist (e.g., Carbachol).

  • Test M1 receptor antagonists.

  • Perchloric acid (PCA) or trichloroacetic acid (TCA) for cell lysis.

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8).

  • Scintillation cocktail and a scintillation counter.

  • Alternatively, commercial HTRF-based IP-One assay kits can be used for a non-radioactive method.

Procedure:

  • Cell Labeling:

    • Plate cells in multi-well plates and grow to near confluency.

    • Replace the medium with inositol-free medium containing myo-[3H]inositol and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.

  • Antagonist and Agonist Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the M1 antagonist in assay buffer containing LiCl for a specified time (e.g., 30 minutes).

    • Add the M1 agonist (e.g., at a concentration that gives a robust response) and incubate for an additional period (e.g., 30-60 minutes) to stimulate IP accumulation.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and lysing the cells with ice-cold PCA or TCA.

    • Scrape the cells and collect the lysate. Centrifuge to pellet the cellular debris.

    • Neutralize the supernatant containing the soluble inositol phosphates.

  • Separation and Quantification:

    • Apply the neutralized extracts to anion exchange columns.

    • Wash the columns to remove unbound [3H]inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

    • Add the eluate to a scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of [3H]inositol phosphates accumulated in each sample.

    • Normalize the data to the response of the agonist alone.

    • Plot the normalized IP accumulation against the antagonist concentration to determine the IC50 value.

For HTRF-based assays: Follow the manufacturer's protocol, which typically involves cell stimulation in the presence of the antagonist, cell lysis, and addition of detection reagents (IP1-d2 and anti-IP1 cryptate). The HTRF signal is then read on a compatible plate reader.[7]

Conclusion

This compound remains a valuable pharmacological tool for the study of M1 muscarinic receptors due to its well-characterized selectivity profile. However, for applications requiring higher selectivity, newer antagonists such as VU0255035 offer a significant advantage with over 75-fold selectivity for the M1 receptor over other muscarinic subtypes.[5] The choice of antagonist will ultimately depend on the specific requirements of the experimental design, including the desired level of selectivity and the functional readout being measured. The detailed protocols provided in this guide offer a starting point for researchers to functionally characterize and compare these and other M1 receptor antagonists in their own laboratories.

References

Head-to-Head Clinical Trial Design: Pirenzepine vs. Atropine for Myopia Control

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of a proposed head-to-head clinical trial design to directly compare the efficacy and safety of pirenzepine and atropine for the treatment of myopia progression in children. The proposed design is based on established protocols from individual clinical trials of each compound. This document also includes a summary of existing clinical data for both drugs, detailed experimental protocols, and visualizations of their proposed mechanisms of action.

Proposed Head-to-Head Clinical Trial Protocol

A robust head-to-head comparison of this compound and atropine necessitates a well-designed, multicenter, randomized, double-masked, parallel-group clinical trial.

Objective: To compare the efficacy and safety of 2% this compound ophthalmic gel and 0.05% atropine eye drops for the control of myopia progression in children over a two-year period.

Study Population:

  • Inclusion Criteria:

    • Children aged 8 to 12 years.[1][2][3]

    • Myopia with a spherical equivalent refractive error of -0.75 to -4.00 diopters (D).[1][2][3]

    • Astigmatism of ≤1.00 D.[1][2]

    • Documented myopia progression of at least -0.50 D in the preceding year.[4][5]

    • Best-corrected visual acuity of 20/25 or better in each eye.[3]

  • Exclusion Criteria:

    • Previous or current use of any myopia control treatment.

    • Ocular pathology other than myopia.

    • Known hypersensitivity to this compound, atropine, or any of the excipients.

    • Systemic conditions or use of medications that could affect vision or refractive error.

Interventions:

  • Group 1: 2% this compound ophthalmic gel, administered twice daily to each eye.[1][2]

  • Group 2: 0.05% atropine eye drops, administered once daily at bedtime to each eye.

  • Group 3 (Control): Placebo (vehicle gel or saline eye drops), administered in a manner matching one of the active arms.

Randomization and Masking: Participants will be randomized in a 2:2:1 ratio to the this compound, atropine, or placebo groups. Both participants and investigators will be masked to the treatment allocation.

Outcome Measures:

  • Primary Efficacy Outcome: Mean change in spherical equivalent refractive error from baseline to 24 months, as measured by cycloplegic autorefraction.[1][2]

  • Secondary Efficacy Outcomes:

    • Mean change in axial length from baseline to 24 months, measured by optical biometry.[4]

    • Proportion of participants with myopia progression of less than 0.50 D at 24 months.[6]

  • Safety Outcomes:

    • Incidence and severity of adverse events (e.g., photophobia, blurred near vision, allergic conjunctivitis).[3][7]

    • Changes in pupil size and accommodation amplitude.

    • Intraocular pressure and best-corrected visual acuity.

Study Duration: 24 months of treatment, followed by a 6-month washout period to assess for rebound effects.[8]

Experimental Protocols

2.1. Cycloplegic Autorefraction:

  • Instill two drops of a cycloplegic agent (e.g., 1% cyclopentolate or 1% tropicamide) into each eye, with the second drop administered 5 minutes after the first.

  • Wait for 30-45 minutes to ensure complete cycloplegia.

  • Measure the refractive error using an autorefractor.

  • Obtain at least three measurements per eye and average the results.

2.2. Axial Length Measurement:

  • Use a non-contact optical biometer to measure the axial length of each eye.

  • Obtain at least five measurements per eye with a standard deviation of less than 0.02 mm.

  • Average the measurements for each eye.

2.3. Safety Assessments:

  • Pupil Size: Measure pupil diameter in both bright and dim light conditions using a pupillometer.

  • Accommodation Amplitude: Measure the amplitude of accommodation using the push-up method or a minus lens technique.

  • Adverse Event Monitoring: Systematically collect information on any ocular or systemic adverse events at each study visit through patient/parent questionnaires and clinical examination.

Comparative Efficacy and Safety Data

The following tables summarize data from separate clinical trials of this compound and atropine. A direct head-to-head comparison is not available from existing literature.

Table 1: Efficacy of this compound and Atropine in Myopia Control

Intervention Study Duration Mean Change in Spherical Equivalent (D/year) Mean Change in Axial Length (mm/year)
2% this compound Gel 2 years-0.29 (this compound) vs. -0.50 (Placebo)[1][2]Not consistently reported
0.05% Atropine 1 yearSlower progression than 0.01% and 0.1% atropine[9]Slower progression than 0.01% and 0.1% atropine[9]
0.01% Atropine 2 years-0.82 (Atropine) vs. -0.76 (Placebo) (US study)[10]0.44 (Atropine) vs. 0.45 (Placebo) (US study)[10]

Table 2: Safety and Tolerability Profile

Adverse Event 2% this compound Gel Atropine (Low-Dose)
Blurred Near Vision Reported, led to some dropouts.[3]Minimal with low concentrations.[11]
Photophobia Mild effects on pupil size.[12]Dose-dependent; minimal with 0.01%.[7]
Allergic Reactions Asymptomatic conjunctival reactions reported.[3]Possible, but less common with lower doses.[13]
Dropout Rate due to AEs Approximately 11% in the first year.[2][3]Generally low for low-dose formulations.

Mechanism of Action and Signaling Pathways

Both this compound and atropine are muscarinic receptor antagonists, but they differ in their receptor selectivity. Atropine is a non-selective antagonist, blocking all five muscarinic receptor subtypes (M1-M5).[7][14] this compound is a relatively selective M1 antagonist, with some activity at M4 receptors.[15][16] The exact mechanism by which these drugs slow myopia is not fully understood but is thought to involve actions at the retina and sclera, independent of accommodation.[9][17]

Myopia_Signaling_Pathway cluster_retina Retina cluster_sclera Sclera Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1, M4) Acetylcholine->Muscarinic_Receptor Dopamine_Release Dopamine Release Muscarinic_Receptor->Dopamine_Release Modulates Scleral_Fibroblasts Scleral_Fibroblasts Muscarinic_Receptor->Scleral_Fibroblasts Direct/Indirect Signal Scleral_Remodeling Scleral Remodeling & Axial Elongation Dopamine_Release->Scleral_Remodeling Inhibits Atropine Atropine (Non-selective) Atropine->Muscarinic_Receptor This compound This compound (M1/M4 selective) This compound->Muscarinic_Receptor GAG_Synthesis Glycosaminoglycan (GAG) Synthesis Scleral_Fibroblasts->GAG_Synthesis GAG_Synthesis->Scleral_Remodeling

Caption: Proposed signaling pathway for muscarinic antagonists in myopia control.

Proposed Clinical Trial Workflow

The following diagram illustrates the key stages of the proposed head-to-head clinical trial.

Clinical_Trial_Workflow Screening Screening Baseline_Visit Baseline_Visit Screening->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Pirenzepine_Arm This compound 2% Gel Randomization->Pirenzepine_Arm Atropine_Arm Atropine 0.05% Drops Randomization->Atropine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (24 Months) Follow-up visits at 3, 6, 12, 18, 24 months Washout_Period Washout Period (6 Months) Treatment_Period->Washout_Period Pirenzepine_Arm->Treatment_Period Atropine_Arm->Treatment_Period Placebo_Arm->Treatment_Period Final_Visit Final Follow-up (30 Months) Washout_Period->Final_Visit Data_Analysis Data Analysis & Reporting Final_Visit->Data_Analysis

Caption: Workflow for the proposed head-to-head clinical trial.

References

A Comparative Analysis of the Side Effect Profiles of Pirenzepine and Telenzepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two selective M1 muscarinic receptor antagonists, pirenzepine and telenzepine. The information presented is supported by experimental data from clinical trials and preclinical studies to assist researchers and drug development professionals in understanding the nuanced differences between these two compounds.

Executive Summary

This compound and telenzepine are selective antagonists of the M1 muscarinic acetylcholine receptor, a key target in regulating gastric acid secretion. While both drugs have been investigated for the treatment of peptic ulcers, their side effect profiles, though largely similar due to their shared mechanism of action, exhibit subtle but significant differences. These differences are primarily attributed to variations in their potency and receptor selectivity. The most commonly reported side effects for both drugs are anticholinergic in nature, including dry mouth and visual disturbances. Notably, clinical data suggests that telenzepine, despite being a more potent M1 antagonist, may be associated with a lower incidence of blurred vision compared to this compound.

Quantitative Comparison of Side Effect Incidence

The following table summarizes the incidence of common side effects reported in clinical trials for this compound and telenzepine. The data is compiled from studies involving oral administration for the treatment of peptic ulcers.

Side EffectThis compoundTelenzepineKey Findings
Overall Untoward Effects 29.7%[1]24.5%[1]In a direct comparative study, the overall incidence of side effects was slightly lower with telenzepine.
Dry Mouth (Xerostomia) 13.5% (at 150 mg/day)[2] 19.3%[1]20.4%[1]Dry mouth is a prominent side effect for both drugs, with similar incidence rates reported in a head-to-head trial.
Blurred Vision/Visual Disturbance 6.3% (at 150 mg/day)[2] 4.2%[1]0.7%[1]Telenzepine was associated with a significantly lower rate of blurred vision compared to this compound (p < 0.05).[1]
Constipation 2.6% (at 150 mg/day)[2]Not specifically reported in comparative trials.This compound has a low reported incidence of constipation. Data for telenzepine is limited.
Effect on Salivary Output Moderate decline[3]Significant, dose-dependent decline[3]Telenzepine is a more potent inhibitor of salivary secretion on a molar basis.[3]
Effect on Heart Rate Minimal effect at therapeutic doses[4]Minimal effect at therapeutic doses[5]Both drugs show a significantly lower impact on heart rate compared to non-selective anticholinergics like atropine.[4][5]

Mechanistic Basis of Side Effects: Receptor Selectivity

The side effects of this compound and telenzepine are directly linked to their interaction with muscarinic acetylcholine receptors. While both are selective for the M1 subtype, their affinity for other muscarinic receptor subtypes (M2-M5) is not entirely absent. This residual activity at other receptor sites is the primary cause of their anticholinergic side effects.

Telenzepine is reported to be a more potent M1 receptor antagonist than this compound.[6][7] Both drugs exhibit a similar selectivity profile, differing from non-selective antagonists like atropine.[6] The lower incidence of blurred vision with telenzepine may be indicative of a more favorable selectivity profile with respect to the muscarinic receptors involved in visual accommodation.

cluster_drug Muscarinic M1 Antagonists cluster_receptors Muscarinic Receptors cluster_effects Clinical Outcomes This compound This compound M1 M1 (Gastric Parietal Cells, Enteric Neurons) This compound->M1 High Affinity (Antagonist) M2 M2 (Heart, Smooth Muscle) This compound->M2 Low Affinity M3 M3 (Salivary Glands, Ciliary Muscle) This compound->M3 Low Affinity Telenzepine Telenzepine Telenzepine->M1 Very High Affinity (Antagonist) Telenzepine->M2 Low Affinity Telenzepine->M3 Low Affinity Therapeutic Reduced Gastric Acid Secretion (Therapeutic Effect) M1->Therapeutic SideEffects Anticholinergic Side Effects (Dry Mouth, Blurred Vision) M2->SideEffects Cardiac Effects (minimal) M3->SideEffects Salivary & Ocular Effects

Caption: this compound and Telenzepine Signaling Pathway.

Experimental Protocols

In Vitro Assessment: Radioligand Receptor Binding Assay

This protocol is fundamental for determining the binding affinity and selectivity of compounds like this compound and telenzepine for different muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing a single human muscarinic receptor subtype (e.g., from CHO or HEK cells).

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

  • Test compound (this compound or telenzepine) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Non-specific binding (NSB) control (e.g., a high concentration of atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding (TB): Radioligand + cell membranes.

    • Non-specific Binding (NSB): Radioligand + cell membranes + NSB control.

    • Competition: Radioligand + cell membranes + test compound at each dilution.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki value.

start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound Dilutions start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 & Ki count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.
Clinical Trial Methodology for Side Effect Assessment

In clinical trials comparing this compound and telenzepine, the assessment of side effects is a crucial component of the safety evaluation.[1]

Objective: To systematically collect and evaluate the incidence, severity, and causality of adverse events.

Protocol:

  • Patient Monitoring: Patients are monitored throughout the study period for any untoward medical occurrences.

  • Adverse Event Reporting: All adverse events (AEs) are recorded, regardless of their perceived relationship to the study drug. This includes information on the nature, onset, duration, severity, and outcome of the AE.

  • Standardized Questionnaires: For common and expected side effects like dry mouth and blurred vision, standardized questionnaires or visual analog scales (VAS) can be used to quantify the subjective severity of the symptom.

    • Xerostomia (Dry Mouth) Assessment: Can involve questionnaires asking about the frequency and severity of oral dryness and its impact on activities like speaking and swallowing.[8] Salivary flow rates can also be objectively measured.[8]

    • Visual Disturbance Assessment: Typically involves patient-reported outcomes regarding blurred vision, difficulty focusing, or other visual changes. Standard ophthalmological examinations can be conducted to objectively assess visual acuity and accommodation.

  • Causality Assessment: The relationship of each AE to the study medication is assessed by the investigator (e.g., definitely related, probably related, possibly related, unlikely to be related, or not related).

  • Laboratory Tests: Routine laboratory tests are conducted at baseline and at specified intervals during the study to monitor for any drug-related changes in hematology, blood chemistry, and urinalysis.[1]

In Vivo Animal Studies

Preclinical in vivo studies in animal models are essential for characterizing the pharmacological profile and potential side effects of drugs before human trials.

Example Study Design:

  • Model: Conscious gastric fistula dogs are often used to study gastric acid secretion.[5][7] Rodent models are also employed.[9][10]

  • Procedure:

    • Animals are instrumented to allow for the collection of gastric secretions and monitoring of physiological parameters like heart rate.

    • A baseline level of gastric acid secretion is established.

    • Gastric acid secretion is stimulated using an agent like pentagastrin or bethanechol.[7]

    • This compound or telenzepine is administered (e.g., intravenously or orally) at various doses.

    • Gastric acid output is measured and compared to the stimulated baseline.

    • Side effects, such as changes in heart rate, are continuously monitored.[5]

  • Endpoints: The primary endpoint is the inhibition of gastric acid secretion. Secondary endpoints include the assessment of side effects like tachycardia.

Conclusion

Both this compound and telenzepine are selective M1 muscarinic antagonists with a favorable side effect profile compared to non-selective anticholinergic agents. The available evidence, particularly from direct comparative studies, suggests that while both drugs commonly cause dry mouth, telenzepine may offer a significant advantage in terms of a lower incidence of blurred vision. This difference is likely attributable to subtle variations in their receptor binding profiles and potency. For researchers and drug developers, these findings highlight the importance of fine-tuning receptor selectivity to optimize the therapeutic window and minimize unwanted side effects in the development of new muscarinic receptor modulators. Further large-scale clinical trials with telenzepine would be beneficial to provide a more comprehensive understanding of its side effect profile across a broader range of adverse events.

References

Safety Operating Guide

Proper Disposal Procedures for Pirenzepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical reagents is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Pirenzepine, a selective muscarinic receptor antagonist used in research settings. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards for pharmaceutical waste management.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical compounds like this compound is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies that oversee pharmaceutical waste.[1][2] The Resource Conservation and Recovery Act (RCRA) provides the main framework for managing hazardous waste, including certain pharmaceuticals.[1]

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous waste under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] However, it is crucial to recognize that state and local regulations for pharmaceutical waste disposal may be more stringent than federal laws.[1] Therefore, all disposal activities must comply with local, state, and federal regulations.

This compound Safety and Handling Summary

The following table summarizes key safety and regulatory information for this compound dihydrochloride.

ParameterInformationSource(s)
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[3]
SARA 313 This material does not contain any chemical components with known CAS numbers that exceed the threshold reporting levels.
CERCLA This material, as supplied, does not contain any substances regulated as hazardous substances.[3]
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[3]
Handling Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[3]
Storage Keep container tightly closed in a dry and well-ventilated place. Protect from moisture as the substance is hygroscopic.[3]

Step-by-Step Disposal Procedures for this compound

The recommended disposal method for this compound is through a licensed professional waste disposal service or a registered drug take-back program.[4] This ensures that the compound is managed in an environmentally responsible manner, typically through incineration.[2]

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing the appropriate PPE, including:

  • Safety glasses or goggles[3]

  • Chemical-resistant gloves[3]

  • A lab coat or other protective clothing[3]

Step 2: Managing Spills In the event of a spill:

  • Ensure adequate ventilation.[3]

  • Avoid the formation of dust.[3]

  • Carefully sweep up the solid material.[3]

  • Shovel the swept material into a suitable, labeled container for disposal.[3]

Step 3: Preparing for Disposal

  • Segregate Waste: Do not mix this compound waste with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

  • Containerize: Place the this compound waste, including any contaminated materials from spills, into a clearly labeled, sealed, and leak-proof container.

  • Labeling: Label the container clearly as "this compound Waste for Disposal" and include any other information required by your institution.

Step 4: Final Disposal

  • Contact a Licensed Disposal Company: The primary and recommended method of disposal is to offer the waste to a licensed professional waste disposal company. These companies are equipped to handle and dispose of chemical and pharmaceutical waste in accordance with all regulations.

  • Institutional EHS Office: Consult with your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the procedures for chemical waste pickup and disposal at your facility.

  • Avoid Improper Disposal:

    • Do Not Sewer: Do not flush this compound down the drain. The EPA has banned the sewering of hazardous waste pharmaceuticals, and it is a best practice to avoid sewering any pharmaceutical waste to prevent contamination of waterways.[2][5]

    • Do Not Place in Regular Trash: Unless explicitly permitted by your local regulations and institutional guidelines for non-hazardous pharmaceuticals, avoid disposing of this compound in the regular trash.[6][7]

Experimental Protocols

A review of publicly available scientific literature and safety data sheets did not yield any specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes. The standard and recommended procedure remains disposal via a licensed waste management service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Pirenzepine_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste Generated identify Identify Waste as this compound start->identify ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe spill Accidental Spill? ppe->spill cleanup Follow Spill Cleanup Procedure: - Ventilate Area - Avoid Dust - Sweep into Labeled Container spill->cleanup Yes containerize Place Waste in a Sealed & Labeled Container spill->containerize No cleanup->containerize consult_ehs Consult Institutional EHS Office for Guidance containerize->consult_ehs licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service consult_ehs->licensed_disposal improper Improper Disposal Routes (AVOID) - Sewer System - Regular Trash consult_ehs->improper end End: this compound Disposed licensed_disposal->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Pirenzepine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pirenzepine

This guide provides crucial safety and logistical information for laboratory professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, especially in powder form, a comprehensive approach to personal protection is necessary to minimize exposure. The following table summarizes the required personal protective equipment.

PPE ComponentSpecificationPurpose
Hand Protection Wear appropriate protective gloves.[1] Nitrile or neoprene gloves are preferred.To prevent skin contact and absorption.
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]To protect eyes from dust particles and splashes.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A long-sleeved, solid-front gown is recommended.[1][2]To prevent contamination of skin and personal clothing.
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation.[1] A particle filter respirator is recommended if dust formation is likely.To prevent inhalation of airborne particles.
Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Ensure adequate ventilation in the handling area to minimize dust accumulation.[1]

  • Avoid Contact: Avoid contact with skin, eyes, or clothing.[1]

  • Avoid Inhalation and Ingestion: Do not ingest or inhale the powder.[1]

  • Minimize Dust: Avoid dust formation during handling.[1]

Storage Conditions:

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Keep the container under an inert atmosphere.[1]

  • This compound is hygroscopic; protect it from moisture.[1]

  • For long-term storage of the powder, a temperature of -20°C for up to 3 years is recommended.[3][4]

First Aid Measures

In case of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse opened eye for several minutes under running water. If symptoms persist, consult a doctor.
Skin Contact Generally, the product does not irritate the skin. Wash with soap and water.
Inhalation Remove to fresh air.[5] If symptoms occur, get medical attention.[1]
Ingestion If symptoms persist, consult a doctor.
Spill Response

In the event of a spill, follow these steps to ensure safe cleanup:

  • Ensure adequate ventilation. [1]

  • Wear appropriate personal protective equipment, including gloves, gown, and eye protection.[1]

  • Sweep up the spilled material and shovel it into a suitable container for disposal.[1]

  • Avoid dust formation during cleanup.[1]

Disposal Plan

Dispose of this compound waste in accordance with all applicable federal, state, and local environmental regulations.

General Guidelines:

  • Do not release into the environment.[1]

  • Waste materials should be disposed of by a licensed waste disposal company.

  • Contaminated packaging should be treated as the product itself.

Disposal Procedure:

  • Collect Waste: Place this compound waste and any contaminated materials (e.g., gloves, wipes) into a designated, labeled, and sealed container.

  • Consult Regulations: Refer to local, state, and federal guidelines for chemical waste disposal.

  • Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and dispose of the material. Incineration at a permitted facility is often the preferred method for pharmaceutical waste.[6][7]

Process Flow for Safe Handling and Disposal of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

Pirenzepine_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Management & Disposal cluster_emergency Emergency Procedures start Start: Receive this compound assess_risk Assess Risks & Review SDS start->assess_risk don_ppe Don Appropriate PPE assess_risk->don_ppe handle_this compound Handle this compound in Ventilated Area don_ppe->handle_this compound conduct_experiment Conduct Experiment handle_this compound->conduct_experiment spill Spill Occurs handle_this compound->spill Potential Event exposure Personnel Exposure handle_this compound->exposure Potential Event decontaminate Decontaminate Work Area conduct_experiment->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe collect_waste Collect this compound Waste doff_ppe->collect_waste dispose Dispose via Licensed Contractor collect_waste->dispose end_process End dispose->end_process spill_cleanup Follow Spill Protocol spill->spill_cleanup spill_cleanup->decontaminate first_aid Administer First Aid exposure->first_aid first_aid->assess_risk Re-evaluate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirenzepine
Reactant of Route 2
Reactant of Route 2
Pirenzepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.